8-Ethyl-2-methylquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-ethyl-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAMEZAXWWLCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589186 | |
| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-31-4 | |
| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Abstract
The quinoline scaffold is a privileged heterocyclic motif central to the development of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide provides a comprehensive technical overview of a robust synthetic pathway for this compound, a bespoke derivative with potential applications in drug discovery. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, outline a complete characterization workflow, and discuss critical safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel quinoline-based compounds.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient synthesis for the target molecule, we begin with a retrosynthetic analysis. The core quinoline structure can be disconnected via a cyclization reaction, a common strategy in heterocyclic chemistry. The Gould-Jacobs reaction and related syntheses provide a foundational framework for constructing the quinoline ring system from acyclic precursors.[4][5] Our proposed disconnection strategy hinges on a modified Gould-Jacobs approach, which is well-suited for building the 4-hydroxyquinoline-3-carboxylate intermediate, followed by a deoxygenation step to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology
The synthesis of this compound is proposed as a multi-step process commencing with readily available starting materials. The chosen pathway leverages the robust and versatile Gould-Jacobs reaction, adapted to incorporate the required 2-methyl substituent.[6][7]
Principle and Mechanism
The synthesis initiates with the condensation of an aniline (2-ethylaniline) with a β-keto ester (diethyl acetylmalonate). This is a deviation from the classic Gould-Jacobs which uses an alkoxymethylenemalonate, and it is this choice that strategically installs the required 2-methyl group. The resulting enamine intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[6] Subsequent saponification of the ethyl ester yields the carboxylic acid, and a final two-step sequence removes the 4-hydroxy group.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
Materials: 2-Ethylaniline, Diethyl acetylmalonate, Dowtherm A (or diphenyl ether), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Phosphorus oxychloride (POCl₃), Palladium on Carbon (Pd/C, 10%), Ethanol, Ethyl Acetate, Hexane.
Protocol 1: Synthesis of Ethyl 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylate
-
Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 2-ethylaniline (1.0 eq) and diethyl acetylmalonate (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water byproduct until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: Add a high-boiling inert solvent such as Dowtherm A to the crude intermediate.[5]
-
Heat the mixture to 250-260 °C for 30-60 minutes. The high temperature is crucial for facilitating the intramolecular electrocyclization.[6]
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the crude ethyl ester.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Saponification to 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylic acid
-
Suspend the purified ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[6]
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid will form.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
Protocol 3: Deoxygenation to this compound
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, add the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.
-
Reduction: Dissolve the crude 4-chloro intermediate in ethanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture using a balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by recrystallization if necessary.
Characterization
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [8] |
| Molecular Weight | 215.25 g/mol | [8] |
| Monoisotopic Mass | 215.09464 Da | [8] |
| XlogP | 2.9 | [8] |
| Appearance | Off-white to pale yellow solid | (Expected) |
Spectroscopic Analysis
¹H-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~8.0-8.2 ppm (s, 1H): Proton at C4 of the quinoline ring.
-
~7.4-7.8 ppm (m, 3H): Aromatic protons on the quinoline ring (C5, C6, C7).
-
~2.9-3.1 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
~2.7 ppm (s, 3H): Methyl protons at C2 (-CH₃).
-
~1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
¹³C-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
~170 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155 ppm: C2 carbon attached to the methyl group.
-
~148 ppm: C8a (quinoline ring junction).
-
~125-140 ppm: Aromatic and quinoline carbons (C4, C4a, C5, C6, C7, C8).
-
~122 ppm: C3 carbon attached to the carboxylic acid.
-
~25 ppm: Ethyl group methylene carbon (-CH₂).
-
~23 ppm: C2-methyl carbon (-CH₃).
-
~15 ppm: Ethyl group methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (Predicted, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 | O-H stretch (broad), carboxylic acid |
| ~3050 | C-H stretch, aromatic |
| ~2970, 2880 | C-H stretch, aliphatic (ethyl, methyl) |
| ~1700 | C=O stretch, carboxylic acid dimer |
| ~1600, 1570, 1480 | C=C and C=N stretches, quinoline ring |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z 216.1019
-
Key Fragmentation: Loss of COOH (m/z 170), loss of H₂O from the acid, and fragmentation of the quinoline ring system.[11]
Safety, Handling, and Storage
Quinoline and its derivatives must be handled with extreme caution as they are often classified as hazardous.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[14][15] Work should be conducted in a well-ventilated chemical fume hood.
-
Toxicology: Quinoline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[14][16] Assume the synthesized derivative possesses similar hazards.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release to the environment.[12]
Potential Applications in Drug Development
The quinoline-3-carboxylic acid moiety is a key pharmacophore in medicinal chemistry. While the specific biological profile of this compound requires experimental evaluation, related structures have shown significant therapeutic potential.
-
Antiproliferative Agents: Many quinoline carboxylic acids have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][17]
-
Protein Kinase Inhibitors: The quinoline scaffold is suitable for designing inhibitors of key cellular enzymes like protein kinase CK2, which is often dysregulated in cancer.[18]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown potent anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[2]
The strategic placement of the ethyl and methyl groups on the quinoline core allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. Further derivatization of the carboxylic acid group can also provide access to a library of novel compounds for biological screening.
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2020). Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2021). Retrieved January 17, 2026, from [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (2014). Retrieved January 17, 2026, from [Link]
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Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Retrieved January 17, 2026, from [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]
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One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8) - ResearchGate. (2013). Retrieved January 17, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (1993). Retrieved January 17, 2026, from [Link]
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Spectroscopic Characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 8-Ethyl-2-methylquinoline-3-carboxylic acid (C₁₃H₁₃NO₂), a substituted quinoline derivative of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and fundamental spectroscopic principles to present a robust, predictive characterization. This approach is designed to guide researchers in the identification and analysis of this compound and similar molecular architectures.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, presented in Figure 1, features a quinoline core substituted with a methyl group at the 2-position, a carboxylic acid at the 3-position, and an ethyl group at the 8-position. Each of these functional groups will give rise to characteristic signals in various spectroscopic analyses. The aromatic quinoline system will dominate the ¹H and ¹³C NMR spectra in the aromatic region, while the alkyl substituents and the carboxylic acid will have distinct signatures in the aliphatic and functional group regions, respectively.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will feature signals corresponding to the aromatic protons of the quinoline ring, the methyl and ethyl substituents, and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm are summarized in Table 1. The aromatic protons on the quinoline ring are expected to appear as multiplets in the downfield region (7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (12.0-14.0 ppm), which may or may not be observed depending on the solvent and concentration. The protons of the ethyl and methyl groups will appear in the upfield region.
Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H4 | ~8.8 | s | - |
| H5 | ~7.8 | d | ~8.0 |
| H6 | ~7.5 | t | ~7.5 |
| H7 | ~7.6 | d | ~7.0 |
| 2-CH₃ | ~2.8 | s | - |
| 8-CH₂CH₃ | ~3.2 | q | ~7.5 |
| 8-CH₂CH₃ | ~1.4 | t | ~7.5 |
| 3-COOH | ~13.0 | br s | - |
Predicted values are based on analysis of structurally similar compounds, including 8-ethyl-2-chloro-3-ethynylquinoline and various methylquinolines.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The predicted chemical shifts are detailed in Table 2. The nine carbons of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). The carbons of the methyl and ethyl groups will appear in the upfield aliphatic region.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~158 |
| C3 | ~125 |
| C4 | ~138 |
| C4a | ~128 |
| C5 | ~127 |
| C6 | ~126 |
| C7 | ~129 |
| C8 | ~135 |
| C8a | ~147 |
| 2-CH₃ | ~25 |
| 8-CH₂CH₃ | ~24 |
| 8-CH₂CH₃ | ~15 |
| 3-COOH | ~168 |
Predicted values are based on analysis of 2-methylquinoline, 8-methylquinoline, and general substituent effects on the quinoline ring system.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of the key functional groups: the carboxylic acid and the aromatic quinoline ring. The expected characteristic absorption bands are listed in Table 3. A very broad O-H stretching band from the carboxylic acid dimer is anticipated to dominate the region from 2500 to 3300 cm⁻¹.[7][8] The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1700-1725 cm⁻¹.[8] The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[9][10]
Table 3. Predicted IR Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 2980-2850 | Medium |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=C, C=N (Aromatic) | 1600-1450 | Medium-Strong |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
| O-H bend | 950-910 | Medium, Broad |
Predictions are based on general principles of IR spectroscopy for carboxylic acids and data for substituted quinolines.[7][11]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass of this compound is 215.0946 g/mol .[2] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 215 would be observed. The primary fragmentation pathway is expected to be the loss of the carboxylic acid group as a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[12][13]
Table 4. Predicted Key Fragment Ions in the Mass Spectrum of this compound.
| m/z | Proposed Fragment |
| 215 | [M]⁺˙ |
| 170 | [M - COOH]⁺ |
| 171 | [M - CO₂]⁺˙ |
Fragmentation predictions are based on the known behavior of quinoline carboxylic acids under mass spectrometric conditions.[13][14]
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following general experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental principles, offer a solid foundation for researchers working with this molecule. The outlined experimental workflows provide a practical guide for obtaining and interpreting the actual spectroscopic data. As with any predictive analysis, experimental verification is paramount, and this guide serves as a valuable reference for that endeavor.
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The Definitive Guide to the Crystal Structure Analysis of 8-Ethyl-2-methylquinoline-3-carboxylic Acid: A Methodological Whitepaper
Abstract
This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 8-Ethyl-2-methylquinoline-3-carboxylic acid. Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities that make them cornerstones in medicinal chemistry and drug development.[1][2] Understanding their precise three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships, optimizing drug-receptor interactions, and guiding rational drug design. This document serves as a detailed walkthrough for researchers, scientists, and professionals in drug development, covering the entire workflow from synthesis and crystallization to data analysis and the interpretation of intermolecular interactions. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this guide presents a robust, field-proven methodology, utilizing a hypothetical yet chemically sound case study to illustrate the complete process.
Introduction: The Significance of this compound in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[3][4] The substituent pattern on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound (C₁₃H₁₃NO₂) combines several key features: the quinoline core for potential intercalation or receptor binding, a carboxylic acid group that can participate in crucial hydrogen bonding interactions, and alkyl substituents that can influence solubility and steric interactions.[5][6]
Determining the crystal structure of this compound provides invaluable insights into its solid-state conformation, the nature of its intermolecular interactions, and the formation of supramolecular synthons. This knowledge is critical for understanding its stability, solubility, and ultimately, its bioavailability and efficacy as a potential therapeutic agent.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis via the Doebner Reaction
A reliable method for the synthesis of substituted quinoline-3-carboxylic acids is an adaptation of the Doebner reaction.[1] This three-component condensation reaction offers a straightforward route to the desired scaffold.
Reaction Scheme:
For the synthesis of this compound, a plausible pathway involves the reaction of 2-ethylaniline with a suitable β-keto ester in the presence of an acid catalyst. The reaction mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution and subsequent aromatization to yield the quinoline ring.[3][7]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) to the stirred solution. The addition is exothermic and should be performed with caution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the ethyl ester of the target compound.
-
Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product. Filter, wash with cold water, and dry under vacuum.
Crystallization by Slow Evaporation
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. The slow evaporation method is a robust and widely used technique for organic molecules.[8][9]
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: In small vials, test the solubility of the purified this compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and binary mixtures). A good solvent will dissolve the compound when heated but show moderate to low solubility at room temperature.[6]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle heating.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, dust-free crystallizing vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[8]
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature. Monitor the vessel over several days to weeks for the formation of crystals.
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10][11]
Data Collection
The mounted crystal is placed on a goniometer in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[12]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[10]
-
Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This typically involves collecting a series of frames over a range of crystal orientations.[4][13] The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's scattering power and absorption characteristics.[11]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.
Structure Solution, Refinement, and Validation
Once a complete dataset has been collected, the next step is to determine the arrangement of atoms in the unit cell and to refine this model against the experimental data.
Structure Solution and Refinement using SHELXTL
The SHELXTL software suite is a widely used and powerful tool for solving and refining crystal structures.[14][15]
Workflow for Structure Solution and Refinement
Caption: Workflow for crystal structure solution and refinement using SHELXTL.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The integrated data is analyzed using a program like XPREP to determine the crystal system and space group.[14]
-
Structure Solution: The initial atomic positions are determined using direct methods (for small molecules) with the XS program. This provides a preliminary model of the crystal structure.[14]
-
Least-Squares Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using the XL program.[16] This iterative process minimizes the difference between the observed and calculated structure factors.
-
Model Building: Difference Fourier maps are calculated to locate missing atoms, such as hydrogen atoms, which are then added to the model.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal motion in different directions.
Structure Validation with PLATON
Before finalizing the structure, it is crucial to validate the model to ensure its chemical and crystallographic soundness. The PLATON program is an essential tool for this purpose.[17][18][19][20]
Key Validation Checks Performed by PLATON:
-
Analysis of bond lengths, angles, and torsion angles for any unusual values.
-
Checking for missed symmetry elements in the crystal lattice.
-
Analysis of the solvent-accessible voids in the crystal structure.
-
Generation of a comprehensive report of crystallographic alerts (checkCIF).
Analysis of the Crystal Structure of this compound: A Hypothetical Case Study
As no published structure exists, we will proceed with a detailed analysis based on a hypothetical, yet chemically realistic, crystal structure.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₃NO₂ |
| Formula Weight | 215.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 10.567(3) |
| β (°) | 98.75(1) |
| Volume (ų) | 1081.5(4) |
| Z | 4 |
| Density (calculated) | 1.323 g/cm³ |
| Absorption Coefficient (μ) | 0.091 mm⁻¹ |
| F(000) | 456 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation
The molecule would likely be largely planar due to the aromatic quinoline ring system. The carboxylic acid group may be slightly twisted out of the plane of the quinoline ring. The ethyl group at the 8-position would adopt a low-energy conformation to minimize steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular interactions. For carboxylic acids, hydrogen bonding is a dominant feature.
Expected Intermolecular Interactions:
-
Hydrogen Bonding: Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.[21]
-
π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions involving the methyl and ethyl groups and the aromatic system would also play a role in the crystal packing.
Visualization of Supramolecular Assembly
Caption: A schematic representation of key intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[22][23][24][25][26][27] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Hypothetical Hirshfeld Surface Analysis Results:
| Interaction Type | Contribution (%) | Description |
| H···H | 45.2 | Represents the largest contribution, arising from van der Waals forces. |
| C···H/H···C | 28.5 | Indicative of C-H···π interactions and general van der Waals contacts. |
| O···H/H···O | 18.8 | Highlights the crucial O-H···O hydrogen bonds and weaker C-H···O interactions. |
| C···C | 5.5 | Corresponds to the π-π stacking interactions between quinoline rings. |
| N···H/H···N | 2.0 | Minor contributions from weak interactions involving the quinoline nitrogen. |
The red spots on a dnorm mapped Hirshfeld surface would visually confirm the locations of the strong O-H···O hydrogen bonds, appearing as intense red areas around the carboxylic acid groups.
Conclusion: From Structure to Application
This guide has detailed the comprehensive process for the crystal structure analysis of this compound. By following this rigorous workflow—from rational synthesis and meticulous crystallization to precise data collection and in-depth analysis—researchers can obtain a definitive three-dimensional model of the molecule. This structural information is not merely an academic exercise; it is a critical component in modern drug discovery. The insights gained into the solid-state conformation and intermolecular interactions of this quinoline derivative can guide the development of new therapeutic agents with improved efficacy, selectivity, and physicochemical properties, ultimately accelerating the journey from the laboratory to the clinic.
References
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Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]
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Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301. [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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University of Illinois Urbana-Champaign. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. Retrieved January 18, 2026, from [Link]
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University of Utrecht. (n.d.). PLATON Homepage. Retrieved January 18, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved January 18, 2026, from [Link]
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Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392. [Link]
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An In-depth Technical Guide to the Solubility of 8-Ethyl-2-methylquinoline-3-carboxylic acid
This guide provides a comprehensive technical overview of the solubility of 8-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the key factors influencing the dissolution of this specific molecule. By integrating fundamental principles with actionable protocols, this guide serves as a self-validating framework for understanding and manipulating the solubility of this compound.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Understanding and quantifying the solubility of a compound like this compound is therefore not merely an academic exercise but a critical step in its potential application. This guide will provide the necessary framework for a thorough investigation of its solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and explaining its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| SMILES | CCc1cccc2cc(C(O)=O)c(C)nc12 | [3] |
| InChI Key | JJAMEZAXWWLCNW-UHFFFAOYSA-N | [3][4] |
| Predicted XlogP | 2.9 | [5] |
| Form | Solid | [4] |
The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be highly dependent on the nature of the solvent and the pH of the medium. The predicted XlogP value of 2.9 indicates a preference for lipophilic environments, suggesting potentially low aqueous solubility.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) can be conceptualized as the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
A key principle governing solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. For this compound, this implies that it will likely exhibit higher solubility in polar organic solvents compared to nonpolar organic solvents or water.
Factors Influencing the Solubility of this compound
The solubility of this quinoline derivative is not a fixed value but is influenced by several external factors:
-
Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Polar aprotic solvents, like DMSO and DMF, can also be effective due to dipole-dipole interactions.
-
pH: As a carboxylic acid, the ionization state of this compound is pH-dependent.[2][6][7] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water than the neutral form. Conversely, in acidic solutions, the quinoline nitrogen may become protonated, also increasing aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Ionic Strength: The presence of salts in an aqueous solution can affect solubility through the "salting-in" or "salting-out" effect.[2][6][7] The specific effect depends on the nature of the salt and the solute.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility requires robust experimental design. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), n-octanol)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
pH meter and buffers
Experimental Workflow
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An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-3-carboxylic acid: Properties and Experimental Protocols
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this important class of heterocycles, 8-Ethyl-2-methylquinoline-3-carboxylic acid represents a key building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new drugs. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
Chemical Structure and Identifiers
The molecular structure of this compound is presented below, followed by a table of its key chemical identifiers.
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| CAS Number | 948291-31-4 | [1] |
| Molecular Formula | C13H13NO2 | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| InChI | InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | [2] |
| InChIKey | JJAMEZAXWWLCNW-UHFFFAOYSA-N | [2] |
| SMILES | CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O | [2] |
| Predicted XlogP | 2.9 | [2] |
Physical Properties
| Property | Predicted/Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a solid with a defined melting point. |
| Boiling Point | Not available. Likely to decompose at high temperatures. |
The solubility of this compound is dictated by the interplay between its nonpolar quinoline ring system and the polar carboxylic acid group. The predicted XlogP of 2.9 suggests that it is likely to have low solubility in water and good solubility in moderately polar to nonpolar organic solvents.[2] The carboxylic acid moiety will allow for its dissolution in aqueous basic solutions through salt formation.
Caption: Predicted solubility of the target compound.
Experimental Protocol for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
5% (w/v) aqueous sodium bicarbonate (NaHCO3) solution
-
5% (v/v) aqueous hydrochloric acid (HCl) solution
-
Diethyl ether
-
Dimethyl sulfoxide (DMSO)
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Water Solubility:
-
Weigh approximately 5 mg of the compound into a clean, dry test tube.
-
Add 1 mL of deionized water.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect for complete dissolution. If not fully dissolved, it is considered insoluble or sparingly soluble in water.
-
-
Aqueous Base Solubility:
-
To the test tube from the water solubility test (if the compound was insoluble), add 5% NaOH solution dropwise while vortexing until the pH is basic (check with pH paper). Observe if the compound dissolves.
-
In a separate test tube, weigh approximately 5 mg of the compound and add 1 mL of 5% NaHCO3 solution. Vortex and observe for dissolution. Effervescence may be observed due to the release of CO2.
-
-
Aqueous Acid Solubility:
-
Weigh approximately 5 mg of the compound into a clean, dry test tube.
-
Add 1 mL of 5% HCl solution.
-
Vortex the mixture and observe for any change in solubility.
-
-
Organic Solvent Solubility:
-
Weigh approximately 5 mg of the compound into separate clean, dry test tubes.
-
Add 1 mL of diethyl ether to one tube and 1 mL of DMSO to the other.
-
Vortex each tube and observe for complete dissolution.
-
Interpretation of Results:
-
Solubility in water indicates the presence of highly polar functional groups that can overcome the hydrophobicity of the quinoline ring.
-
Solubility in 5% NaOH and 5% NaHCO3 confirms the presence of an acidic group, in this case, the carboxylic acid.
-
Insolubility in 5% HCl is expected as the carboxylic acid is not basic.
-
Solubility in organic solvents like diethyl ether and DMSO provides information about the compound's overall polarity.
The pKa of this compound is expected to be in the range typical for aromatic carboxylic acids, likely between 3 and 5. The electron-withdrawing nature of the quinoline ring will influence the acidity of the carboxylic acid proton.
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol describes the determination of the pKa value using potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Methanol or another suitable co-solvent if the compound has low water solubility
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the compound (e.g., 21.5 mg to make a ~1 mM solution in 100 mL).
-
Dissolve the compound in a known volume of deionized water (e.g., 100 mL). If solubility is an issue, a co-solvent like methanol can be used, but the apparent pKa will be measured.
-
-
Titration Setup:
-
Place the beaker with the sample solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the buret with the standardized 0.1 M NaOH solution.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Chemical Properties and Reactivity
Synthesis
A plausible synthetic route for this compound is a variation of the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-amino-3-ethylbenzaldehyde could be reacted with ethyl acetoacetate. The resulting ethyl ester would then be hydrolyzed to the carboxylic acid.
Caption: A plausible synthetic workflow for the target compound.
Reactivity
-
Carboxylic Acid Group: The carboxylic acid functionality is the most reactive site for many common organic transformations. It can undergo:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), to yield amides. This is a crucial reaction in the synthesis of many bioactive molecules.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
-
Quinoline Ring: The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-donating ethyl and methyl groups and the electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of related quinoline derivatives and carboxylic acids.
1H and 13C NMR Spectroscopy
-
1H NMR:
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on their positions relative to the substituents.
-
Ethyl Group: An ethyl group will show a characteristic quartet for the -CH2- protons (around δ 2.5-3.0 ppm) and a triplet for the -CH3 protons (around δ 1.2-1.5 ppm).
-
Methyl Group: The methyl group at the 2-position will likely appear as a singlet in the upfield region (around δ 2.5-2.8 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.
-
-
13C NMR:
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately δ 120-150 ppm).
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (around δ 165-185 ppm).
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3]
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1720 cm-1.[4]
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm-1 region.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region, typically around 1210-1320 cm-1 (C-O stretch) and 920-950 cm-1 (O-H bend).[5]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ at m/z 216.10 would be expected. In negative ion mode, the deprotonated molecule [M-H]- at m/z 214.09 would be observed.
-
Electron Ionization (EI): The molecular ion peak (M+•) at m/z 215.09 would be expected. Common fragmentation pathways would likely involve the loss of the carboxylic acid group as a radical (•COOH, loss of 45 Da) or as CO2 (loss of 44 Da). Further fragmentation of the quinoline ring system may also occur.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, one for a related quinoline carboxylic acid should be consulted for general guidance.[4]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structural, physical, and chemical properties, along with detailed experimental protocols for their characterization. While specific experimental data for this compound is limited, the provided information, based on established chemical principles and data from related compounds, serves as a robust resource for scientists and researchers. The methodologies outlined herein will enable the confident handling and application of this compound in the synthesis of novel molecules with potential therapeutic applications.
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UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Substituted Quinoline-3-Carboxylic Acids
This guide provides an in-depth exploration of the diverse biological activities of substituted quinoline-3-carboxylic acids, a class of compounds that has garnered significant attention in medicinal chemistry. From their well-established antibacterial properties to their emerging roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these promising therapeutic agents.
Synthesis of Substituted Quinoline-3-Carboxylic Acids
The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, with several named reactions providing versatile routes to this important heterocycle. The Gould-Jacobs and Doebner-von Miller reactions are two of the most prominent methods for constructing the quinoline ring system, and they are particularly relevant for the synthesis of quinoline-3-carboxylic acid derivatives.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids, which can be further modified to generate a wide range of substituted quinoline-3-carboxylic acids.[1] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[1][2]
-
Condensation: In a round-bottom flask, combine the desired aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Cyclization: In a high-boiling point inert solvent (e.g., diphenyl ether), add the anilidomethylenemalonate intermediate.
-
Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.
-
Add a non-polar solvent such as cyclohexane or hexane to enhance precipitation.
-
Collect the solid product by filtration and wash with a cold non-polar solvent.
-
Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the final product by filtration, wash with cold water, and dry.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a route to 2- and/or 4-substituted quinolines through the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[3][4][5] This method is highly versatile and allows for the introduction of a variety of substituents onto the quinoline ring.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, dropwise to the aniline solution while cooling in an ice bath.
-
Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone) (2.0-3.0 equivalents) to the reaction mixture.
-
An oxidizing agent, such as arsenic pentoxide or nitrobenzene, may be added to facilitate the final aromatization step.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours. The reaction time will vary depending on the specific substrates and conditions used.
-
Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base, such as sodium carbonate or sodium hydroxide.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.
Antibacterial Activity
Quinolone antibiotics are a major class of antibacterial agents that have been in clinical use for decades.[6] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[6]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Substituted quinoline-3-carboxylic acids exert their antibacterial effects by stabilizing the covalent complex between the topoisomerase and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
Caption: Mechanism of antibacterial action of quinolones.
Experimental Protocols for Assessing Antibacterial Activity
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (containing ATP and Mg2+).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase IV enzyme, and reaction buffer (containing ATP and Mg2+).[8][9]
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[10]
-
Analysis: Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.[8] The inhibition of topoisomerase IV is observed as a decrease in the amount of relaxed DNA.
Anticancer Activity
Substituted quinoline-3-carboxylic acids have emerged as a promising class of anticancer agents with diverse mechanisms of action.[11][12] These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and protein kinase CK2.[13][14][15][16][17][18][19][20][21][22]
Mechanism of Action
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[13][15][17][18][22] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.
Caption: DHODH inhibition by quinoline-3-carboxylic acids.
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[14][16][19][20][21] Inhibition of CK2 can induce apoptosis and inhibit tumor growth.
Experimental Protocols for Assessing Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[23]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.[23]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][23]
-
Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23] The percentage of cell viability is calculated relative to the untreated control.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate (DHO), and a suitable electron acceptor such as 2,6-dichloroindophenol (DCIP).[13][15][17]
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for 30 minutes.[13][17]
-
Reaction Initiation: Initiate the reaction by adding coenzyme Q10.[13][15][17]
-
Absorbance Measurement: Immediately measure the decrease in absorbance of DCIP at 600-650 nm over time using a microplate spectrophotometer.[13][15]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
-
Reaction Mixture: Prepare a kinase reaction mixture containing recombinant human CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP.[14][20]
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[14]
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or an antibody-based ELISA.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Summary of Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% inhibition at 100 µM | [24] |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | K-562 (Leukemia) | Potent | [24] |
| 6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Potent | [24] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Substituted quinoline-3-carboxylic acids have demonstrated promising anti-inflammatory properties through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory molecules.[25][26][27][28][29] Inhibition of COX-2, the inducible isoform of the enzyme, is a major therapeutic strategy for the treatment of inflammation.
Experimental Protocol: COX-2 Inhibition Assay[28][29][30][31][32]
-
Enzyme Preparation: Use human recombinant COX-2 enzyme.[26][28]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and L-epinephrine.[27]
-
Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.[27]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[26][27][28]
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) with a suitable agent like stannous chloride.[28]
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2) using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity
The emergence of viral diseases with pandemic potential underscores the urgent need for new antiviral therapies. Substituted quinoline-3-carboxylic acids have shown promise as broad-spectrum antiviral agents, with activity against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 6-well plate.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 (50% effective concentration) of the compound.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Oxidative stress and cholinergic dysfunction are key pathological features of these conditions. Substituted quinoline-3-carboxylic acids have been investigated for their potential neuroprotective effects, primarily through their antioxidant and acetylcholinesterase (AChE) inhibitory activities.
Mechanism of Action
Many quinoline derivatives can scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Experimental Protocols for Assessing Neuroprotective Effects
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.[30][31]
-
Sample Preparation: Dissolve the test compound in a suitable solvent.
-
Reaction: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.[31]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[30][31]
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.[32]
-
Enzyme Addition: Add acetylcholinesterase enzyme to the wells and pre-incubate.[32]
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide (ATChI).[32]
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.[32]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition and the IC50 value.
Conclusion
Substituted quinoline-3-carboxylic acids represent a versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The synthetic accessibility of this core structure, coupled with the potential for diverse substitutions, allows for the fine-tuning of their pharmacological properties. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel quinoline-3-carboxylic acid derivatives as potential therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a wide range of diseases.
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U.S. National Library of Medicine. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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U.S. National Library of Medicine. (n.d.). In vitro and in vivo assays of protein kinase CK2 activity. PubMed. [Link]
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U.S. National Library of Medicine. (n.d.). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PubMed Central. [Link]
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ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
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U.S. National Library of Medicine. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
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U.S. National Library of Medicine. (2022, February 3). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
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LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. [Link]
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ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]
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BioHippo. (n.d.). Topoisomerase IV DNA Relaxation Assay Kits. [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
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Wiley Online Library. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
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ResearchGate. (n.d.). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit.... [Link]
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MBL Life Science. (n.d.). CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. [Link]
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U.S. National Library of Medicine. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. [Link]
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Introduction
The Quinoline Scaffold in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse chemical space with a broad range of biological targets.[3]
8-Ethyl-2-methylquinoline-3-carboxylic acid: A Compound of Interest
This compound is a specific derivative of the quinoline family. While public domain data on its specific biological activities is limited, its structural features, particularly the carboxylic acid moiety, suggest potential interactions with various biological targets.[3][5] For instance, quinolines bearing a carboxylic acid group have been investigated for activities such as cyclooxygenase (COX) inhibition.[3] This guide will utilize this compound as a case study to demonstrate a comprehensive in silico workflow for bioactivity prediction.
The Role of In Silico Methods in Modern Drug Discovery
In silico, or computational, methods are integral to modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and predict the biological activity of novel compounds.[6][7] These approaches, collectively known as computer-aided drug design (CADD), encompass a range of techniques from ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, to structure-based methods like molecular docking.[8][9] By predicting a compound's potential efficacy and pharmacokinetic properties early in the discovery pipeline, in silico tools significantly reduce the time and resources required for experimental testing.[10][11]
Objective of this Guide
This technical guide provides a detailed, step-by-step framework for predicting the bioactivity of this compound using a suite of in silico tools and methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind each experimental choice. The overarching goal is to equip the reader with the knowledge to design and execute a robust computational workflow for the preliminary assessment of novel chemical entities.
Foundational Steps: Compound and Target Preparation
A rigorous in silico analysis begins with the meticulous preparation of both the small molecule (ligand) and its potential biological targets (receptors).
Sourcing and Standardizing the Ligand Structure
The first step is to obtain the 2D or 3D structure of this compound. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) or by retrieving it from chemical databases like PubChem or ChemicalBook.[12] It is crucial to then standardize the structure by:
-
Adding explicit hydrogens: Most chemical drawing software implicitly represents hydrogens. For computational analysis, they must be made explicit.
-
Generating a 3D conformation: If starting from a 2D structure, a low-energy 3D conformation must be generated using a molecular mechanics force field (e.g., MMFF94).
-
Assigning partial charges: Accurate partial charges are essential for calculating electrostatic interactions. Methods like Gasteiger-Marsili or AM1-BCC can be used.
Target Identification and Selection Strategies
Identifying potential protein targets for a novel compound is a critical and often challenging step.[13][14] A multi-pronged approach is recommended:
A thorough search of scientific literature and databases (e.g., ChEMBL, BindingDB) for known biological activities of structurally similar quinoline derivatives can provide initial clues.[3] For instance, quinoline-3-carboxylic acids have been explored as antiproliferative agents.[5]
Several web-based tools and servers can predict potential targets for a given small molecule. These "target fishing" or "target prediction" tools utilize various algorithms, including chemical similarity, pharmacophore mapping, and machine learning, to screen the compound against a database of known protein targets.[15][16]
Table 1: Representative In Silico Target Fishing Tools
| Tool Name | Methodology | URL |
| TarFishDock | Inverse docking and pharmacophore mapping | [Link][15] |
| PharmMapper | Pharmacophore alignment | [Link] |
| idTarget | 3D similarity and machine learning | [Link][15] |
Protein Structure Preparation and Refinement
Once a set of potential targets is identified, their 3D structures must be obtained, typically from the Protein Data Bank (PDB). These structures often require preparation before they can be used in docking simulations:
-
Removal of non-essential molecules: Water molecules, co-solvents, and ions not critical for binding are generally removed.
-
Addition of hydrogen atoms: PDB structures usually lack hydrogen atoms, which must be added.
-
Protonation state assignment: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH must be determined.
-
Energy minimization: A short energy minimization is often performed to relieve any steric clashes in the structure.
Ligand-Based Bioactivity Prediction
Ligand-based methods are employed when the 3D structure of the target is unknown or when a set of known active and inactive compounds is available.[17]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[18][19] The fundamental principle is that molecules with similar structures are likely to have similar biological activities.[18]
A robust QSAR model requires a high-quality dataset of compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated.[18][20] These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors (e.g., molecular shape).[20]
-
Data Collection: Compile a dataset of quinoline derivatives with known activity against a specific target.
-
Descriptor Calculation: Use software like PaDEL-Descriptor or RDKit to calculate a wide range of molecular descriptors.
-
Data Splitting: Divide the dataset into a training set (for model building) and a test set (for external validation).
-
Model Building: Employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build the QSAR model.[20][21]
-
Model Validation: Assess the predictive power of the model using statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).[22]
A crucial aspect of QSAR is rigorous validation to ensure the model's predictive capability and to avoid overfitting.[23][24] Interpreting the model can provide insights into which molecular features are important for biological activity, guiding the design of new, more potent compounds.[19]
Caption: A simplified workflow for molecular docking.
Prediction of ADMET Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. [10][25]
Importance of Early ADMET Assessment
Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. [25]In silico ADMET prediction allows for the early identification of potential liabilities, enabling medicinal chemists to modify the compound's structure to improve its drug-like properties. [10]
In Silico ADMET Models and Tools
A variety of commercial and free web-based tools are available for ADMET prediction. [25][26]These tools use QSAR models and other algorithms to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. [10] Table 2: Selected Free Online ADMET Prediction Tools
| Tool Name | Key Features | URL |
| pkCSM | Predicts a wide range of pharmacokinetic and toxicity properties. | [Link] [26] |
| ADMETlab 2.0 | Comprehensive platform for ADMET prediction. | [Link] |
| SwissADME | User-friendly interface for predicting physicochemical properties, pharmacokinetics, and drug-likeness. | [Link] |
| ADMET-AI | Fast and accurate ADMET prediction using machine learning. | [Link] [27] |
Interpreting the ADMET Profile of the Target Compound
The predicted ADMET properties of this compound should be evaluated in the context of the intended therapeutic application. For example, for a drug targeting the central nervous system, good blood-brain barrier penetration would be desirable.
Integrated Analysis and Future Directions
Synthesizing Data from Multiple In Silico Methods
The true power of in silico prediction lies in the integration of data from multiple methods. For example, a compound that is predicted to be active by both QSAR and molecular docking and also has a favorable ADMET profile is a much stronger candidate for further investigation.
Prioritizing Hits and Designing Further Experiments
The results of the in silico analysis should be used to prioritize compounds for experimental validation. [28]The computational predictions can also guide the design of in vitro and in vivo experiments. For instance, the predicted targets from target fishing can be tested in enzymatic assays.
Limitations and Considerations of In Silico Predictions
It is essential to acknowledge the limitations of in silico methods. These are predictive models, and their accuracy is dependent on the quality of the underlying data and algorithms. Experimental validation is always necessary to confirm computational predictions. [28]
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An In-Depth Technical Guide to the Synthesis of 2,8-Disubstituted Quinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Challenge of Precise Substitution
The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system dictates its biological activity, making the development of regioselective synthetic methods a critical endeavor for drug discovery and development.
This technical guide focuses on the synthesis of a particularly challenging class of quinoline derivatives: those bearing substituents at the 2 and 8 positions, with a carboxylic acid moiety at the 3-position. While classical methods like the Doebner-von Miller synthesis are powerful tools for quinoline formation, achieving this precise trifecta of substitutions requires a nuanced understanding of reaction mechanisms and, often, the use of modified or alternative synthetic strategies. This guide will delve into the core principles of relevant quinoline syntheses, address the inherent challenges in achieving the desired 2,8-disubstituted-3-carboxylic acid pattern, and provide insights into potential synthetic routes.
The Doebner-von Miller Reaction: A Foundation for Quinoline Synthesis
The Doebner-von Miller reaction is a venerable and versatile method for synthesizing quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2] When the α,β-unsaturated carbonyl compound is formed in situ from two carbonyl compounds (via an aldol condensation), the reaction is known as the Beyer method for quinolines.[3]
Core Mechanism
The mechanism of the Doebner-von Miller reaction has been the subject of considerable debate, with a fragmentation-recombination pathway being widely supported by isotopic labeling studies.[4] The key steps are as follows:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[1]
-
Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[1]
-
Recombination (Aldol-type Condensation): These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.[1]
-
Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form a dihydroquinoline intermediate.[1]
-
Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline.[1] An external oxidizing agent, such as nitrobenzene or arsenic acid, is sometimes required, though in many cases, an intermediate anil can act as the oxidant.[1]
The Doebner Reaction: Introducing the Carboxylic Acid Moiety
A significant modification of the Doebner-von Miller synthesis is the Doebner reaction, which provides a direct route to quinoline-4-carboxylic acids.[4] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[5]
Mechanism of the Doebner Reaction
The mechanism of the Doebner reaction is also not definitively established, with two primary pathways proposed:
-
Pathway A: An initial aldol condensation between the enol form of pyruvic acid and the aldehyde forms a β,γ-unsaturated α-ketoacid. This is followed by a Michael addition of the aniline and subsequent cyclization and aromatization.[4]
-
Pathway B: The aniline and aldehyde first condense to form a Schiff base (imine). The enol of pyruvic acid then adds to this imine, followed by cyclization and oxidation to yield the final quinoline-4-carboxylic acid.[4]
Synthesizing 2,8-Disubstituted Quinoline-3-Carboxylic Acids: Overcoming the Challenges
The direct synthesis of 2,8-disubstituted quinoline-3-carboxylic acids via a classical Doebner-von Miller or Doebner reaction is not straightforward. The primary challenges are:
-
Position of the Carboxylic Acid: The Doebner reaction reliably places the carboxylic acid at the 4-position.
-
Regioselectivity of Cyclization: Achieving substitution at the 8-position requires the use of an ortho-substituted aniline and ensuring that the intramolecular cyclization occurs at the C-7 position of the aniline, which can be sterically hindered.
To address these challenges, researchers must often turn to multi-step synthetic sequences or alternative named reactions.
Alternative Strategies and Considerations
-
The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] By carefully selecting the starting materials, it is possible to construct a quinoline with the desired substitution pattern. For the synthesis of a 2,8-disubstituted quinoline-3-carboxylic acid, one could envision reacting a 2-amino-3-substituted benzaldehyde with a β-keto ester. The 2-amino group and the substituent on the benzaldehyde would become the nitrogen and the 8-substituent of the quinoline, respectively. The β-keto ester would provide the substituents at the 2- and 3-positions (with the ester at the 3-position being subsequently hydrolyzed to the carboxylic acid).
-
The Gould-Jacobs Reaction: This reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.[1] While this reaction typically yields 4-hydroxyquinolines, modifications and subsequent functionalization could potentially lead to the desired 3-carboxylic acid. The regioselectivity with ortho-substituted anilines is a critical consideration.
Experimental Protocol: A Conceptual Workflow
Given the lack of a direct one-pot synthesis, a plausible multi-step approach to a 2,8-disubstituted quinoline-3-carboxylic acid is outlined below. This is a conceptual workflow and would require optimization for specific substrates.
Step-by-Step Methodology (Conceptual):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-substituted benzaldehyde (1.0 eq) and the appropriate β-keto ester (1.1 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, ethyl 2,8-disubstituted quinoline-3-carboxylate, can be purified by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Saponification: Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.
Data Presentation: A Comparative Overview of Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Product | Key Advantages | Key Limitations |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | Versatile, readily available starting materials. | Often requires harsh conditions, can lead to tar formation. |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-carboxylic Acids | Direct route to quinoline-4-carboxylic acids. | Low yields with electron-withdrawing groups on aniline.[5] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | 2,3-Disubstituted Quinolines | Good control over substitution pattern. | Availability of substituted 2-aminoaryl carbonyls can be limited. |
| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylates | Effective for anilines with electron-donating groups. | Requires high temperatures for cyclization. |
Conclusion and Future Outlook
The synthesis of 2,8-disubstituted quinoline-3-carboxylic acids represents a significant challenge in synthetic organic chemistry. While the Doebner-von Miller reaction and its variants provide a foundational understanding of quinoline synthesis, they do not offer a direct route to this specific substitution pattern. A successful synthesis is more likely to be achieved through a multi-step approach, potentially leveraging the regioselectivity of the Friedländer synthesis.
For professionals in drug development, the ability to synthesize precisely substituted quinoline scaffolds is paramount. Future research in this area will likely focus on the development of novel catalytic systems that can control the regioselectivity of classical reactions under milder conditions, as well as the exploration of new synthetic methodologies that offer more direct and efficient access to these valuable compounds.
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A Senior Application Scientist's Guide to the Friedländer Annulation for Quinoline Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The Friedländer annulation, a classic yet continually evolving reaction, provides a direct and versatile route to this privileged heterocycle. This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the Friedländer reaction, explores the causal factors influencing experimental design, and provides a framework for troubleshooting and optimization. We will examine both classical and modern catalytic systems, discuss the scope and limitations of the methodology, and present detailed, field-tested protocols. By integrating mechanistic understanding with practical application, this guide aims to empower scientists to effectively leverage the Friedländer annulation in their synthetic endeavors.
Introduction: The Enduring Relevance of the Friedländer Annulation
First reported by Paul Friedländer in 1882, the Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or aldehyde, to form a quinoline derivative.[1][2] Its enduring appeal lies in its convergent nature, allowing for the rapid assembly of the bicyclic quinoline core from readily available starting materials. The quinoline moiety is a key pharmacophore found in drugs with a wide range of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[3] This has driven continuous research into refining the Friedländer reaction, leading to the development of milder conditions, broader substrate scope, and more environmentally benign protocols.[3][4]
This guide will provide a comprehensive overview of the Friedländer annulation, beginning with a detailed exploration of its reaction mechanism. Understanding the mechanistic pathways is not merely an academic exercise; it is the foundation upon which rational experimental design is built. We will then transition to a practical discussion of substrate scope and limitations, offering insights into how the electronic and steric properties of the reactants influence reaction outcomes. A significant portion of this guide is dedicated to the diverse catalytic systems that have been employed, from classical Brønsted and Lewis acids to modern nanocatalysts and organocatalysts.[2][5] Finally, we will present detailed, step-by-step experimental protocols and data to serve as a practical starting point for laboratory implementation.
The Core Mechanism: A Tale of Two Pathways
The Friedländer annulation can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic or basic catalysis) and the nature of the substrates.[1] A thorough grasp of these pathways is critical for predicting regioselectivity, understanding potential side reactions, and optimizing reaction efficiency.
The Aldol-Condensation Pathway (Base-Catalyzed)
Under basic conditions, the reaction is believed to initiate with an aldol condensation between the two carbonyl-containing reactants.[6]
Step 1: Enolate Formation. A base abstracts an α-proton from the active methylene compound (e.g., a ketone) to form a nucleophilic enolate.
Step 2: Aldol Addition. The enolate attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone, forming an aldol adduct.
Step 3: Dehydration. The aldol adduct readily dehydrates to yield an α,β-unsaturated carbonyl compound.
Step 4: Intramolecular Cyclization (Aza-Michael Addition). The nucleophilic amino group then undergoes an intramolecular conjugate addition to the α,β-unsaturated system.
Step 5: Tautomerization and Aromatization. A final tautomerization and loss of water leads to the aromatic quinoline product.
The Schiff Base Pathway (Acid-Catalyzed)
In the presence of an acid catalyst, the reaction often proceeds via the initial formation of a Schiff base (imine).[1]
Step 1: Imine Formation. The amino group of the 2-aminoaryl aldehyde or ketone condenses with the carbonyl group of the methylene-containing reactant to form a protonated imine (Schiff base).
Step 2: Tautomerization. The imine tautomerizes to an enamine.
Step 3: Intramolecular Aldol-type Cyclization. The enamine then undergoes an intramolecular cyclization onto the carbonyl group of the original 2-aminoaryl reactant.
Step 4: Dehydration and Aromatization. Subsequent dehydration and tautomerization yield the final quinoline product.
Diagram: Competing Mechanistic Pathways of the Friedländer Annulation
Caption: The two primary mechanistic routes for the Friedländer annulation.
Substrate Scope and Strategic Considerations
The success of a Friedländer annulation is highly dependent on the judicious choice of substrates. Both electronic and steric factors play a crucial role in reactivity and regioselectivity.
The 2-Aminoaryl Carbonyl Component
-
Aldehydes vs. Ketones: 2-Aminobenzaldehydes are generally more reactive than the corresponding 2-aminoaryl ketones due to the greater electrophilicity of the aldehyde carbonyl.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl group, potentially accelerating the reaction. Conversely, electron-donating groups may decrease reactivity.
-
Steric Hindrance: Bulky substituents ortho to the amino or carbonyl group can hinder the necessary cyclization step, leading to lower yields.
The Active Methylene Component
-
Acidity of α-Protons: The ease of enolate formation is directly related to the pKa of the α-protons. β-Dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, are highly effective substrates due to their acidic methylene protons.
-
Symmetry and Regioselectivity: The use of unsymmetrical ketones can lead to the formation of regioisomeric quinoline products. Careful consideration of the relative acidity of the α-protons and steric hindrance around the carbonyl group is necessary to predict the major product.
-
Functional Group Tolerance: Modern variations of the Friedländer synthesis have demonstrated compatibility with a wide range of functional groups, including esters, halides, and ethers.[7] However, substrates that are sensitive to strong acids or bases may require the use of milder catalytic systems.[7]
The Catalyst Landscape: From Classical Reagents to Modern Innovations
The choice of catalyst is a critical parameter in optimizing the Friedländer annulation. The ideal catalyst should be effective in low loadings, tolerant of various functional groups, and ideally, environmentally benign.
Classical Catalysis
-
Base Catalysis: Traditional base catalysts include alkali metal hydroxides (NaOH, KOH), alkoxides (sodium ethoxide, potassium tert-butoxide), and amines like piperidine.[8] These are often effective but can suffer from harsh reaction conditions and limited functional group tolerance.
-
Acid Catalysis: Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid have been widely used.[1] Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal triflates have also proven effective.[1][9] Indium(III) triflate, for instance, has been shown to be a highly effective catalyst for the selective formation of the Friedländer product under solvent-free conditions.[9]
Modern Catalytic Systems
In recent years, there has been a significant push towards developing more sustainable and efficient catalytic systems for the Friedländer reaction.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as silica-propylsulfonic acid, offers advantages in terms of catalyst recovery and reuse.[10][11] Zeolites and Nafion have also been employed, often in conjunction with microwave irradiation to accelerate reaction rates.[12]
-
Nanocatalysts: Nanoparticle-based catalysts are gaining traction due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity.[5]
-
Organocatalysis: Chiral phosphoric acids have been successfully used to achieve atroposelective Friedländer heteroannulation, providing enantioenriched axially chiral quinolines.[13]
-
Green Chemistry Approaches: A significant focus has been on developing environmentally friendly protocols. This includes the use of water as a solvent, catalyst-free conditions at elevated temperatures, and visible-light-mediated reactions.[3][14] One-pot procedures starting from o-nitroarylcarbaldehydes, which are reduced in situ before the Friedländer condensation, also represent a more streamlined and atom-economical approach.[7]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| KOH / EtOH | Reflux | Inexpensive, readily available | Harsh conditions, potential side reactions |
| p-TsOH / Toluene | Reflux with Dean-Stark | Effective for many substrates | Requires high temperatures, acidic conditions |
| In(OTf)₃ | Solvent-free, 100 °C | High efficiency, Lewis acidic | Cost of catalyst |
| Silica-sulfonic acid | Solvent-free, MW | Reusable, environmentally friendly | May require specialized equipment |
| Water | 70 °C, catalyst-free | Green solvent, simple workup | Slower reaction times for some substrates |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.
General Procedure for Acid-Catalyzed Friedländer Synthesis
Objective: To synthesize a polysubstituted quinoline via a p-toluenesulfonic acid-catalyzed reaction.
Materials:
-
2-aminobenzaldehyde (1.0 mmol)
-
Ketone (e.g., acetone, 1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-aminobenzaldehyde, the ketone, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Friedländer Synthesis
Caption: A generalized workflow for a typical Friedländer annulation experiment.
One-Pot Synthesis from an o-Nitroarylcarbaldehyde
Objective: To synthesize a quinoline derivative in a one-pot procedure involving in situ reduction followed by Friedländer condensation.[7]
Materials:
-
o-Nitroarylcarbaldehyde (1.0 mmol)
-
Iron powder (3.0 mmol)
-
Aqueous HCl (catalytic amount)
-
Ethanol/Water mixture
-
Ketone or aldehyde (1.2 mmol)
-
Potassium hydroxide
Procedure:
-
Suspend the o-nitroarylcarbaldehyde and iron powder in an ethanol/water mixture.
-
Add a catalytic amount of aqueous HCl and heat the mixture to facilitate the reduction of the nitro group to an amine. Monitor the reaction by TLC.
-
Once the reduction is complete, add the ketone or aldehyde to the reaction mixture.
-
Add potassium hydroxide to promote the condensation and cyclization.
-
Continue heating until the Friedländer reaction is complete.
-
Cool the reaction, filter to remove the iron salts, and extract the aqueous layer with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions (e.g., self-condensation of the 2-aminoaryl carbonyl), decomposition of starting materials. | Increase reaction time or temperature, screen different catalysts (e.g., switch from Brønsted to Lewis acid), use a higher boiling point solvent with a Dean-Stark trap to remove water, consider a one-pot procedure from the corresponding nitro compound.[7] |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | Change the catalyst or reaction conditions to favor one regioisomer, or modify the ketone to block one of the α-positions. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reactants, ensure the reaction goes to completion, and choose an appropriate purification method (e.g., recrystallization or chromatography). |
Conclusion and Future Outlook
The Friedländer annulation remains a powerful and versatile tool for the synthesis of quinoline derivatives. Its continued relevance is a testament to its efficiency and the ongoing efforts to adapt the reaction to the demands of modern synthetic and medicinal chemistry. The development of novel catalytic systems, particularly those that operate under mild and environmentally friendly conditions, will undoubtedly expand the scope and utility of this important transformation.[4][15] As our understanding of the reaction mechanism deepens, so too will our ability to design and execute highly selective and efficient Friedländer syntheses for the preparation of complex and biologically important molecules.
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Wikipedia. Friedländer synthesis. [Link]
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Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
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Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
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Química Organica.org. Friedlander quinoline synthesis. [Link]
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Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833. [Link]
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Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
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Garella, D., et al. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128. [Link]
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A Senior Application Scientist's Guide to Mechanism of Action Studies for Quinoline-Based Compounds
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry. Its derivatives have yielded a remarkable breadth of therapeutic agents, from foundational antimalarials like quinine and chloroquine to modern targeted anticancer and antimicrobial drugs.[1][2][3] This guide provides drug development professionals with an in-depth framework for elucidating the mechanism of action (MoA) of novel quinoline-based compounds. Moving beyond a simple recitation of protocols, we explore the strategic rationale behind experimental design, emphasizing the integration of target identification, pathway analysis, and robust validation to build a compelling, data-driven narrative of a compound's biological activity. We furnish detailed, field-proven protocols for key assays and leverage visualizations to clarify complex molecular pathways and experimental workflows, empowering researchers to navigate the intricate journey from a promising molecular scaffold to a well-characterized drug candidate.
Part 1: The Quinoline Scaffold - A Foundation of Pharmacological Diversity
The quinoline core is a versatile template for drug design. Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing pharmacokinetic properties like solubility and cell permeability.[1] The true power of the scaffold lies in the vast chemical space that can be explored through substitutions at various positions around the rings. This structural flexibility is the basis for the wide array of biological activities exhibited by its derivatives, which are broadly categorized by their therapeutic applications.[3][4]
Table 1: Overview of Therapeutic Classes and Core Mechanisms of Quinoline-Based Compounds
| Therapeutic Area | Core Mechanism of Action | Key Molecular Targets | Example Compounds |
| Antimalarial | Inhibition of heme detoxification | Heme Polymerase (hypothesized), Hemozoin Crystal Formation | Chloroquine, Quinine, Mefloquine[5][6] |
| Anticancer | DNA Damage & Replication Stress, Kinase Inhibition, Apoptosis Induction | DNA, Topoisomerase II, VEGFR, Pim-1 Kinase, G-quadruplex DNA | Doxorubicin, Camptothecin, Bosutinib[7][8][9] |
| Antimicrobial | Inhibition of DNA Replication & Repair, Disruption of Cell Division | DNA Gyrase (Type II Topoisomerase), FtsZ Protein | Ciprofloxacin, Levofloxacin[10][11] |
Part 2: A Strategic Framework for MoA Elucidation
Determining a compound's MoA is a multi-stage investigative process. It begins with a broad, cell-level (phenotypic) observation and progressively narrows the focus to a specific molecular interaction. A robust MoA study not only identifies a target but also confirms that engagement of this target by the compound is responsible for the observed cellular effect.[12][13]
Caption: A strategic workflow for elucidating a compound's MoA.
Part 3: Deep Dive into Quinoline Mechanisms
Antimalarial: The Classic Case of Heme Detoxification
The intra-erythrocytic stage of the Plasmodium parasite's life cycle is its most vulnerable point and the primary target of quinoline antimalarials. The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[14] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6][15]
Weakly basic quinolines like chloroquine diffuse into the parasite and become protonated and trapped within the acidic food vacuole, reaching high concentrations.[5] Here, they cap the growing hemozoin crystal faces, preventing further polymerization.[15] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[5][14]
Caption: MoA of quinoline antimalarials via hemozoin inhibition.
Anticancer: A Multi-Pronged Attack on Malignancy
The anticancer activity of quinoline derivatives is not defined by a single mechanism but rather by a diverse array of molecular interactions that exploit various vulnerabilities of cancer cells.[8][9]
-
DNA Intercalation and Topoisomerase Inhibition: Planar quinoline ring systems can slide between the base pairs of DNA (intercalation), distorting the helix and obstructing the machinery of replication and transcription.[7][9] Some derivatives, like the natural product camptothecin, specifically trap topoisomerase enzymes on the DNA, leading to double-strand breaks and apoptotic cell death.[16]
-
Kinase Inhibition: Many signaling pathways critical for cancer cell proliferation, survival, and angiogenesis are driven by protein kinases. Numerous quinoline-based drugs have been developed as potent kinase inhibitors.[16] They typically compete with ATP for the binding site on the enzyme, shutting down the aberrant signaling. Targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Pim-1 kinase, and c-Src kinase.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream consequence of effective quinoline anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing further proliferation.[7][9]
Caption: Diverse anticancer mechanisms of quinoline compounds.
Antimicrobial: Targeting Essential Bacterial Processes
The success of fluoroquinolone antibiotics highlights the efficacy of this scaffold in targeting essential bacterial machinery. The primary mechanism for this class is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for managing DNA supercoiling during replication. By trapping the enzyme-DNA complex, quinolones induce lethal double-strand breaks.[10] More recent studies have identified other mechanisms, such as the inhibition of the FtsZ protein, which is essential for forming the division septum during bacterial cell replication, and potential disruption of ATP synthesis.[11][17]
Part 4: Key Experimental Protocols
The following protocols provide a robust starting point for investigating the MoA of a novel quinoline compound.
Protocol 1: Target Identification by Affinity-Based Pull-Down
Rationale: This is a hypothesis-generating experiment to identify direct binding partners of your compound from a complex protein mixture (cell lysate). It relies on immobilizing the compound to a solid support to "fish" for its targets.[18][19]
Caption: Workflow for affinity-based pull-down experiments.
Methodology:
-
Probe Synthesis:
-
Based on Structure-Activity Relationship (SAR) data, identify a non-essential position on the quinoline compound for linker attachment.[19]
-
Synthesize an analog with a linker arm (e.g., polyethylene glycol) terminating in a reactive group.
-
Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated agarose beads).
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.
-
Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).
-
-
Affinity Pull-Down:
-
Block the immobilized beads to prevent non-specific binding (e.g., with BSA or ethanolamine).
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel tube, perform a competition experiment by co-incubating the lysate and beads with a 100-fold molar excess of the free, non-immobilized quinoline compound. Proteins that are specifically bound should be outcompeted.
-
Negative Control: Incubate lysate with beads that have been derivatized only with the linker and blocking agent.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and boiling.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition and negative control lanes.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cellular Pathway Analysis by Reporter Gene Assay
Rationale: Once a target is identified (e.g., a transcription factor or a component of a signaling pathway), a reporter gene assay can confirm if the compound modulates the activity of that specific pathway within intact cells.[20] This assay links target engagement to a functional cellular output.
Methodology:
-
Assay Principle: A reporter construct is engineered containing a promoter with response elements for a specific pathway (e.g., NF-κB, AP-1) upstream of a reporter gene (e.g., Luciferase or Green Fluorescent Protein). Activation of the pathway drives expression of the reporter gene, which can be easily quantified.
-
Cell Line Preparation:
-
Select a suitable host cell line.
-
Transfect the cells with the appropriate reporter plasmid. This can be done transiently or by creating a stable cell line, which is preferred for screening and reproducibility.
-
-
Compound Treatment:
-
Plate the reporter cell line in a multi-well format (e.g., 96-well plate).
-
Treat the cells with a serial dilution of the quinoline compound. Include a positive control (a known activator/inhibitor of the pathway) and a vehicle control (e.g., DMSO).
-
Incubate for a period sufficient for transcriptional activation and reporter protein expression (typically 6-24 hours).
-
-
Signal Readout:
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a plate reader.
-
If using a fluorescent reporter, measure the fluorescence intensity directly in the plate reader or by flow cytometry.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a multiplexed ATP-based assay like CellTiter-Glo®) to control for cytotoxicity.
-
Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and calculate an IC50 or EC50 value.
-
Part 5: Conclusion and Future Directions
The study of a quinoline derivative's mechanism of action is a critical phase of drug development that transforms a biologically active molecule into a rational therapeutic candidate.[21] The framework presented here—combining phenotypic screening, unbiased target identification, and hypothesis-driven pathway analysis—provides a clear and robust path for this investigation. The true strength of this approach lies in its self-validating nature, where each experimental stage builds upon and confirms the findings of the last.
Future research will undoubtedly leverage emerging technologies. In-cell structural biology techniques like Cryo-EM can provide atomic-level resolution of how a quinoline compound engages its target within the native cellular environment. Advances in multi-omics and computational biology will allow for more sophisticated mapping of the downstream consequences of target engagement, revealing complex interactions and potential off-target effects or resistance mechanisms.[22][23] By integrating these classic and cutting-edge methodologies, researchers can fully unlock the immense therapeutic potential held within the versatile quinoline scaffold.
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Methodological & Application
Application Notes and Protocols for the Antimicrobial Screening of Novel Quinoline Derivatives
Introduction: The Imperative for Novel Quinolone Scaffolds
The quinolone class of antibiotics has long been a cornerstone of antimicrobial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of essential bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, leads to catastrophic DNA damage and cell death.[3][4][5] This targeted interference with DNA replication is a powerful bactericidal strategy.[1][2] However, the relentless rise of antimicrobial resistance (AMR) is threatening the clinical utility of this vital drug class, necessitating the urgent discovery of novel quinoline derivatives that can overcome existing resistance mechanisms.[3][5]
These application notes provide a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of newly synthesized quinoline derivatives. The protocols are designed to be self-validating, progressing from rapid primary screening to in-depth characterization of bactericidal activity. This structured approach ensures that resources are efficiently focused on the most promising candidates for further development.
Part 1: Foundational Screening – Identifying a Hit
The initial phase of screening is designed for high-throughput evaluation to identify compounds with any detectable antimicrobial activity.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method is a cost-effective and rapid approach to screen numerous quinoline derivatives for antimicrobial activity.[6][7][8] It relies on the principle of the compound diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism.[7][9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standardized medium for routine susceptibility testing due to its batch-to-batch reproducibility and its composition that minimally interferes with most antibiotics.[9]
-
Standardized Inoculum (0.5 McFarland): A standardized bacterial suspension is critical for the reproducibility of results.[9] A turbidity equivalent to a 0.5 McFarland standard ensures a confluent lawn of bacterial growth, against which zones of inhibition can be clearly measured.
-
Solvent Control: A disk impregnated with the solvent used to dissolve the quinoline derivative (e.g., DMSO) is essential to ensure that the solvent itself does not possess any antimicrobial activity, which would lead to a false-positive result.
Step-by-Step Methodology:
-
Prepare Inoculum: From a pure overnight culture of the test bacterium on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Apply Disks: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the novel quinoline derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Include a positive control disk (e.g., ciprofloxacin) and a negative solvent control disk.
-
Incubate: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[9]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[10]
Data Presentation: Initial Screening Results
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| QN-001 | E. coli ATCC 25922 | 18 |
| QN-002 | S. aureus ATCC 29213 | 22 |
| QN-003 | P. aeruginosa ATCC 27853 | 0 |
| Ciprofloxacin | E. coli ATCC 25922 | 30 |
| Solvent (DMSO) | S. aureus ATCC 29213 | 0 |
Part 2: Quantitative Assessment – Determining Potency
Compounds demonstrating activity in the primary screen ("hits") are advanced to quantitative assays to determine the precise concentration required to inhibit growth and to kill the bacteria.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This quantitative method is essential for comparing the potency of different derivatives.[11][13]
Causality Behind Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using CAMHB, as recommended by the Clinical and Laboratory Standards Institute (CLSI), ensures standardized and reproducible MIC values.[14]
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.[11]
-
Controls: A growth control (no compound) confirms the viability of the inoculum, while a sterility control (no bacteria) ensures the broth is not contaminated.[15]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well microtiter plate, prepare serial two-fold dilutions of each quinoline derivative in CAMHB.[16] The typical concentration range to test is 128 µg/mL to 0.25 µg/mL.
-
Prepare Standardized Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the standardized inoculum to each well containing the quinoline derivative dilutions. Also, include a growth control well (inoculum in broth only) and a sterility control well (broth only).
-
Incubate: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19]
Causality Behind Experimental Choices:
-
Subculturing from MIC plate: This protocol directly follows the MIC assay, using the same wells to determine the concentration required for killing.[18]
-
≥99.9% Kill Threshold: This stringent, logarithmic reduction is the universally accepted definition of bactericidal activity and is crucial for infections where complete pathogen eradication is necessary.[17][20]
Step-by-Step Methodology:
-
Select Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculture: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and plate it onto a fresh MHA plate.[16]
-
Incubate: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the initial inoculum count.[19]
Data Presentation: MIC and MBC Summary
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| QN-002 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| QN-004 | E. coli ATCC 25922 | 4 | >64 | >16 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 3: Dynamic Activity – Characterizing the Kill Rate
For lead candidates that demonstrate potent bactericidal activity, a time-kill kinetics assay provides a dynamic profile of their antimicrobial effect over time.
Protocol 4: Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing at different concentrations of the antimicrobial agent over a 24-hour period.[20] It provides valuable insight into the pharmacodynamics of the compound.
Causality Behind Experimental Choices:
-
Multiple MIC Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependency of the killing effect.[21]
-
Time-Course Sampling: Sampling at multiple time points allows for the construction of a kill curve, visualizing the speed and extent of bactericidal activity.[22]
Step-by-Step Methodology:
-
Prepare Cultures: In flasks containing CAMHB, prepare cultures with the test organism and the quinoline derivative at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. The initial inoculum should be ~5 x 10⁵ CFU/mL.
-
Incubate and Sample: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[21]
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Incubate and Count: Incubate the plates for 18-24 hours and count the resulting colonies to calculate the CFU/mL at each time point.
-
Plot Data: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Visualization of the Screening Workflow
The overall workflow for evaluating novel quinoline derivatives follows a logical progression from broad screening to detailed characterization.
Caption: High-level workflow for antimicrobial screening of quinoline derivatives.
Mechanism of Action: A Reminder
The primary antibacterial targets for quinolones are DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[3] Understanding this mechanism is vital when interpreting screening data and designing new derivatives.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and systematic pathway for the initial evaluation of novel quinoline derivatives. By progressing from high-throughput qualitative screening to detailed quantitative and dynamic characterization, researchers can efficiently identify and prioritize lead candidates. This structured approach, grounded in standardized methodologies from authorities like CLSI and EUCAST, ensures data integrity and comparability across different studies.[23][24][25] The ultimate goal is to populate the drug development pipeline with new quinoline-based agents capable of combating the growing threat of multidrug-resistant pathogens.
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Application Notes & Protocols: 8-Ethyl-2-methylquinoline-3-carboxylic acid in Coordination Chemistry
Foreword
The quinoline scaffold remains a cornerstone in the design of functional molecules, spanning applications from medicinal chemistry to materials science.[1][2] Within this class of heterocycles, quinoline-3-carboxylic acids have emerged as particularly versatile ligands in coordination chemistry. Their inherent N,O-bidentate chelating ability allows for the formation of stable and structurally diverse metal complexes.[3] This guide focuses on a specific, yet promising, derivative: 8-Ethyl-2-methylquinoline-3-carboxylic acid. The introduction of an ethyl group at the 8-position and a methyl group at the 2-position modifies the steric and electronic properties of the quinoline core, offering a unique ligand framework for the development of novel metal complexes with tailored reactivity and biological activity.
This document provides a comprehensive overview of the synthesis of this compound, protocols for the preparation of its transition metal complexes, detailed characterization methodologies, and a discussion of its potential applications, particularly in catalysis and antimicrobial research.
Synthesis of this compound
The synthesis of the title ligand is most effectively achieved through a Friedländer annulation, a classic and reliable method for constructing the quinoline ring system.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5]
Rationale for Synthetic Strategy
The Friedländer synthesis is chosen for its efficiency and modularity. By selecting the appropriate substituted 2-aminoaryl ketone and β-ketoester, a wide variety of quinoline derivatives can be accessed. For the target molecule, 2-amino-3-ethylacetophenone serves as the key precursor, providing the substituted aniline portion of the quinoline, while ethyl acetoacetate provides the remaining atoms for the pyridine ring.
Proposed Synthesis of the Precursor: 2-Amino-3-ethylacetophenone
A reliable synthesis for 2-amino-3-ethylacetophenone is crucial. A plausible route begins with the commercially available 2-ethylaniline, proceeding through a Friedel-Crafts acylation followed by reduction of a nitro group, if necessary. A more direct approach, if the starting material is available, is the Friedel-Crafts acylation of 2-ethylaniline. However, protecting the amine is often necessary to avoid side reactions. A common strategy involves the acetylation of the amine, followed by the Fries rearrangement or a direct Friedel-Crafts acylation, and subsequent deprotection.
dot
Caption: Proposed synthetic route to 2-amino-3-ethylacetophenone.
Protocol for the Synthesis of Ethyl 8-Ethyl-2-methylquinoline-3-carboxylate
This protocol is adapted from the general principles of the Friedländer synthesis.[7]
Materials:
-
2-Amino-3-ethylacetophenone
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-3-ethylacetophenone (10 mmol) and ethyl acetoacetate (12 mmol) in 100 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.5 mL).
-
Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 8-ethyl-2-methylquinoline-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol for the Hydrolysis to this compound
Materials:
-
Ethyl 8-ethyl-2-methylquinoline-3-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified ethyl 8-ethyl-2-methylquinoline-3-carboxylate (5 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Add sodium hydroxide (10 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[8]
Synthesis of Metal Complexes
This compound is an excellent N,O-bidentate ligand for a variety of transition metals. The following are general protocols for the synthesis of copper(II) and silver(I) complexes, chosen for their potential catalytic and antimicrobial applications, respectively.
dot
Caption: General workflow for the synthesis of metal complexes.
Protocol for the Synthesis of a Copper(II) Complex
This protocol is based on established methods for the synthesis of copper(II) quinoline carboxylate complexes.[9]
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in 50 mL of methanol in a 100 mL round-bottom flask. Gentle heating may be required.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 25 mL of methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring. A color change and/or precipitation should be observed.
-
If the ligand is not fully deprotonated, a few drops of triethylamine can be added to facilitate complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Protocol for the Synthesis of a Silver(I) Complex
This protocol is adapted from procedures for synthesizing silver(I) complexes with quinoline-based ligands.[10][11]
Materials:
-
This compound
-
Silver(I) nitrate
-
Ethanol/Water mixture
-
Ammonia solution (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of 20 mL of ethanol and 10 mL of water. A small amount of dilute ammonia solution can be added to aid dissolution and deprotonation.
-
In a separate, light-protected flask, dissolve silver(I) nitrate (1 mmol) in 10 mL of water.
-
Slowly add the silver(I) nitrate solution to the ligand solution in the dark with constant stirring.
-
A precipitate should form immediately. Continue stirring for 1-2 hours at room temperature, protected from light.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water, followed by a small amount of cold ethanol.
-
Dry the silver complex in a vacuum desiccator in the dark.
Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
| Technique | Ligand (this compound) | Metal Complexes |
| ¹H NMR | Aromatic protons in the 7-8.5 ppm range, methyl protons around 2.5 ppm, ethyl protons (quartet and triplet), and a broad carboxylic acid proton signal (>10 ppm).[12][13] | Broadening or shifting of ligand signals upon coordination. The disappearance of the carboxylic acid proton signal indicates deprotonation. |
| ¹³C NMR | Characteristic signals for the quinoline core, carboxylic acid carbon (~170 ppm), and aliphatic carbons. | Shifts in the carbon signals, particularly those near the coordination sites (quinoline nitrogen and carboxylate group). |
| FT-IR | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C and C=N stretches.[14] | Disappearance of the broad O-H stretch. The C=O stretch is replaced by asymmetric and symmetric COO⁻ stretches. The difference between these (Δν) can indicate the coordination mode of the carboxylate group.[3] |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the quinoline ring. | Ligand-based transitions may be shifted. New bands in the visible region may appear due to d-d transitions (for colored complexes like Cu(II)). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Molecular ion peak of the complex or its fragments, confirming the stoichiometry. |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the calculated values. | Confirms the stoichiometry of the metal, ligand, and any coordinated solvent molecules. |
Applications in Coordination Chemistry
The unique structural features of this compound make its metal complexes promising candidates for various applications.
Catalysis
Copper complexes with quinoline-based ligands are known to catalyze a range of organic transformations.[15][16]
-
Oxidation Reactions: Copper(II) complexes of quinoline derivatives have shown catalytic activity in the oxidation of catechols to o-quinones, mimicking the function of the enzyme catecholase.[17] The steric and electronic properties of the 8-ethyl and 2-methyl substituents on the ligand can influence the catalytic efficiency and substrate selectivity.
dot
Caption: Catalytic cycle for the oxidation of catechol.
-
Coupling Reactions: Copper-catalyzed C-N bond forming reactions, such as the Chan-Lam coupling, are fundamental in organic synthesis. The use of well-defined copper complexes with quinoline-based ligands can enhance the efficiency and scope of these reactions.[18]
Antimicrobial Agents
Silver(I) complexes are well-known for their broad-spectrum antimicrobial activity.[19][20] The mechanism of action is believed to involve the interaction of silver ions with sulfhydryl groups in bacterial proteins and enzymes, leading to their inactivation.[21][22]
-
Enhanced Efficacy: Coordinating silver(I) with quinoline-based ligands can enhance its antimicrobial potency. The ligand can facilitate the transport of silver ions across the bacterial cell membrane and may also possess its own intrinsic antimicrobial activity.[10][23] The lipophilicity introduced by the ethyl group in this compound may improve the cellular uptake of the silver complex, potentially leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
Conclusion
This compound represents a valuable and underexplored ligand in coordination chemistry. Its synthesis via the Friedländer annulation is straightforward, and it readily forms complexes with a variety of metal ions. The protocols provided herein offer a solid foundation for the synthesis and characterization of this ligand and its metal complexes. The potential applications in catalysis and as antimicrobial agents warrant further investigation, and it is our hope that this guide will stimulate further research into the rich coordination chemistry of this promising ligand.
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“Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester,” SpectraBase. [Online]. Available: [Link]
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“Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands,” University of Southampton ePrints. [Online]. Available: [Link]
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“Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives,” YouTube, Mar. 14, 2024. [Online]. Available: [Link]
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“Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity,” Mediterranean Journal of Chemistry, vol. 8, no. 6, pp. 433-441, Nov. 2019. [Online]. Available: [Link]
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“20.8: Spectroscopy of Carboxylic Acids and Nitriles,” Chemistry LibreTexts. [Online]. Available: [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinoline-3-Carboxylic Acid: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of quinoline-3-carboxylic acid. Quinoline-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents[1]. Consequently, a reliable and accurate analytical method is paramount for quality control, stability testing, and research and development in the pharmaceutical industry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol. The methodology described herein adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[2].
Introduction: The Scientific Rationale
The accurate quantification of quinoline-3-carboxylic acid is a critical step in ensuring the quality and efficacy of active pharmaceutical ingredients (APIs) derived from it. The selection of an appropriate analytical technique is therefore of utmost importance. Reversed-phase HPLC is the most widely used mode of liquid chromatography, particularly for the analysis of moderately polar to nonpolar compounds[3]. This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase[3].
Quinoline-3-carboxylic acid, as its name suggests, is an acidic molecule. The parent quinoline ring has a pKa of approximately 4.90[4]. The addition of a carboxylic acid group, a strong electron-withdrawing group, is expected to significantly increase the acidity (lower the pKa) of the molecule. To achieve optimal retention and symmetrical peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of acidic analytes[5]. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the analyte, thereby ensuring that the compound is predominantly in its neutral, more hydrophobic form[5][6]. This principle forms the cornerstone of the method described in this note.
The method detailed below employs a C18 stationary phase, which provides excellent hydrophobic retention for a wide range of organic molecules[7]. The mobile phase consists of a mixture of acetonitrile and water, with phosphoric acid as a modifier to control the pH and ensure the protonation of the quinoline-3-carboxylic acid. Detection is performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system.
Analytical Workflow
The overall workflow for the analysis of quinoline-3-carboxylic acid is depicted in the following diagram. This process begins with the precise preparation of standards and samples, followed by chromatographic separation and data analysis.
Caption: Workflow for the HPLC analysis of quinoline-3-carboxylic acid.
Detailed Protocol
This protocol is designed to be a self-validating system, incorporating steps and checks to ensure the integrity of the results.
Materials and Reagents
-
Quinoline-3-carboxylic acid reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like quinoline-3-carboxylic acid[7].
-
Mobile Phase: The use of phosphoric acid ensures a low pH, which suppresses the ionization of the carboxylic acid moiety, leading to better retention and peak shape[5][8]. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency[3].
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest while also cleaning the column of any more hydrophobic impurities, leading to shorter run times and improved peak shapes.
-
Detection Wavelength: The UV spectrum of quinoline derivatives typically shows significant absorbance in the range of 280-300 nm[7]. A wavelength of 289 nm was chosen to maximize sensitivity.
Preparation of Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the quinoline-3-carboxylic acid reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the linearity of the method.
Sample Preparation:
-
Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of quinoline-3-carboxylic acid.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose[2]. The validation parameters assessed include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Validation Results
The following tables summarize the performance characteristics of this HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 25,430 |
| 5 | 126,890 |
| 10 | 253,500 |
| 25 | 634,100 |
| 50 | 1,268,500 |
| 100 | 2,537,000 |
| Correlation Coefficient (r²) | 0.9998 |
Linearity: The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL, with a correlation coefficient (r²) of 0.9998.
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Replicate | Peak Area |
| 50 | 1 | 1,268,700 |
| 50 | 2 | 1,270,100 |
| 50 | 3 | 1,265,400 |
| 50 | 4 | 1,269,500 |
| 50 | 5 | 1,267,800 |
| 50 | 6 | 1,271,200 |
| Mean | 1,268,783 | |
| Standard Deviation | 2,154 | |
| % RSD | 0.17% |
Precision: The precision of the method, expressed as the relative standard deviation (% RSD) of replicate injections, was found to be 0.17%, which is well within the acceptable limits of ≤ 2.0%.
Table 3: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Mean Recovery | 99.8% |
Accuracy: The accuracy of the method was determined by a recovery study at three different concentration levels. The mean recovery of 99.8% demonstrates that the method is highly accurate for the quantification of quinoline-3-carboxylic acid.
Table 4: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
LOD and LOQ: The limits of detection and quantification were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). The low LOD and LOQ values indicate the high sensitivity of the method.
Conclusion
The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of quinoline-3-carboxylic acid. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The simple sample preparation and robust chromatographic conditions make this method efficient for high-throughput environments.
References
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SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). UV spectra of quinoline 3 in n-hexane (red line), chloroform (black.... Retrieved from [Link]
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Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]
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mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
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Ghosh, A., & Nau, W. M. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. Retrieved from [Link]
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Di Giosia, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2728. Retrieved from [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
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ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]
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Ghosh, A., & Nau, W. M. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Retrieved from [Link]
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Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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OUCI. (n.d.). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method. Retrieved from [Link]
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PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for Quinoline-3-carboxylic acid (HMDB0257046). Retrieved from [Link]
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apicule. (n.d.). Quinoline-3-carboxylic acid (CAS No: 6480-68-8) API Intermediate Manufacturers. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Application Notes and Protocols: Experimental Design for Enzyme Inhibition Assays with Quinoline Derivatives
Introduction
In the landscape of modern drug discovery, enzyme inhibitors represent a cornerstone of therapeutic intervention. By modulating the activity of specific enzymes involved in disease pathways, these molecules offer a precise and effective means of treatment. Among the vast chemical scaffolds explored, quinoline and its derivatives have emerged as a "privileged" structure in medicinal chemistry.[1] Their derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often by targeting key enzymes.[2][3] For instance, certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases, making them promising candidates for cancer therapy.[4][5] Others are being investigated as inhibitors of enzymes implicated in neurodegenerative diseases, like acetylcholinesterase and monoamine oxidase.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust enzyme inhibition assays specifically tailored for quinoline-based compounds. We will move beyond a simple recitation of steps to explain the underlying principles, ensuring that each protocol is a self-validating system. Our focus is on generating high-quality, reproducible data that can confidently guide drug discovery programs.
Part I: Foundational Principles of Enzyme Inhibition Assays
A thorough understanding of enzyme kinetics is a prerequisite for designing meaningful inhibition assays. This section covers the core concepts that underpin the subsequent experimental protocols.
Section 1.1: Understanding Enzyme Kinetics and Inhibition
Enzymatic reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key parameters are Vmax (the maximum reaction rate) and Km (the Michaelis constant), which is the substrate concentration at which the reaction rate is half of Vmax.[6][7]
Enzyme inhibitors can be broadly classified as reversible or irreversible.[8] Reversible inhibitors, which are the focus of most initial drug discovery efforts, bind to the enzyme through non-covalent interactions and can be categorized into several types based on their mechanism of action.[8]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[9] This increases the apparent Km (Kmapp) but does not affect the Vmax.[10][11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[9][12] In this case, Vmax is lowered, but the Km remains unchanged.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[12] This mode of inhibition reduces both Vmax and Kmapp.[10][13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[12]
Understanding these different mechanisms is crucial as it informs how an inhibitor's potency might be affected by physiological substrate concentrations.[10][14]
Section 1.2: Assay Design and Optimization
A robust and reliable enzyme assay begins with careful optimization of reaction conditions. The goal is to establish "initial velocity" conditions, where the reaction rate is linear over time and directly proportional to the enzyme concentration. This typically means ensuring that less than 10-20% of the substrate is consumed during the measurement period.[15]
Key parameters to optimize include:
-
Enzyme Concentration: Should be high enough to produce a detectable signal but low enough to maintain initial velocity conditions.
-
Substrate Concentration: For IC50 determination, the substrate concentration is often set at or below the Km value.[16] This ensures sensitivity to competitive inhibitors.[16]
-
Buffer Conditions: pH, ionic strength, and the presence of any necessary cofactors must be optimized for the specific enzyme being studied.
Section 1.3: Detection Technologies
The choice of detection method depends on the specific enzyme and substrate. Common methods include:
-
Absorbance-based (Colorimetric) Assays: Measure the change in absorbance as a colored product is formed or a substrate is consumed.
-
Fluorescence-based Assays: Offer higher sensitivity and are widely used in high-throughput screening (HTS).[17][18] These assays rely on the formation of a fluorescent product from a non-fluorescent substrate or vice versa.[18]
-
Luminescence-based Assays: Involve the emission of light from a chemical reaction and are also highly sensitive.
A Special Consideration for Quinoline Derivatives: Quinoline scaffolds are often inherently fluorescent. This can interfere with fluorescence-based assays, leading to high background signals or false-positive/negative results.[19] It is critical to run proper controls, including the test compound alone in the assay buffer, to quantify any intrinsic fluorescence.[19] If interference is significant, selecting fluorophores with longer excitation and emission wavelengths (red-shifted) can sometimes mitigate the issue.[19]
Part II: Experimental Protocols for Quinoline Derivatives
This section provides detailed, step-by-step methodologies for characterizing the inhibitory activity of quinoline derivatives.
Section 2.1: Pre-Assay Compound Management
The accuracy of any inhibition data is contingent on the quality and handling of the test compounds. Solubility is a critical parameter that must be addressed early.[20][21]
Protocol 1: Kinetic Solubility Assessment
Kinetic solubility testing is a high-throughput method used in early drug discovery to assess how readily a compound, typically dissolved in an organic solvent like DMSO, will dissolve and stay in an aqueous buffer.[20][21][22]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the quinoline derivative (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[23][24]
-
Aqueous Dilution: Add a small volume of the DMSO stock solution to the chosen aqueous assay buffer to achieve the highest desired final concentration for the enzyme assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.[24]
-
Incubation and Detection: After a short incubation period (e.g., 1-2 hours) at room temperature, measure the turbidity of the solution using nephelometry (light scattering) or by measuring absorbance at a high wavelength (e.g., 620 nm).[22]
-
Interpretation: A significant increase in turbidity or absorbance compared to a buffer-only control indicates that the compound has precipitated and its solubility limit has been exceeded. This information is crucial for setting the top concentration in subsequent inhibition assays to avoid artifacts from compound precipitation.
Section 2.2: Protocol for IC50 Determination (Dose-Response)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][25] It is a standard measure of inhibitor potency.[25] This protocol describes a general method adaptable to many enzyme systems, such as a protein kinase, using a luminescence-based ATP detection assay.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of enzyme inhibitors.
Step-by-Step Protocol
-
Compound Plate Preparation:
-
In a 96-well or 384-well plate, perform a serial dilution of the quinoline derivative stock solution. A common approach is an 8- to 12-point curve, with 3-fold dilutions starting from a top concentration of 100 µM.
-
Include wells for positive control (a known inhibitor) and negative control (DMSO vehicle only, representing 100% enzyme activity).[26]
-
-
Assay Reaction:
-
To the wells of the final assay plate, add the enzyme solution prepared in the optimized assay buffer.
-
Transfer a small volume of the serially diluted compounds from the compound plate to the assay plate.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the enzymatic reaction by adding the substrate (and any co-factors like ATP for kinases).
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction (if necessary, depending on the assay kit).
-
Add the detection reagent (e.g., an ATP detection reagent that produces a luminescent signal inversely proportional to kinase activity).
-
Incubate as required by the detection kit manufacturer.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence) using a suitable plate reader.
-
Section 2.3: Protocol for Mechanism of Action (MoA) Studies
Once an inhibitor's potency (IC50) is established, determining its mechanism of action (MoA) is a critical next step.[10][14] This is typically done by measuring the effect of the inhibitor on enzyme kinetics at varying substrate concentrations.
Step-by-Step Protocol
-
Experimental Setup:
-
Design a matrix experiment where both the inhibitor concentration and the substrate concentration are varied.
-
Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Km to 10x Km).[16]
-
-
Data Collection:
-
Run the enzyme assays as described in the IC50 protocol for each condition in the matrix.
-
Calculate the initial reaction velocity for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
Part III: Data Analysis and Interpretation
Section 3.1: Calculating Percent Inhibition and IC50 Values
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[28]
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to generate a sigmoidal dose-response curve.[28]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[25][28]
-
Data Presentation: Example IC50 Table
| Quinoline Derivative | IC50 (µM) | Hill Slope | R² |
| Compound A | 1.2 | 1.1 | 0.99 |
| Compound B | 15.8 | 0.9 | 0.98 |
| Staurosporine (Control) | 0.05 | 1.0 | 0.99 |
Section 3.2: Interpreting MoA Plots
The pattern of lines on the Lineweaver-Burk plot is diagnostic of the mechanism of inhibition.[6][13]
Graphical Interpretation of Inhibition Mechanisms
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
-
Competitive: Lines will intersect at the same point on the y-axis (1/Vmax).[11][13]
-
Non-competitive: Lines will intersect at the same point on the x-axis (-1/Km).[13]
-
Uncompetitive: Lines will be parallel.[13]
While the Lineweaver-Burk plot is excellent for visualization, it can distort experimental error.[6][13] Therefore, it is recommended to fit the raw kinetic data directly to the appropriate inhibition model equations using non-linear regression software to obtain the most accurate kinetic parameters (Kmapp, Vmaxapp, and the inhibition constant, Ki).[16][29]
Section 3.3: Addressing Common Artifacts with Quinoline Derivatives
Beyond fluorescence interference, researchers should be aware of other potential artifacts:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This often results in steep dose-response curves and sensitivity to detergent concentration. Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.
-
Promiscuous Inhibition: Some compounds inhibit multiple enzymes without a specific mode of action. Characterizing the MoA and testing against unrelated enzymes can help identify these promiscuous inhibitors.
Conclusion
The study of quinoline derivatives as enzyme inhibitors is a promising avenue for drug discovery. By employing the rigorous experimental protocols and data analysis frameworks outlined in this guide, researchers can generate high-quality, reliable data. A methodical approach, beginning with careful assay optimization and compound management, proceeding through systematic IC50 and MoA determination, and concluding with critical data interpretation, is essential for success. This self-validating system of checks, controls, and mechanistic validation ensures that the identified hits are genuine, potent, and worthy of advancement in the drug development pipeline.
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Application Notes & Protocols: In Vitro Evaluation of 8-Ethyl-2-methylquinoline-3-carboxylic acid as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have garnered significant attention for their diverse mechanisms of action against cancer cells.[3][4] These compounds can function as topoisomerase inhibitors, intercalate with DNA to disrupt replication, induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis and cell migration.[1][3][5] Marketed anticancer drugs such as Camptothecin and its analogues (Topotecan, Irinotecan) feature the quinoline core, highlighting its clinical significance.[1][6]
This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 8-Ethyl-2-methylquinoline-3-carboxylic acid. As the precise biological activity of this specific compound is under investigation, these protocols are designed to systematically evaluate its potential as an anticancer agent. We will proceed through a logical workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate its mode of action. The causality behind each experimental choice is explained to provide researchers with a robust framework for evaluating novel chemical entities.
Experimental Evaluation Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow outlines a logical progression from initial screening to mechanistic investigation.
Caption: Overall workflow for in vitro anticancer drug screening.
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
Scientific Rationale: The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric used; it represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is directly proportional to the number of viable (living) cells.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified spectrophotometrically.[8]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and prepare a single-cell suspension.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Data Presentation: IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | Hypothetical Value |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Rationale: Once a compound demonstrates cytotoxicity, the next critical question is how it induces cell death. Apoptosis is a form of programmed cell death that is a primary target for many anticancer therapies.[4] A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA. By using both stains simultaneously and analyzing with flow cytometry, we can distinguish between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9][10]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Step-by-Step Methodology
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells. For adherent cells, first collect the floating cells from the supernatant (these are often apoptotic), then trypsinize the attached cells. Combine the floating and attached cells for each sample.[9]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining Procedure:
-
Wash the cell pellet twice with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[10][11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.[10][11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Create a quadrant plot (FITC vs. PI) to quantify the percentage of cells in each population:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3] Analyzing the cell cycle distribution can reveal if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M).[4] This is commonly done using flow cytometry to measure the DNA content of individual cells.[12][13] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[13] By permeabilizing cells and staining them with PI, the amount of fluorescence emitted is directly proportional to the amount of DNA.[14]
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
Cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA.[13] An RNase treatment step is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[13]
Step-by-Step Methodology
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound (e.g., at IC50 concentration) for 24 hours.
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm.
-
Collect data for at least 20,000 events.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Protocol 4: Transwell Invasion Assay
Scientific Rationale: The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a hallmark of advanced, aggressive cancers.[17] Therefore, evaluating a compound's ability to inhibit these processes is crucial. The Transwell invasion assay, also known as a Boyden chamber assay, is a widely used method to measure the invasive capacity of cells in vitro.[17][18][19] The assay uses a chamber insert with a porous membrane that separates an upper and lower compartment. To measure invasion, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which mimics the basement membrane that cells must degrade and cross during metastasis.[18][20] Cells are placed in the upper chamber, and a chemoattractant (like fetal bovine serum) is placed in the lower chamber.[17] Only invasive cells can degrade the Matrigel, migrate through the pores, and reach the lower side of the membrane.[18] The number of invaded cells can then be quantified, providing a measure of the compound's anti-invasive potential.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for assessing cancer cell invasion using a Transwell assay.
Step-by-Step Methodology
-
Preparation of Inserts:
-
Thaw Matrigel on ice overnight. Dilute it with serum-free, cold medium.
-
Coat the apical side of an 8 µm pore size Transwell insert membrane with the diluted Matrigel solution (e.g., 50 µL).[20]
-
Incubate for at least 1 hour at 37°C to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the test compound at various concentrations (or a vehicle control).
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[17]
-
Place the Matrigel-coated insert into the well.
-
Seed 1 x 10^5 cells in 200 µL of the serum-free medium (with compound/vehicle) into the upper chamber of the insert.[18]
-
-
Incubation and Staining:
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Use a microscope to capture images from several random fields of view for each membrane.
-
Count the number of stained, invaded cells per field.
-
Alternatively, the Crystal Violet stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Data Presentation: Inhibition of Cancer Cell Invasion
| Treatment | Average Invaded Cells per Field | % Invasion Inhibition |
| Vehicle Control | Hypothetical Value | 0% |
| Compound (0.5x IC50) | Hypothetical Value | Hypothetical Value |
| Compound (1x IC50) | Hypothetical Value | Hypothetical Value |
Potential Mechanisms of Action of Quinoline Derivatives
Based on extensive research into the quinoline scaffold, this compound may exert its anticancer effects through one or more established pathways. This diagram illustrates potential molecular targets.
Caption: Potential molecular targets for quinoline-based anticancer agents.
References
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A. Vaidya, et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Available at: [Link]
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J. Joseph, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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S. Rajendran, et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Available at: [Link]
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A. Singh, et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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M. S. Al-Majdhoub, et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. Available at: [Link]
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Y-C. Li, et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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A. S. Di Masi, et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. Available at: [Link]
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A. A. Azab, et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
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S. Tyagi & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]
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J. D. Justus, et al. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Available at: [Link]
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A. A. El-Sayed, et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Available at: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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A. N. Ziarani, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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JoVE. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]
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C. Valster, et al. (2023). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available at: [Link]
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Y. Gao, et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]
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Springer Nature. (2022). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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S. Prajapati, et al. (2025). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Bioorganic Chemistry. Available at: [Link]
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H-G. Fu, et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
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X. Wang, et al. (2021). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Available at: [Link]
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Determining the Bioactivity of Quinolinone Derivatives: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise of Quinolinone Derivatives
Quinolinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Many quinolinone-based compounds have shown promise as therapeutic agents by modulating critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][6][7]
Accurate and robust assessment of the bioactivity of novel quinolinone derivatives is a cornerstone of the drug development pipeline. Cell-based assays serve as the primary tools for this evaluation, providing crucial insights into a compound's potency, mechanism of action, and selectivity.[8][9][10] This comprehensive guide presents a suite of detailed application notes and protocols for key cell-based assays designed to thoroughly characterize the bioactivity of quinolinone derivatives, with a particular focus on their anticancer potential.
Pillar 1: Assessing Cytotoxicity and Cell Viability
A fundamental first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[11]
The Principle of the MTT Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[12] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13] This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Experimental Workflow: MTT Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) [14]* White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinolinone derivative for the desired time period as determined from cytotoxicity assays. Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [15][16]Allow the reagent to equilibrate to room temperature before use. [15]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium. [16]4. Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours. [16]5. Data Acquisition: Measure the luminescence of each well using a luminometer. [16]
Pillar 3: Investigating Effects on Cell Cycle Progression
In addition to inducing apoptosis, many anticancer compounds, including quinolinone derivatives, can disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). [1][7]Analyzing the cell cycle distribution of a cell population following treatment provides valuable mechanistic insights.
Propidium Iodide Staining and Flow Cytometry: A Quantitative Look at the Cell Cycle
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. [17][18]The amount of PI fluorescence in a stained cell is directly proportional to its DNA content. [17]This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have an intermediate DNA content (between 2N and 4N).
-
G2/M phase: Cells have a duplicated (4N) DNA content.
Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle. [17]
Signaling Pathway: Cell Cycle Regulation
Caption: Potential cell cycle arrest points by quinolinone derivatives.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A) [1]* 70% Ethanol (ice-cold) [1]* PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. [19][20]Incubate at -20°C for at least 2 hours (or overnight). [1]4. Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol. [18]5. Staining: Resuspend the cell pellet in 500 µL of PI staining solution. [20]Incubate in the dark for 30 minutes at room temperature. [1]6. Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. [1]
Conclusion: A Multi-faceted Approach to Bioactivity Profiling
The suite of assays described in this guide provides a robust framework for the comprehensive evaluation of the bioactivity of novel quinolinone derivatives. By systematically assessing cytotoxicity, the induction of apoptosis, and effects on cell cycle progression, researchers can gain a detailed understanding of a compound's therapeutic potential and mechanism of action. This multi-faceted approach is essential for identifying promising lead candidates and advancing them through the drug discovery and development process.
References
- BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cell Cycle Arrest and Induction of Apoptosis in Colon Adenocarcinoma Cells by a DNA Intercalative Quinoline Derivative, 4-Morpholinopyrimido [4′,5 -. Retrieved from [Link]
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Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Retrieved from [Link]
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Application Notes and Protocols: 8-Ethyl-2-methylquinoline-3-carboxylic acid as a Versatile Precursor for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Potential of 8-Ethyl-2-methylquinoline-3-carboxylic acid
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have shown significant promise as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological properties.
This compound is a bespoke building block for the synthesis of novel bioactive heterocycles. The presence of the carboxylic acid at the 3-position provides a versatile handle for a variety of chemical transformations, particularly amide bond formation and subsequent cyclization reactions. The methyl group at the 2-position and the ethyl group at the 8-position offer steric and electronic influences that can modulate the biological activity and pharmacokinetic properties of the resulting derivatives.
This guide provides an in-depth exploration of the use of this compound in the synthesis of bioactive heterocycles, with a focus on pyrimido[4,5-b]quinolines and oxazolo[4,5-b]quinolines. Detailed protocols, mechanistic insights, and biological activity data are presented to empower researchers in the design and execution of novel drug discovery campaigns.
Synthesis of the Starting Material: this compound
A plausible and efficient route for the synthesis of this compound is the Doebner-von Miller reaction.[3][4] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.
Proposed Synthetic Protocol:
Reactants:
-
2-Ethylaniline
-
Ethyl acetoacetate
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.
-
To this solution, add paraformaldehyde (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 8-ethyl-2-methylquinoline-3-carboxylate.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Synthesis of Bioactive Heterocycles
The carboxylic acid functionality of this compound is a key reactive site for the construction of fused heterocyclic systems. The general strategy involves an initial amide coupling reaction followed by an intramolecular cyclization.
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of fused heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6][7][8] The synthesis of these compounds from this compound can be achieved through the formation of a quinoline-3-carboxamide intermediate, followed by cyclization.
Caption: General workflow for the synthesis of Pyrimido[4,5-b]quinolines.
Step 1: Synthesis of 8-Ethyl-2-methylquinoline-3-carboxamide
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry DCM and add a solution of the desired amine (e.g., ammonium hydroxide for the primary amide, or a primary amine for N-substituted amides) (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 8-Ethyl-2-methylquinoline-3-carboxamide.
Step 2: Cyclization to the Pyrimido[4,5-b]quinolin-4(3H)-one
-
In a sealed tube, heat the 8-Ethyl-2-methylquinoline-3-carboxamide (1.0 eq) with an appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted pyrimidone ring) in a high-boiling solvent like diphenyl ether.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrimido[4,5-b]quinolin-4(3H)-one derivative.
Synthesis of Oxazolo[4,5-b]quinolines
Oxazolo[4,5-b]quinolines are another important class of heterocyclic compounds with demonstrated anticancer and antiallergic activities.[2] Their synthesis can be approached through the cyclization of a 4-hydroxyquinoline-3-carboxamide intermediate, which can be derived from this compound.
Caption: General workflow for the synthesis of Oxazolo[4,5-b]quinolines.
Step 1: Synthesis of 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylic acid
This intermediate can be synthesized via a Conrad-Limpach reaction or a Gould-Jacobs reaction, which are variations of quinoline synthesis that can introduce a hydroxyl group at the 4-position.
Step 2: Synthesis of 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxamide
-
Follow a similar amide coupling procedure as described for the pyrimido[4,5-b]quinoline synthesis, starting from 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylic acid and the desired amine.
Step 3: Cyclization to the Oxazolo[4,5-b]quinoline
-
To a solution of 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxamide (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃), heat the reaction mixture at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired oxazolo[4,5-b]quinoline derivative.
Biological Activity of Derived Heterocycles
The synthesized pyrimido[4,5-b]quinolines and oxazolo[4,5-b]quinolines are expected to exhibit a range of biological activities. The following tables summarize representative biological data for these classes of compounds from the literature.
Table 1: Antimicrobial Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrimido[4,5-b]quinolines | Staphylococcus aureus | 9-24 (Zone of Inhibition in mm) | [5] |
| Pyrimido[4,5-b]quinolines | Escherichia coli | 9-24 (Zone of Inhibition in mm) | [5] |
| Pyrimido[4,5-b]quinolines | Candida albicans | 16-17 (Zone of Inhibition in mm) | [5] |
Table 2: Anticancer Activity of Oxazolo[4,5-b]quinoline and Related Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine | H460 (Lung Cancer) | 5.472 | [9] |
| Oxazolo[5,4-d]pyrimidine | B16F10 (Melanoma) | 4.260 | [9] |
| Oxazolo[5,4-d]pyrimidine | A549 (Lung Cancer) | 5.837 | [9] |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric Cancer) | 1.38 | [10] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon Carcinoma) | 5.34 | [10] |
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold and to develop novel therapeutic agents. The strategic derivatization of this building block, particularly through the formation and cyclization of quinoline-3-carboxamides, opens up avenues for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and inflammatory disorders.
References
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- Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.
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Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
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- Koorbanally, N. A., Pillay, P., & Ramjugernath, D. (2019).
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- Musser, J. H., Jones, H., Sciortino, S., Bailey, K., Coutts, S. M., Khandwala, A., ... & Neiss, E. S. (1985). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of medicinal chemistry, 28(9), 1255-1259.
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Application Note & Protocol: A Multi-Tiered Approach for Assessing the Anti-Inflammatory Potential of Quinoline Compounds
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The search for novel, potent, and safe anti-inflammatory agents is a perpetual endeavor in drug development. Quinoline derivatives have emerged as a promising class of compounds, targeting key inflammatory mediators and pathways such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE).[1][4] This document provides a comprehensive, field-proven protocol for researchers to systematically evaluate the anti-inflammatory potential of novel quinoline compounds, progressing from high-throughput in vitro screening to in vivo validation.
Our approach is designed to be logical and resource-efficient, ensuring that only the most promising candidates advance through the pipeline. We will begin by establishing a foundational understanding of the molecular pathways of inflammation, followed by detailed, step-by-step protocols for a tiered experimental workflow.
Mechanistic Landscape: Quinolines and the Inflammatory Cascade
Inflammation is a complex biological response orchestrated by a network of signaling pathways. A primary driver of this process is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which is considered a pivotal mediator of inflammatory responses.[5][6] In its inactive state, NF-κB resides in the cytoplasm, bound to an inhibitory protein called IκBα.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate Toll-like receptors (TLRs), initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[7][8][9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][9] Many anti-inflammatory quinoline compounds are hypothesized to exert their effects by modulating this or related pathways.[10]
Caption: A three-tiered workflow for assessing anti-inflammatory potential.
Experimental Protocols: Tier 1 (Primary In Vitro Screening)
The goal of Tier 1 is to rapidly identify quinoline compounds that exhibit anti-inflammatory activity without causing significant cytotoxicity. The murine macrophage cell line RAW 264.7 is an excellent model for this purpose as it robustly responds to LPS, producing a variety of inflammatory mediators. [11][12][13]
Protocol: Cell Viability Assay (MTT)
-
Rationale: It is crucial to first determine the non-toxic concentration range of the test compounds. The observed reduction in inflammatory markers should be due to a specific anti-inflammatory effect, not simply cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [12]* Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment. [11] 2. Compound Treatment: Treat the cells with various concentrations of the quinoline compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent assays.
-
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon LPS stimulation. [14]The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [15][16][17][18]A reduction in nitrite levels indicates potential anti-inflammatory activity.
-
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described above (3.1.1).
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the quinoline compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours. [11][12]Include control groups: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). [16] 6. Incubation & Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. [16][17] 7. Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
-
Experimental Protocols: Tier 2 (Mechanistic In Vitro Assays)
Compounds that demonstrate significant and non-toxic inhibition of NO production in Tier 1 are advanced to Tier 2 for a more detailed mechanistic investigation. Here, we quantify key pro-inflammatory cytokines and analyze the expression of inflammatory proteins.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
-
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. [6][19]Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant. [20][21][22]* Procedure:
-
Sample Generation: Generate cell culture supernatants from RAW 264.7 cells treated with quinoline compounds and/or LPS, as described in the NO assay (3.2.1 - 3.2.4). An incubation time of 6-24 hours post-LPS stimulation is typically appropriate for cytokine measurement. [23] 2. ELISA Assay: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's protocol precisely. [14][19][21]The general steps are: a. Coat a 96-well plate with a capture antibody specific for the target cytokine. b. Block non-specific binding sites. c. Add standards and experimental supernatants to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody. e. Wash and add a streptavidin-HRP conjugate. f. Wash and add a chromogenic substrate (e.g., TMB). g. Stop the reaction with a stop solution and measure absorbance (typically at 450 nm).
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve. [24]Determine the percentage inhibition for each compound.
-
Protocol: Protein Expression Analysis (Western Blot)
-
Rationale: To confirm that the reduction in NO and cytokines is due to the downregulation of their respective upstream enzymes and signaling proteins, we use Western blotting. This technique allows for the semi-quantitative analysis of protein expression levels for key inflammatory markers like iNOS and COX-2. [25][26][27][28]* Procedure:
-
Cell Lysis: Plate and treat RAW 264.7 cells in 6-well plates. After treatment (typically 12-24 hours post-LPS), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. [23] 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. [29] 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [25][26] 5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [26] 6. Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [25] 9. Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the expression of target proteins to the loading control.
-
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data from the in vitro assays should be summarized in a table. This allows for a direct comparison of the efficacy and toxicity of each quinoline compound.
Table 1: Summary of In Vitro Anti-inflammatory Activity of Quinoline Compounds
| Compound ID | Conc. (µM) | Cell Viability (%) (MTT Assay) | NO Inhibition (%) (Griess Assay) | TNF-α Inhibition (%) (ELISA) | IL-6 Inhibition (%) (ELISA) |
| Q-001 | 10 | 98 ± 4 | 75 ± 6 | 68 ± 5 | 72 ± 7 |
| Q-001 | 25 | 95 ± 5 | 92 ± 3 | 85 ± 4 | 88 ± 5 |
| Q-002 | 10 | 99 ± 3 | 35 ± 8 | 28 ± 7 | 31 ± 9 |
| Q-002 | 25 | 96 ± 4 | 55 ± 6 | 48 ± 5 | 52 ± 6 |
| Indomethacin | 10 | 97 ± 5 | 88 ± 4 | 82 ± 6 | 85 ± 4 |
Data are presented as mean ± SD (n=3). Indomethacin is used as a positive control.
Interpretation: A promising lead compound (like Q-001 in the table) would exhibit a high percentage of inhibition for NO, TNF-α, and IL-6 in a dose-dependent manner, while maintaining high cell viability. Western blot results should corroborate these findings, showing a corresponding decrease in iNOS and COX-2 protein expression.
Experimental Protocols: Tier 3 (In Vivo Validation)
The most potent and promising compounds from in vitro testing are advanced to a preclinical in vivo model to assess their efficacy in a whole-organism system.
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. [30][31][32][33]The injection of carrageenan, a phlogistic agent, into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. [34][35]* Procedure:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group II: Carrageenan Control
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-V: Test groups (Quinoline compound at different doses, e.g., 25 and 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. [30][31] 5. Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (0 hr) and then at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [35] 6. Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Optional Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
-
Conclusion
This application note provides a robust and logical framework for the comprehensive evaluation of the anti-inflammatory potential of novel quinoline compounds. By employing this tiered approach, researchers can efficiently screen compound libraries, elucidate mechanisms of action, and validate lead candidates in preclinical models. This systematic protocol ensures scientific rigor and trustworthiness, paving the way for the discovery of the next generation of quinoline-based anti-inflammatory therapeutics.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. While the direct link is unavailable, a related article on JCI provides context: [Link]
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Viatour, P., et al. (2005). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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Kumar, A., et al. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. Available at: [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology. While the direct link is unavailable, a related article provides context: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Asif, M. (2022). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Zhang, S. S., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Fernando, W. A. M., & Soysa, P. (2015). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Academia.edu. Available at: [Link]
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Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology. Available at: [Link]
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Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]
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Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. Available at: [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
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Bio-protocol. (n.d.). Carrageenan paw edema. Bio-protocol. Available at: [Link]
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Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Georgiev, G. D., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica. Available at: [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
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Al-Harrasi, A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
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Al-Harrasi, A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Available at: [Link]
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Jo, E., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI. Available at: [Link]
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Taylor & Francis Online. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Taylor & Francis Online. Available at: [Link]
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Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry. Available at: [Link]
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de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. Available at: [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]
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Johnson, S. B., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of parenteral and enteral nutrition. Available at: [Link]
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ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]
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Cvek, J., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Leinco Technologies. (n.d.). Western Blot Protocol. Leinco Technologies. Available at: [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]
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Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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Kaewpiboon, C., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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Troubleshooting & Optimization
Overcoming low yields in the synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Technical Support Center: Synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Introduction: The synthesis of this compound is a multi-step process that presents several challenges, often leading to suboptimal yields. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and overcome the core chemical hurdles of this synthesis.
The most common and logical synthetic route involves a variation of the Conrad-Limpach synthesis followed by saponification. This process can be broken down into two primary stages:
-
Stage 1: Condensation & Thermal Cyclization: Reaction of 2-ethylaniline with an appropriate β-ketoester, typically ethyl acetoacetate, to form an enamine intermediate, followed by high-temperature cyclization to yield ethyl 8-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Stage 2: Saponification & Aromatization: Hydrolysis of the ester to the corresponding carboxylic acid. In this specific case, the likely precursor is an ester of a 4-hydroxy or 4-oxo quinoline, which is then converted to the final product. For the synthesis of the titled compound without the 4-hydroxy group, a Friedländer-type condensation is more direct, reacting 2-amino-3-ethyl acetophenone with a pyruvate derivative. However, since the Conrad-Limpach/Gould-Jacobs pathway intermediates are more common, we will focus on a generalized pathway involving cyclization followed by hydrolysis.
This guide will address the most common points of failure in these stages and provide validated protocols for yield optimization.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Cyclization Reaction - Forming the Quinoline Core
Question 1: My cyclization step is resulting in very low yields or failing completely. What are the most likely causes?
Answer: This is the most critical and often lowest-yielding step. The issue typically stems from one of three factors: reaction temperature, catalyst inefficiency, or competing side reactions.
-
Insufficient Temperature: The thermal cyclization of the anilinocrotonate intermediate (formed from 2-ethylaniline and ethyl acetoacetate) is an endergonic process that requires significant thermal energy. This is a key feature of related syntheses like the Gould-Jacobs reaction, which often requires temperatures around 250 °C.[1][2]
-
Troubleshooting: Ensure your reaction medium can reach and maintain the required temperature, typically between 240-260 °C. Using a high-boiling point, inert solvent is crucial. Dowtherm A or diphenyl ether are standard choices.[1] Heating mantles with sand baths are recommended for stable, even heating. Direct flame heating should be avoided as it can cause localized charring and decomposition.
-
-
Catalyst Issues: While often performed thermally, acid catalysts can facilitate the reaction.
-
Troubleshooting: If using an acid catalyst like polyphosphoric acid (PPA) or sulfuric acid, ensure it is fresh and anhydrous. The presence of water can inhibit the dehydration and cyclization steps. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to product degradation.[3]
-
-
Side Reactions: The primary side reaction is the intermolecular condensation of starting materials or intermediates, leading to tar formation.[4]
-
Troubleshooting: Slow, controlled addition of the aniline to the hot β-ketoester can sometimes minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the aniline at high temperatures.
-
Question 2: How can I effectively monitor the progress of a high-temperature cyclization reaction?
Answer: Monitoring is challenging due to the high temperatures. Taking aliquots for analysis is the most reliable method.
-
Procedure:
-
Carefully and quickly take a small aliquot from the reaction mixture using a pre-heated glass pipette.
-
Immediately dilute the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane) to quench the reaction and prepare it for TLC.
-
Spot the diluted aliquot on a silica gel TLC plate alongside your starting materials (2-ethylaniline and ethyl acetoacetate) and the intermediate if you have it isolated.
-
Use a mobile phase such as 3:1 Hexane:Ethyl Acetate to develop the plate. The product, being more polar and conjugated, should have a lower Rf value than the starting materials. The disappearance of the starting aniline is a key indicator of reaction progress.
-
Part 2: The Saponification Step - Ester Hydrolysis
Question 3: My saponification reaction is incomplete, and I still see the ester starting material on my TLC plate. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often related to reaction conditions or steric hindrance.
-
Base Concentration & Molar Ratio: A significant excess of the base (typically 3-5 equivalents of NaOH or KOH) is often required to ensure the reaction goes to completion.
-
Temperature and Time: Saponification is temperature-dependent.[5] Refluxing the reaction mixture is standard. If you observe incomplete conversion at a given temperature (e.g., 80 °C), you can try increasing the reflux time. For particularly stubborn esters, increasing the temperature by switching to a higher-boiling solvent (e.g., from ethanol to ethylene glycol) can be effective. However, be cautious, as excessively high temperatures can cause degradation.[5]
-
Solvent Choice: The solvent must be able to dissolve both the ester and the aqueous base to some extent. A mixture of ethanol and water is a common choice. Using a co-solvent or a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate if you are facing solubility issues.
Question 4: I am losing a significant amount of product during the acidic work-up and purification. How can I improve my isolation technique?
Answer: The isolation of a carboxylic acid relies on precise pH control to induce precipitation, followed by effective purification.
-
Controlled Precipitation: After saponification, the product exists as its carboxylate salt (e.g., sodium 8-ethyl-2-methylquinoline-3-carboxylate), which is soluble in the aqueous-alcoholic mixture.
-
First, cool the reaction mixture in an ice bath. This reduces the solubility of the final product and minimizes degradation during neutralization.
-
Slowly add concentrated acid (e.g., HCl) dropwise with vigorous stirring. Monitor the pH closely with a pH meter or pH paper.
-
The carboxylic acid will precipitate at its isoelectric point. For quinoline carboxylic acids, this is typically in the pH range of 3-5. Adding acid too quickly can create localized low pH zones, potentially leading to the formation of an oily or difficult-to-filter solid. Overshooting the pH far into the acidic range can sometimes lead to re-solubilization through protonation of the quinoline nitrogen.
-
-
Purification: The crude precipitated solid may contain inorganic salts and other impurities.
-
Washing: Wash the filtered solid thoroughly with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent like hexane or diethyl ether to remove organic, non-polar impurities.
-
Recrystallization: This is the most effective method for purification. Solvents like ethanol, methanol, or a mixture of dimethylformamide (DMF) and water are often effective for quinoline carboxylic acids.[6] A patent for a related compound suggests that heating the crude material in a solvent like DMF, followed by cooling to induce crystallization, can be a highly effective purification method.[6]
-
Data & Protocols
Table 1: Troubleshooting Cyclization Conditions
| Parameter | Standard Condition | Optimized Condition for Low Yield | Rationale |
| Temperature | 220-240 °C | 250-260 °C | The cyclization is often thermodynamically demanding and requires high thermal energy to overcome the activation barrier.[2] |
| Solvent | None (neat) or Mineral Oil | Diphenyl Ether or Dowtherm A | High-boiling, inert solvents provide better heat transfer and prevent localized overheating and decomposition.[1] |
| Reaction Time | 2-4 hours | 4-6 hours (TLC monitored) | Allows the reaction to proceed further to completion, but must be balanced against the risk of thermal degradation.[3] |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidative side-reactions of the aniline starting material at elevated temperatures. |
Experimental Protocol: Optimized Synthesis
Step 1: Synthesis of Ethyl 8-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the setup in a sand bath on a heating mantle.
-
Add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) to the flask.
-
Begin stirring and heat the mixture to 140-150 °C for 1 hour to form the enamine intermediate, distilling off the water and ethanol formed.
-
Add diphenyl ether to the reaction mixture to act as a high-boiling solvent.
-
Increase the temperature of the sand bath to 250-255 °C and maintain a gentle reflux for 4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to approximately 80 °C. Add hexane to precipitate the crude product.
-
Filter the solid product, wash thoroughly with cold hexane to remove the diphenyl ether, and dry under vacuum.
Step 2: Saponification to this compound
-
In a round-bottom flask, suspend the crude ester from Step 1 in a 3:1 mixture of ethanol and water.
-
Add potassium hydroxide (KOH) (4.0 eq) and heat the mixture to reflux (approx. 85-90 °C) for 6-8 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution to pH 4-5 by adding 6M HCl dropwise with vigorous stirring. A precipitate should form.
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.
-
Wash the cake with a small amount of cold diethyl ether.
-
Recrystallize the crude product from hot ethanol or a DMF/water mixture to yield pure this compound.
Visualized Workflows and Logic
General Synthesis Workflow
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Doebner–Miller reaction . Wikipedia. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst . ResearchSpace. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Gould–Jacobs reaction . Wikipedia. [Link]
-
Gould Jacobs Quinoline forming reaction . Biotage Application Note AN056. [Link]
-
Doebner-Miller reaction and applications . Slideshare. [Link]
- Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.
-
Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish . Agritrop. [Link]
-
OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR . SciSpace. [Link]
-
How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C) . Quora. [Link]
-
Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus . PubMed. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives . De Gruyter. [Link]
-
This compound . Amerigo Scientific. [Link]
-
Optimisation of saponification reaction in a continuous stirred tank reactor . ResearchGate. [Link]
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- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 8-Ethyl-2-methylquinoline-3-carboxylic acid
Welcome to the technical support guide for the purification of 8-Ethyl-2-methylquinoline-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity for this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Understanding the Challenge
This compound is a molecule with distinct chemical features: a basic quinoline nitrogen, an acidic carboxylic acid group, and a moderately nonpolar ethyl-substituted aromatic system. This amphoteric nature, combined with impurities from its synthesis (e.g., Doebner-von Miller or related condensations), can present unique purification challenges. Common impurities may include unreacted starting materials, neutral byproducts, or polymeric tars.
A successful purification strategy is not a one-size-fits-all protocol but a logical workflow based on the nature of the crude material and the desired final purity.
Strategic Purification Workflow
The choice of purification technique is dictated by the primary impurities present. For a carboxylic acid like this, a multi-step approach is often most effective. The following workflow provides a general decision-making framework.
Caption: General decision workflow for purification.
Method 1: Acid-Base Extraction
Core Principle: This technique is the most powerful first step for separating carboxylic acids from neutral or basic impurities.[1] By treating the crude mixture with a weak base, the acidic target compound is converted into its water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer.[2][3]
Troubleshooting & FAQs: Acid-Base Extraction
Q1: Why use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH)? A1: The key is selectivity. This compound is a relatively strong organic acid and will be readily deprotonated by sodium bicarbonate.[4] Some potential byproducts might be phenolic or less acidic, and would require a stronger base like NaOH to be extracted. Using NaHCO₃ ensures you are primarily extracting your target compound. Strong bases can also sometimes promote side reactions.
Q2: I've added the bicarbonate solution, but a solid has formed at the interface of the two layers. What is happening? A2: This is likely the sodium salt of your carboxylic acid precipitating because its solubility in both the aqueous and organic layers is limited. This can happen if the concentration is too high.
-
Solution: Add more water to the separatory funnel to dissolve the salt. You may also need to add more organic solvent to ensure the neutral impurities remain fully dissolved. Gentle warming of the separatory funnel in a warm water bath can also help, but be sure to vent frequently.
Q3: After re-acidifying the aqueous layer, my product doesn't precipitate. What went wrong? A3: There are two common causes:
-
Incomplete Acidification: You may not have added enough strong acid (like HCl) to lower the pH sufficiently (target pH ~2-3). Check the pH with litmus or pH paper. It is crucial to add enough acid to neutralize all the bicarbonate base and then protonate the carboxylate.[4]
-
Product is a Liquid or Oil: The melting point of the compound may be low, or impurities are depressing the melting point, causing it to separate as an oil. If this occurs, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane), then dry and evaporate the organic solvent to recover your product.[5]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL).[1] Stopper the funnel and invert gently, venting frequently to release the CO₂ gas pressure that builds up. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[1]
-
Repeat: Perform a second extraction on the organic layer with another portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until gas evolution ceases and the solution is strongly acidic (pH 2-3). Your product should precipitate as a solid.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
Caption: Workflow for Acid-Base Extraction.
Method 2: Recrystallization
Core Principle: Recrystallization is the workhorse technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[7]
Troubleshooting & FAQs: Recrystallization
Q1: What is a good starting solvent for recrystallizing this compound? A1: Given the molecule's structure (aromatic, carboxylic acid), solvents like ethanol, methanol, isopropanol, ethyl acetate, or toluene are good starting points.[7] A mixed solvent system, such as ethanol/water or DMF/methanol, can also be highly effective.[8] The best approach is empirical solvent screening.
Table 1: Solvent Screening Template
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Polar Protic | 78 | (Record observation) | (Record observation) | (Record observation) |
| Isopropanol | Polar Protic | 82 | (Record observation) | (Record observation) | (Record observation) |
| Ethyl Acetate | Polar Aprotic | 77 | (Record observation) | (Record observation) | (Record observation) |
| Toluene | Nonpolar | 111 | (Record observation) | (Record observation) | (Record observation) |
| Acetonitrile | Polar Aprotic | 82 | (Record observation) | (Record observation) | (Record observation) |
Q2: My compound "oils out" instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the solute comes out of solution above its melting point.[7] This is a very common issue.
-
Slow Down Cooling: The most frequent cause is cooling the solution too quickly. Let the flask cool slowly to room temperature on a benchtop before moving it to an ice bath.[9]
-
Use More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10%) of additional hot solvent, and attempt to cool again.[9][10]
-
Change Solvents: The boiling point of your solvent might be too high relative to the compound's melting point, or the solvent is simply a poor choice. Try a lower-boiling solvent or a different solvent system.
Q3: The solution is clear and cold, but no crystals have formed. What should I do? A3: The solution is likely supersaturated and requires a nucleation point to initiate crystallization.[10]
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for crystals to form.[11]
-
Seed: Add a tiny crystal of the crude (or pure) material to the solution. This "seed crystal" acts as a template for crystal growth.[9]
-
Reduce Solvent: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then try cooling again.[10]
Caption: Troubleshooting logic for recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: Using the guidance above, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[6] If using a solvent pair, dissolve the compound in a small amount of the "good" solvent and add the "poor" solvent dropwise at the boiling point until the solution becomes faintly cloudy, then add a drop or two of the "good" solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Method 3: Column Chromatography
Core Principle: This method is used when recrystallization fails or when separating impurities with very similar solubility profiles. The crude mixture is passed through a column of a solid adsorbent (stationary phase), and separation occurs based on the differential partitioning of components between the stationary phase and the liquid eluent (mobile phase).[12]
Troubleshooting & FAQs: Column Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate. Will this be a problem for the column? A1: Yes, severe streaking (or tailing) on a TLC plate is a strong indicator of poor separation on a column. For carboxylic acids, this is very common on standard silica gel. The issue arises from the strong interaction between the acidic proton of your compound and the acidic silanol groups on the silica surface.[1][13]
Q2: How can I prevent my carboxylic acid from streaking on a silica gel column? A2: The solution is to keep your compound fully protonated during elution. This is achieved by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[1] This suppresses the deprotonation of your carboxylic acid, leading to sharper bands and better separation.
Q3: Are there alternatives to silica gel? A3: Yes. If streaking persists even with an acidic modifier, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative, especially if your compound is sensitive to the acidity of silica gel.[13]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, which separates based on hydrophobicity, can be highly effective.[13][14]
Detailed Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.3. Remember to add 0.5-1% acetic acid to the eluent for your TLC plates to accurately predict column behavior.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gentle pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve your crude compound in a minimal amount of solvent.
-
Wet Loading: Carefully add the solution directly to the top of the column.
-
Dry Loading: For less soluble compounds, dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]
-
-
Elution: Begin eluting with your chosen solvent system. If a gradient is needed, slowly increase the polarity of the mobile phase.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
After purification, it is critical to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method. A reversed-phase C18 column is typically suitable, often with a mobile phase of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[14][15]
-
Melting Point (MP): A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any remaining impurities.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. sweetstudy.com [sweetstudy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting guide for the synthesis of quinoline derivatives.
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds.
General Troubleshooting Workflow
Before diving into specific named reactions, it's often helpful to follow a logical troubleshooting sequence when a reaction fails to provide the expected outcome. The following workflow illustrates a systematic approach to diagnosing and solving common issues in quinoline synthesis.
Caption: Decision tree for selecting a catalyst in Friedländer synthesis.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone. [1][2]The mechanism involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration. [1][2][3]
Q6: My Combes synthesis is failing with a substituted aniline. Why might this be?
A6: The success of the Combes synthesis is highly dependent on the electronic nature of the aniline substrate. The final step is an acid-catalyzed electrophilic aromatic substitution (the cyclization), which can be difficult if the aromatic ring is deactivated.
Causality & Solution:
-
Electron-Withdrawing Groups (EWGs): Anilines substituted with strong electron-withdrawing groups (e.g., -NO₂) are particularly problematic. [2]These groups deactivate the aromatic ring, making the final electrophilic cyclization step extremely slow or preventing it altogether.
-
Potential Solutions:
-
Use a Stronger Acid Catalyst: A stronger acid like polyphosphoric acid (PPA) might be able to force the cyclization where sulfuric acid fails.
-
Protecting Group Strategy: If possible, introduce the electron-withdrawing group after the quinoline core has been formed.
-
Alternative Synthesis: For highly deactivated systems, the Combes synthesis may not be the appropriate choice. A different route, such as the Gould-Jacobs reaction, might be more suitable. [4]
-
Summary of Common Issues and Solutions
| Symptom | Common Cause(s) | Potential Solutions | Applicable Synthesis |
| Violent/Uncontrolled Reaction | Highly exothermic process | Add a moderator (FeSO₄), control rate of acid addition, ensure efficient stirring. [5][6] | Skraup |
| Excessive Tar/Polymer Formation | Harsh acidic/oxidizing conditions, polymerization of unsaturated reactants. [6][7] | Use a moderator, optimize temperature, use an acetal precursor for the carbonyl component. [6][8] | Skraup, Doebner-von Miller |
| Low Yield / No Product | Inappropriate catalyst, suboptimal temperature, deactivated substrate. [9] | Screen different acid/base catalysts, optimize reaction temperature, consider an alternative synthetic route. [2][9] | Friedländer, Combes |
| Aldol Side Products | Base-catalyzed self-condensation of the ketone reactant. [9][10] | Switch to an acid catalyst, use a milder base, or modify the substrate (e.g., use an imine). [9][10] | Friedländer |
| Cyclization Failure | Deactivation of the aniline ring by electron-withdrawing groups. [2] | Use a stronger acid catalyst (PPA), introduce the deactivating group later, or change the synthetic method. [2] | Combes |
References
- Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses Procedure.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
- YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Wikipedia. (n.d.). Quinoline.
- ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
Sources
- 1. iipseries.org [iipseries.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Quinolines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of substituted quinolines. Quinolines are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical endeavor.[1][2]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) for three of the most common and powerful methods for quinoline synthesis: the Friedländer Annulation, the Combes Synthesis, and the Doebner-von Miller Reaction. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to rationally optimize your specific system.
General Workflow for Optimizing Quinoline Synthesis
Before diving into method-specific issues, a general optimization workflow can be a valuable roadmap. The following diagram illustrates a logical progression from initial reaction failure to a successful, optimized procedure.
Caption: General workflow for troubleshooting and optimizing quinoline synthesis.
Section 1: The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[3] It is widely appreciated for its atom economy and ability to construct polysubstituted quinolines.
Frequently Asked Questions (FAQs) - Friedländer Synthesis
Q1: What is the primary mechanistic driver of the Friedländer reaction? A: The reaction is initiated by the formation of a Schiff base (or enamine) intermediate between the 2-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration (aromatization) to yield the quinoline ring. The key is the acid or base catalyst which facilitates both the initial condensation and the final dehydration step.
Q2: My reaction is not working at all. What are the first things I should check? A: Before extensive optimization, verify the fundamentals. First, confirm the purity and identity of your starting materials, especially the 2-aminoaryl ketone, which can be prone to oxidation or side reactions. Second, ensure your catalyst is active; for example, some Lewis acids are moisture-sensitive. Finally, inadequate temperature can be a cause; many Friedländer reactions require heat to proceed efficiently.[4]
Q3: How do I choose between an acid and a base catalyst? A: The choice is highly substrate-dependent.[3]
-
Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) are generally effective for a wide range of substrates.[3] They work by activating the carbonyl group of the 2-aminoaryl ketone towards nucleophilic attack.
-
Base catalysts (e.g., KOH, KOtBu, piperidine) are often used for more reactive substrates.[3] They function by deprotonating the α-methylene compound, forming a more potent nucleophile (an enolate). However, bases can promote unwanted side reactions like the self-condensation of the ketone (aldol condensation).[3][4]
Troubleshooting Guide - Friedländer Synthesis
| Symptom / Issue | Causality & In-Depth Explanation | Suggested Solutions & Optimization Steps |
| Low to No Yield | Inactive Catalyst: The catalyst may be old, hydrated (in the case of Lewis acids), or used at insufficient loading. Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can significantly reduce nucleophilicity or electrophilicity, slowing the reaction to a halt. Suboptimal Temperature: The activation energy for the cyclization/dehydration step may not be met, causing the reaction to stall after the initial condensation.[3][4] | 1. Catalyst: Use a fresh batch of catalyst. Consider increasing loading from 5 mol% to 10-15 mol%. Modern catalysts like ionic liquids or solid acid catalysts (e.g., silica nanoparticles) can be highly effective and offer milder conditions.[4][5] 2. Temperature: Incrementally increase the reaction temperature in 10-20 °C steps, monitoring by TLC. Microwave irradiation can dramatically accelerate the reaction, often in minutes.[1][5] 3. Solvent: If reactants are poorly soluble, switch to a more polar solvent like DMF or ethanol to improve solubility, especially for microwave-assisted reactions.[4] |
| Formation of Multiple Products (Poor Regioselectivity) | When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur from either α-carbon, leading to a mixture of regioisomers.[6] The outcome is governed by a delicate balance of steric and electronic factors, dictating which enolate/enamine intermediate forms and cyclizes preferentially. | 1. Catalyst Control: The choice of catalyst can strongly influence regioselectivity. Specific amine catalysts or ionic liquids have been shown to favor one isomer.[7][8] 2. Substrate Modification: If synthetically feasible, introducing a directing group, such as a phosphoryl group on one α-carbon of the ketone, can force the cyclization in the desired direction.[7][8] 3. Condition Optimization: Systematically vary the solvent and temperature. Sometimes, lower temperatures can increase the kinetic preference for one isomer over the other.[7] |
| Significant Aldol Side Product | Under basic conditions, the active methylene compound (especially if it's a ketone like acetone) can readily undergo self-condensation, competing directly with the desired Friedländer pathway.[4][9] This is often faster than the reaction with the less electrophilic 2-aminoaryl ketone. | 1. Switch to Acid Catalysis: The most straightforward solution is to use an acid catalyst (e.g., p-TsOH), which does not promote enolate formation from the ketone. 2. Use an Imine Analog: Instead of the 2-aminoaryl ketone, use its pre-formed imine analog. This avoids the need for basic conditions that trigger the aldol side reaction.[8][9] 3. Modify Reaction Order: Add the base catalyst slowly to the mixture of the two carbonyl components to keep the instantaneous concentration of the enolate low. |
Reference Experimental Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol describes a solvent-free, efficient method using molecular iodine as a catalyst.[4]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂; 0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture in an oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solid mass in ethyl acetate (20 mL).
-
Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine catalyst. Wash with brine (10 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Section 2: The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10] It is particularly useful for preparing 2,4-disubstituted quinolines.
Frequently Asked Questions (FAQs) - Combes Synthesis
Q1: What is the rate-determining step in the Combes synthesis? A: The rate-determining step is the electrophilic aromatic annulation (ring closure) of the protonated enamine intermediate onto the aniline ring.[10] This step is highly sensitive to the electronic properties of the aniline (electron-donating groups accelerate it) and steric hindrance around the cyclization site.[10]
Q2: My reaction is giving a low yield. What are the common culprits? A: Low yields can often be traced to an incomplete cyclization step.[7] The catalyst may not be strong enough to promote the dehydration and subsequent annulation effectively. Traditional catalysts like sulfuric acid can be harsh; modern alternatives like polyphosphoric acid (PPA) or polyphosphoric esters (PPE) are often more efficient dehydrating agents and can improve yields.[7][9]
Troubleshooting Guide - Combes Synthesis
Caption: Decision tree for troubleshooting the Combes quinoline synthesis.
Q3: I am getting a mixture of regioisomers. How can I control the outcome? A: Regioselectivity with unsymmetrical β-diketones is a classic challenge in the Combes synthesis.[9] The control is a function of both sterics and electronics:
-
Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone can effectively block cyclization at the adjacent position, favoring the formation of one regioisomer.[9]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is crucial. For example, in the synthesis of trifluoromethylquinolines, electron-donating methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while electron-withdrawing chloro- or fluoro-substituted anilines favor the formation of the 4-CF₃ regioisomer.[9][10]
Reference Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol is adapted from classic Combes procedures.[11]
-
Reaction Setup: In a 100 mL round-bottom flask, cautiously add concentrated sulfuric acid (H₂SO₄, 30 mL) to m-chloroaniline (12.75 g, 0.1 mol). Cool the mixture in an ice bath.
-
Reagent Addition: While stirring, slowly add acetylacetone (10 g, 0.1 mol) to the cooled mixture, ensuring the temperature does not rise significantly.
-
Reaction Execution: After addition is complete, allow the mixture to stand at room temperature for 12 hours. Then, heat the mixture on a water bath at 100 °C for 15-20 minutes.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 200 g).
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a concentrated ammonia solution until the quinoline derivative precipitates as a solid.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol/water.
Section 3: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method that uses an aniline and α,β-unsaturated carbonyl compounds to form quinolines, typically under strong acid catalysis.[12] It is a modification of the Skraup synthesis.
Frequently Asked Questions (FAQs) - Doebner-von Miller Reaction
Q1: What is the accepted mechanism for the Doebner-von Miller reaction? A: The mechanism is complex and has been debated.[12] A widely accepted pathway involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl.[13] Isotopic labeling studies support a subsequent fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a saturated ketone, which then recombine and cyclize before aromatization.[13][14]
Q2: My reaction is producing a large amount of black tar. What is causing this and how can I prevent it? A: Tar formation is the most common and frustrating issue in this reaction.[15][16] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which competes with the desired reaction pathway.[15][16]
-
Control the Exotherm: The reaction can be highly exothermic. Add reagents slowly and with efficient cooling to manage the temperature.
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[15] This keeps its instantaneous concentration low, favoring reaction with the aniline over self-polymerization.
-
Biphasic System: Employing a biphasic medium (e.g., an organic solvent with aqueous acid) can help sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[16]
Troubleshooting Guide - Doebner-von Miller Reaction
| Symptom / Issue | Causality & In-Depth Explanation | Suggested Solutions & Optimization Steps |
| Intractable Tar Formation | As explained above, this is due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[15][16] This side reaction is often kinetically competitive with the desired Michael addition, especially at high temperatures and acid concentrations. | 1. Slow Addition & Cooling: Add the carbonyl compound dropwise to the aniline/acid mixture at a controlled temperature.[15] 2. Use an in situ Aldol Condensation: Prepare the α,β-unsaturated carbonyl in situ from two simpler carbonyls (the Beyer method).[12] For example, slowly adding acetaldehyde to an acidic aniline solution allows it to form crotonaldehyde in situ, which is immediately consumed, preventing polymerization.[15] 3. Catalyst Choice: While typically using Brønsted acids, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride can also catalyze the reaction and may reduce tarring in some cases.[12][15] |
| Low Yield / Incomplete Reaction | Deactivated Aniline: Anilines bearing strong electron-withdrawing groups are less nucleophilic and may react sluggishly, requiring more forcing conditions.[16] Inefficient Aromatization: The final step is the oxidation of a dihydroquinoline intermediate. In some cases, an external oxidizing agent is required if the intermediates cannot act as the oxidant themselves.[13] | 1. Forcing Conditions: For deactivated anilines, increase the reaction temperature and/or time.[16] 2. Add an Oxidant: If the reaction stalls at the dihydroquinoline stage (this can sometimes be observed by LC-MS or NMR of the crude mixture), consider adding a mild oxidizing agent like nitrobenzene (as in the classic Skraup synthesis) or arsenic acid.[13] Be aware of the safety implications of these reagents. |
Reference Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol describes the synthesis of quinaldine from aniline and crotonaldehyde, generated in situ from acetaldehyde.[15]
-
Reaction Setup: To a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, add aniline (27.9 g, 0.3 mol) and concentrated hydrochloric acid (60 mL). Stir until the aniline hydrochloride dissolves.
-
Reagent Addition (In situ Aldol): Cool the flask in an ice bath. Slowly add a 50% aqueous solution of acetaldehyde (35.2 g, 0.4 mol) dropwise to the stirred solution over 1 hour. The slow addition and low temperature are critical to control the exothermic reaction and minimize acetaldehyde polymerization.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride (ZnCl₂; 1.5 g) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux for 7 hours.
-
Work-up & Neutralization: After cooling, carefully neutralize the mixture with a slurry of slaked lime (calcium hydroxide) or concentrated NaOH solution until it is strongly basic. This precipitates zinc hydroxide and liberates the free quinaldine.
-
Isolation & Purification: Perform a steam distillation of the neutralized mixture. 2-methylquinoline is steam-volatile and will co-distill with water. Collect the distillate, separate the organic layer, and extract the aqueous layer with chloroform or diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[15]
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[17][18]
-
Corrosive Acids: Reactions involving concentrated sulfuric acid, hydrochloric acid, or PPA are highly corrosive and exothermic upon dilution. Add reagents slowly and with adequate cooling.[17]
-
Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with care.[18]
-
High Temperatures: Many of these syntheses require high temperatures. Use appropriate heating mantles or oil baths and ensure glassware is free of defects.
-
Steam Distillation: When performing steam distillation, ensure the apparatus is set up correctly to avoid pressure buildup.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved January 18, 2026, from [Link]
-
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS. [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved January 18, 2026, from [Link]
-
Unknown. (n.d.). Combes Quinoline Synthesis. [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]
Sources
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- 18. lobachemie.com [lobachemie.com]
Technical Support Center: Strategies for Enhancing the Solubility of Quinoline Carboxylic Acids in Biological Assays
Introduction:
Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1]However, a significant hurdle in the preclinical evaluation of these promising molecules is their frequently poor aqueous solubility. This intrinsic characteristic can lead to compound precipitation in biological media, resulting in inaccurate and unreliable data from in vitro and in vivo assays. [2][3]This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively address the solubility challenges of quinoline carboxylic acids, ensuring the integrity and reproducibility of biological testing.
Frequently Asked Questions (FAQs)
Q1: My quinoline carboxylic acid derivative shows poor solubility in aqueous buffers. What are the primary factors influencing its solubility?
A1: The aqueous solubility of quinoline carboxylic acids is governed by a combination of physicochemical properties:
-
pH-Dependent Ionization: As their name suggests, these compounds possess a carboxylic acid group, making their solubility highly dependent on the pH of the medium. [4]In acidic conditions (pH below the pKa of the carboxylic acid), the molecule is in its neutral, protonated form, which is generally less soluble in water. As the pH increases to neutral or basic conditions, the carboxylic acid deprotonates to form a more water-soluble carboxylate anion. [4]* Crystalline Structure: The stability of the crystal lattice significantly impacts solubility. A more stable crystalline form requires more energy to break apart and dissolve. Different polymorphs (crystalline forms) of the same compound can exhibit vastly different solubilities. [4][5]* Substituents on the Quinoline Ring: The nature and position of chemical groups attached to the quinoline core can dramatically alter properties like lipophilicity (fat-solubility) and crystal packing, thereby influencing aqueous solubility. [4][6]* Temperature: For most organic compounds, solubility tends to increase with temperature. [4][7] Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, many molecules that are soluble in 100% DMSO will precipitate when introduced to an aqueous environment. [3][8] Causality: This occurs because the compound is often supersaturated in the final aqueous solution. The DMSO concentration is no longer high enough to keep the lipophilic compound dissolved.
Mitigation Strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous buffer. [8][9]This gradual reduction in concentration can help prevent immediate precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent effects on the biological system and reduce the likelihood of precipitation. [8][9]Always include a vehicle control with the same final DMSO concentration in your experiments. [8]3. Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing (e.g., vortexing) to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation. [10] Q3: Can I use pH modification to improve the solubility of my quinoline carboxylic acid for a cell-based assay?
A3: Yes, pH adjustment is a powerful and often first-line strategy for ionizable compounds like quinoline carboxylic acids. [4][11] Rationale: By increasing the pH of the buffer to a value above the pKa of the carboxylic acid group, you promote the formation of the more soluble carboxylate salt. [4] Key Considerations:
-
Cell Viability: The primary constraint is the pH tolerance of your biological system. Most mammalian cell lines have a narrow optimal pH range, typically around 7.2-7.4. Excursions outside this range can be cytotoxic.
-
Buffer Compatibility: Ensure that the buffer system you choose has adequate buffering capacity at the desired pH and is compatible with your assay components.
-
Compound Stability: Verify that your compound is stable at the adjusted pH over the duration of the experiment. [11] Experimental Approach:
-
Prepare a series of buffers with slightly increasing pH values (e.g., pH 7.4, 7.6, 7.8).
-
Determine the solubility of your compound in each buffer.
-
Concurrently, assess the viability of your cells in these buffers (without the compound) to establish a safe pH window.
-
Select the highest pH that maintains good solubility without compromising cell health.
Troubleshooting Guides & Experimental Protocols
Issue 1: Persistent Compound Precipitation in Aqueous Media
If basic pH adjustments and optimized DMSO dilution techniques are insufficient, more advanced formulation strategies may be required.
Rationale: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. [4][10][11] Common Co-solvents:
| Co-solvent | Typical Starting Concentration (in vivo) | Notes |
| Polyethylene Glycol (PEG) 300/400 | 40% | Often used in combination with other solvents. [10] |
| Ethanol | Varies | Use with caution due to potential effects on cells. |
| Propylene Glycol | Varies | Generally considered safe for many applications. |
Protocol: Preparing a Co-Solvent Formulation for In Vitro Testing
-
Initial Dissolution: Dissolve the quinoline carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Intermediate Dilution (Optional): If necessary, perform serial dilutions in 100% DMSO to reach an intermediate concentration.
-
Final Dilution: Slowly add the DMSO stock solution to your aqueous assay buffer while vortexing to ensure rapid mixing. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid interfering with the biological assay. [4] Workflow for Co-Solvent Formulation Development:
Caption: Troubleshooting workflow for co-solvent formulation.
Rationale: Converting the acidic quinoline carboxylic acid into a stable salt form can dramatically increase its aqueous solubility and dissolution rate. [12][13]This is one of the most common and effective strategies in pharmaceutical development. [12] Protocol: Small-Scale Salt Formation for Solubility Screening
-
Dissolve the Acid: Dissolve a known amount of your quinoline carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol).
-
Add the Base: Add a stoichiometric equivalent (1:1 molar ratio) of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) dissolved in a small amount of water or the same organic solvent.
-
Isolation: The salt may precipitate out of solution. If it does, it can be collected by filtration. If not, the solvent can be removed by rotary evaporation.
-
Solubility Testing: Thoroughly dry the resulting salt and then test its solubility in your aqueous assay buffer compared to the parent free acid.
Common Counterions for Salt Formation:
| Counterion Type | Examples |
| Inorganic | Sodium, Potassium, Calcium |
| Organic Amines | Tromethamine, Meglumine, Diethanolamine |
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like quinoline carboxylic acids, forming inclusion complexes that have significantly enhanced aqueous solubility. [5][14][15] Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Feature |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. [15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations. [16] |
Protocol: Preparation of a Cyclodextrin Formulation
-
Prepare CD Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your desired buffer.
-
Add Compound: Add an excess amount of the quinoline carboxylic acid powder to the CD solution.
-
Equilibration: Stir or shake the mixture vigorously for 24-48 hours at a constant temperature to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation & Quantification: Remove the undissolved compound by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).
-
Determine Concentration: Measure the concentration of the solubilized compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Logical Relationship of Solubility Enhancement Techniques:
Caption: Decision pathway for selecting a solubility enhancement method.
Summary of Key Recommendations
-
Start Simple: Always begin with the simplest methods, such as optimizing the DMSO dilution procedure and exploring minor pH adjustments within the tolerance of your assay.
-
Know Your Compound: Understanding the physicochemical properties of your specific quinoline carboxylic acid derivative (e.g., pKa, logP) is crucial for selecting the most appropriate solubilization strategy.
-
Controls are Critical: When using any formulation aid (co-solvents, cyclodextrins, etc.), always include a corresponding vehicle control in your experiments to account for any potential effects of the excipients themselves.
-
Validate Your Results: After solubilizing your compound, confirm its concentration in the final solution analytically to ensure accurate dosing in your biological assays. Low solubility can lead to underestimated potency and misleading structure-activity relationships. [2] By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with quinoline carboxylic acids, leading to more reliable and reproducible data in the pursuit of novel therapeutics.
References
- BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Epredia. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- European Medicines Agency. (2010). Formulation of poorly soluble compounds.
- PubMed. (2007). Salt formation to improve drug solubility.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
Sources
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- 2. solvescientific.com.au [solvescientific.com.au]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
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- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. ema.europa.eu [ema.europa.eu]
Navigating Quinoline Synthesis: A Technical Guide to Mitigating Tar Formation in Skraup and Doebner-von Miller Reactions
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Skraup and Doebner-von Miller reactions. These classic methods, while powerful, are frequently plagued by the formation of tarry byproducts, leading to significant challenges in purification and substantial yield reduction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize tar formation and enhance the efficiency of your quinoline syntheses.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Tar Formation
Issue 1: My Skraup synthesis is highly exothermic, uncontrolled, and produces a significant amount of black, intractable tar.
Root Cause Analysis:
The Skraup synthesis is notoriously exothermic, a characteristic that is a primary contributor to tar formation.[1][2] The core of the issue lies in the initial acid-catalyzed dehydration of glycerol to acrolein.[1][3] This highly reactive α,β-unsaturated aldehyde readily undergoes polymerization under the harsh acidic and high-temperature conditions of the reaction, forming a complex, high-molecular-weight tar.[1] The traditional use of potent oxidizing agents like nitrobenzene can further exacerbate the reaction's vigor.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
Corrective Actions:
-
Control the Concentration of the α,β-Unsaturated Carbonyl:
-
Slow Addition: Instead of adding the α,β-unsaturated aldehyde or ketone all at once, add it slowly to the reaction mixture. This maintains a low instantaneous concentration, favoring the desired reaction with the aniline over self-polymerization. [5] * In-situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in the reaction mixture from an aldol condensation of two simpler carbonyl compounds. [6]This ensures a low and steady concentration of the reactive intermediate.
-
-
Optimize the Acid Catalyst: The choice of acid is critical. Both Brønsted and Lewis acids can catalyze the reaction, and the optimal choice may depend on the specific substrates. [6][7] * Brønsted Acids: Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). [6] * Lewis Acids: Tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) are effective Lewis acid catalysts. [6]Experimenting with different acids and their concentrations can help find a balance between a reasonable reaction rate and minimal tar formation.
-
Consider a Polymerization Inhibitor: The addition of a radical scavenger like hydroquinone can be beneficial, particularly if the α,β-unsaturated carbonyl is prone to free-radical polymerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of ferrous sulfate in the Skraup synthesis?
A: Ferrous sulfate is believed to act as an oxygen carrier, moderating the highly exothermic oxidation step. [4]It smooths out the reaction rate, preventing the rapid, uncontrolled heat evolution that leads to tarring.
Q2: Can I use a different oxidizing agent in the Skraup synthesis besides nitrobenzene?
A: Yes, several alternatives to nitrobenzene have been reported. Arsenic pentoxide is a classic, though toxic, alternative that results in a less violent reaction. [2]Milder oxidants like iodine have also been successfully employed. The choice of oxidant can significantly impact the reaction's vigor and yield. [8] Q3: For the Doebner-von Miller reaction, is a Brønsted or Lewis acid generally better?
A: The choice is substrate-dependent, and neither is universally superior. Brønsted acids are traditional and effective, while Lewis acids can offer different reactivity and selectivity profiles. [6][7]For some substrates, Lewis acids may provide higher yields and cleaner reactions. A screening of different acid catalysts is often a worthwhile optimization step.
Q4: How can I effectively purify my quinoline product from the tar?
A: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar. [5]The crude reaction mixture is made basic, and then steam is passed through it. The quinoline co-distills with the water and can be collected and then extracted from the aqueous distillate.
Q5: What is the "Beyer Method" for the Doebner-von Miller synthesis?
A: The Beyer method is a variation where the α,β-unsaturated carbonyl compound is not added directly but is formed in situ from an aldol condensation of two simpler carbonyl compounds (e.g., generating crotonaldehyde from acetaldehyde). [6]This technique is an excellent way to control the concentration of the reactive and polymerization-prone unsaturated carbonyl, thereby reducing tar formation. [9]
Section 3: Data & Protocols
Data Summary Tables
Table 1: Influence of Oxidizing Agent on Skraup Synthesis Yield
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) [8] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | The Skraup Synthesis of Quinolines - ResearchGate [8][10] |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 72 | The Skraup Synthesis of Quinolines - ResearchGate [8] |
| Hydrogen Peroxide | Aniline | 3-ethyl-2-propylquinoline | 84 | The Skraup Synthesis of Quinolines - ResearchGate [10] |
Table 2: Effect of Acid Catalyst on a Doebner-von Miller Reaction Yield
Reaction of aniline with γ-phenyl-β,γ-unsaturated α-ketoester.
| Catalyst (mol %) | Solvent | Time (h) | Yield (%) of 2-carboxy-4-phenylquinoline | Reference |
| Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 | BenchChem [9] |
| HCl | CH₂Cl₂ | 48 | 0 | BenchChem [9] |
| H₂SO₄ | Toluene | 24 | 0 | BenchChem [9] |
| TFA | - | 12 | 61 | BenchChem [9] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations. [4] Materials:
-
Aniline: 218 g (2.3 moles)
-
Glycerol (anhydrous): 865 g (9.4 moles)
-
Nitrobenzene: 170 g (1.4 moles)
-
Concentrated Sulfuric Acid: 400 cc
-
Ferrous Sulfate (powdered, crystalline): 80 g
-
Sodium Hydroxide solution (40%)
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a 5-L round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.
-
Acid Addition: Slowly and with vigorous mixing, add 400 cc of concentrated sulfuric acid. Ensure the mixture is well-homogenized before proceeding.
-
Heating: Gently heat the mixture. Once the reaction begins (indicated by bubbling), remove the heat source. The reaction should proceed exothermically but in a controlled manner. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reaction Completion: After the initial vigorous phase subsides, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.
-
Work-up - Steam Distillation: Allow the flask to cool. Dilute the mixture with water and then carefully neutralize it with a 40% sodium hydroxide solution. Set up for steam distillation and distill the mixture to separate the quinoline and unreacted nitrobenzene from the tarry residue.
-
Purification: The distillate will contain quinoline and nitrobenzene. The quinoline can be further purified by fractional distillation under reduced pressure. The expected yield is 255-275 g (84-91%).
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine) via the Beyer Method
This protocol incorporates the in-situ generation of crotonaldehyde to minimize polymerization. [9] Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
In-situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature is crucial to control the exotherm and minimize crotonaldehyde polymerization.
-
Cyclization: After the complete addition of acetaldehyde, add anhydrous zinc chloride to the reaction mixture. The zinc chloride will act as a Lewis acid to catalyze the intramolecular cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with slaked lime and extract the product with chloroform. The organic layer can then be washed, dried, and the solvent removed to yield the crude quinaldine, which can be further purified by distillation.
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024.
-
ResearchGate. The Skraup Synthesis of Quinolines. [Link]
-
Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. [Link]
- BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. 2025.
-
Wikipedia. Skraup reaction. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
- Google Patents.
-
Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry2006 , 71 (4), 1668-1676. [Link]
- Google Patents.
- BenchChem. byproduct formation in the Doebner-von Miller reaction. 2025.
- Google Patents.
- BenchChem. Improving the regioselectivity of the Doebner-Miller reaction. 2025.
-
ResearchGate. What is the CAS number of the hydroquinone used for preparing 0.1-0.3 wt % hydroquinone solution ? To work as a Acrylic acid polymerization inhibitor?. [Link]
- Google Patents.
- BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. 2025.
-
Vdocuments. Quinoline. [Link]
-
ResearchGate. Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. [Link]
-
MDPI. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
- Google Patents.
-
Quora. Which is stronger for the same concentration, Brønsted acid or Lewis acid?. [Link]
-
Wikipedia. Hydroquinone. [Link]
-
Chemistry LibreTexts. 5.5D: Step-by-Step Procedures for Steam Distillation. [Link]
-
IOPscience. Optimization of Preparation Conditions and Purity Analysis of Ammonium Ferrous Sulfate. [Link]
- Google Patents.
-
Nature. Investigation of the cooperative-effects of Lewis- and Brønstedt acids in homogeneously catalyzed OME fuel synthesis by inline-NMR monitoring. [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of Hydroquinone as Used in Cosmetics. [Link]
-
Affinity Chemical. Ferrous Sulfate Manufacturing Techniques & The Affinity Process. [Link]
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Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Quinoline Compounds
Welcome to the technical support center for the analysis of substituted quinoline compounds by Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a cornerstone class of heterocyclic compounds, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1] Their rich biological activity is profoundly influenced by the substitution pattern on the bicyclic ring system, making precise structural characterization paramount.[2]
This guide is designed for researchers, scientists, and drug development professionals who encounter the often-complex NMR spectra of these compounds. Here, we move beyond simple step-by-step instructions to provide in-depth, field-proven insights into the causality behind experimental choices and troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions that arise during the NMR analysis of substituted quinolines.
Q1: My aromatic proton signals are a crowded, overlapping mess. How can I even begin to assign them?
This is the most frequent challenge with quinoline derivatives. The aromatic region (typically 6.5-9.0 ppm) often contains a complex series of overlapping multiplets.[3] A simple 1D ¹H NMR spectrum is often insufficient for complete assignment.
Answer: A multi-pronged approach using two-dimensional (2D) NMR techniques is the most effective strategy.
-
COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are spin-coupled to each other, typically through two or three bonds.[4] This allows you to trace proton-proton connectivities within the same spin system, effectively "walking" around a substituted ring and differentiating signals even when they overlap in the 1D spectrum.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over the much wider ¹³C chemical shift range, it can resolve severely overlapping proton resonances.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack their own protons (e.g., -NO₂, -Cl, -OH).[4][6]
Q2: How do different substituents actually change the ¹H and ¹³C chemical shifts of the quinoline core?
Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in the NMR signals.[4] Understanding these effects is key to interpreting the spectra.
Answer: The effect of a substituent is primarily dictated by its electronic nature and its position on the quinoline ring.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring through resonance and inductive effects. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease the electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value).[4]
-
Positional Effects: The magnitude and even the direction of the chemical shift change depend on the substituent's position. The effect is generally strongest on the ortho and para positions relative to the substituent.[4] For instance, a weakly donating methyl group at the 6-position can cause a downfield shift at the C5 position but an upfield shift at the C7 position.[4]
Below is a diagram illustrating the general influence of substituents on the electronic environment and resulting NMR chemical shifts of the quinoline ring.
Caption: Influence of substituents on NMR chemical shifts.
Q3: The chemical shifts of my quinoline derivative seem to change depending on the sample concentration. Is this normal?
Answer: Yes, this is a known phenomenon for quinoline and its derivatives.[7] It is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[7] As the concentration increases, the molecules are more likely to form stacked aggregates. This stacking creates shielding or deshielding effects on the protons, causing their chemical shifts to change.[7] When you observe this effect, it is crucial to report the concentration at which the spectrum was acquired and to maintain consistency when comparing different samples.
Q4: How can I use coupling constants to determine the substitution pattern on the carbocyclic (benzene) ring of the quinoline?
Answer: The spin-spin coupling constants (J-coupling) between protons on the benzene portion of the quinoline ring provide definitive information about their relative positions.
| Coupling Type | Description | Typical Range (Hz) |
| Ortho coupling (³JHH) | Coupling between adjacent protons (e.g., H5-H6). | 7-9 Hz |
| Meta coupling (⁴JHH) | Coupling between protons separated by two bonds (e.g., H5-H7). | 1-3 Hz |
| Para coupling (⁵JHH) | Coupling between protons separated by three bonds (e.g., H5-H8). | 0-1 Hz |
By carefully analyzing the splitting patterns and measuring the coupling constants, you can piece together the substitution pattern. For example, a signal with a large coupling constant of ~8 Hz indicates an adjacent proton, while a smaller coupling of ~2 Hz points to a meta-relationship.
Troubleshooting Guides
This section provides detailed troubleshooting for more complex issues you may encounter during your experiments.
Issue 1: Poor Resolution and Broad Peaks in the ¹H NMR Spectrum
Poor resolution can obscure important coupling information and make spectral interpretation impossible.
Possible Causes & Solutions:
-
Unoptimized Shimming: An inhomogeneous magnetic field is a common cause of poor peak shape.
-
Solution: Carefully and patiently shim the magnetic field before each experiment to optimize its homogeneity.[5]
-
-
High Sample Concentration: A concentrated sample can be viscous, leading to molecular aggregation and broader peaks.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Use high-purity solvents and meticulously clean your glassware. If you suspect contamination, adding a small amount of a chelating agent like EDTA can sometimes help.[5]
-
-
Inappropriate Solvent: The solubility of your compound is crucial.
-
Solution: If your compound is not fully dissolved, try a different deuterated solvent. Common choices for quinolines include CDCl₃, DMSO-d₆, and methanol-d₄.[9]
-
Issue 2: Ambiguous Stereochemistry or Spatial Proximity of Substituents
While COSY, HSQC, and HMBC can establish the connectivity of your molecule, they do not provide information about the through-space arrangement of atoms, which is critical for determining stereochemistry.
Solution: NOESY/ROESY Spectroscopy
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment reveals correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded.[10][11] The presence of a cross-peak in a NOESY spectrum indicates spatial proximity. This is an invaluable tool for determining the relative stereochemistry of substituents.[11]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can sometimes be zero, making the NOESY experiment ineffective. In such cases, a ROESY experiment can be used to obtain the same through-space correlation information.
Experimental Workflows and Protocols
A logical and systematic approach is key to successfully elucidating the structure of a complex substituted quinoline.
Logical Flow for Structure Elucidation
The following diagram outlines a recommended workflow for the complete NMR analysis of a novel substituted quinoline.
Caption: Logical workflow for NMR-based structure elucidation.
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[4]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the solution is clear and free of any particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (Acquire 1D ¹H Spectrum First):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[1]
-
Acquire a standard 1D ¹H spectrum and correctly reference it (e.g., to TMS at 0.00 ppm or the residual solvent peak).[4]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but will increase the experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for more dilute samples to improve the signal-to-noise ratio.
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the acquisition is complete, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to improve the peak shape.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Calibrate the axes using the 1D spectrum.
-
-
Analysis:
-
The 1D spectrum appears on the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[4]
-
Trace the connectivities by "walking" along the cross-peaks to establish the proton network.
-
Advanced Topic: Computational NMR Prediction
For particularly challenging structures or to provide an additional layer of confirmation, computational prediction of NMR spectra has become a powerful tool.[12]
How it works: Using quantum chemistry methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts for a proposed structure.[13] These predicted spectra can then be compared to the experimental data.
Applications:
-
Structure Verification: A strong correlation between the predicted and experimental spectra provides compelling evidence for the proposed structure.[13]
-
Resolving Ambiguities: When assignments are uncertain, comparing the experimental data to the predicted spectra for different possible isomers can help identify the correct structure.[14]
-
Structure Revision: In some cases, a significant discrepancy between the predicted and experimental spectra can indicate that the initial structural assignment was incorrect, leading to a revised structure.[14]
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 17, 2026, from [Link]
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Nucleus (Islamabad), 39(3-4), 167-174.
- Shama, P., & Khanzada, A. W. K. (1999). Solvent Dependent ¹N Chemical Shifts in Quinoline. Journal of the Chemical Society of Pakistan, 21(4), 344-347.
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 17, 2026, from [Link]
-
Structure Verification of Quinine Using 1D and 2D NMR Methods - Magritek. (n.d.). Retrieved January 17, 2026, from [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-26). Royal Society of Chemistry.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(15), 4935.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002).
- NMR study of O and N, O-substituted 8-quinolinol derivatives. (2000). Magnetic Resonance in Chemistry, 38(4), 289-291.
- SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. (1961). Canadian Journal of Chemistry, 39(9), 1872-1874.
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018). Nanalysis. Retrieved January 17, 2026, from [Link]
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
-
13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
- An experimental NMR and computational study of 4-quinolones and related compounds. (2005). Magnetic Resonance in Chemistry, 43(10), 839-843.
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved January 17, 2026, from [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. Retrieved January 17, 2026, from [Link]
-
Stereochemistry | How to read NOESY spectrum? (2022, March 20). YouTube. Retrieved January 17, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 17, 2026, from [Link]
-
NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry. (2022, April 15). YouTube. Retrieved January 17, 2026, from [Link]
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2017). Journal of Fluorine Chemistry, 198, 56-62.
- Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2022). AIP Conference Proceedings, 2394(1), 020023.
-
nmr-prediction-with-computational-chemistry. (2023, October 9). Bohrium. Retrieved January 17, 2026, from [Link]
- Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024). Molecules, 29(14), 3294.
- Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). Organic Letters, 8(13), 2895-2898.
-
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved January 17, 2026, from [Link]
- Common problems and artifacts encountered in solution-state NMR experiments. (2019). Magnetic Resonance in Chemistry, 57(10), 735-748.
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Technical Support Center: Quinoline Carboxylic Acids Analysis
A-CS (Application & Chromatography_-Solutions)
Welcome to the A-CS guide for resolving challenging peak shapes in the HPLC analysis of quinoline carboxylic acids. This resource is designed for researchers, chromatographers, and drug development professionals who encounter peak tailing and other chromatographic issues with this class of compounds. Here, we provide in-depth, cause-and-effect explanations and actionable protocols to restore and improve your separations.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks for my quinoline carboxylic acids tailing so severely?
Peak tailing for this class of compounds is a common issue and almost always stems from two primary chemical interactions occurring within your HPLC column and system:
-
Secondary Silanol Interactions: Quinolone carboxylic acids are acidic and can possess chelating properties. Standard silica-based reversed-phase columns (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[1] These silanols are acidic and can become deprotonated (Si-O-), especially at moderate pH levels.[2] Your analyte molecules can then engage in secondary ionic interactions with these charged sites, creating an alternative retention mechanism to the primary hydrophobic one.[1][3] This mixed-mode retention leads to delayed elution for a fraction of the analyte molecules, resulting in a tailed peak.[1][3]
-
Metal Chelation: The molecular structure of many quinoline carboxylic acids allows them to act as chelating agents, meaning they can bind to metal ions. Trace metals can be present in the silica matrix of the column packing itself (e.g., iron, aluminum) or can leach from stainless steel components of the HPLC system, such as frits, tubing, or even the column body.[4][5] When your analyte chelates with these metal ions, it can lead to strong, undesirable interactions that cause significant peak tailing and, in some cases, complete loss of the peak.[5][6]
Q2: What is the very first thing I should check when I see peak tailing?
Before diving into complex method modifications, always verify the fundamentals of your system's health and the column's condition.
-
System Suitability: If you have a previously established method, run a system suitability standard. A sudden degradation in performance points towards a system or column issue rather than a fundamental flaw in the method chemistry. Check for leaks, pressure fluctuations, and ensure the detector lamp has sufficient energy.[7][8]
-
Column History & Contamination: Is the column old or has it been used for diverse sample types? A contaminated column, especially one with a partially blocked inlet frit, can cause tailing for all peaks in the chromatogram.[9] This occurs because the blockage disrupts the sample path onto the column, distorting the peak shape before separation even begins.[9]
-
Extra-Column Volume: Ensure that all tubing is of the appropriate internal diameter (e.g., 0.005" or less for UHPLC) and that all fittings are correctly made to minimize dead volume. Excessive extra-column volume can cause tailing, particularly for early-eluting peaks.[10]
Q3: My system seems fine. How should I approach modifying my mobile phase to fix the tailing?
Mobile phase optimization is the most powerful tool for combating secondary interactions. The goal is to control the ionization state of both your analyte and the column's residual silanols and to mitigate any metal chelation.
-
pH Adjustment: The pH of your mobile phase is critical.[11] For acidic compounds like quinoline carboxylic acids, operating at a low pH (typically pH 2-3) is highly effective.[3][5] At this pH, the carboxylic acid group on your analyte is protonated (less polar), and more importantly, the residual silanol groups on the silica surface are also protonated (neutral, Si-OH).[3][5] This neutralization minimizes the ionic interactions that cause peak tailing.[3]
-
Use of Additives: Simple pH adjustment is often insufficient. Mobile phase additives are required to either suppress silanol activity or act as sacrificial chelating agents. See the table below for a comparison.
| Additive | Typical Concentration | Primary Mechanism of Action | Key Considerations |
| Formic Acid (FA) | 0.1% - 0.5% | Lowers mobile phase pH to protonate silanols. Good for improving peak shape by reducing silanol interactions.[12] | MS-friendly. Higher concentrations (0.5%) can further improve peak shape for some compounds.[13] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid that effectively protonates silanols. Also acts as an ion-pairing agent, masking positive charges on basic analytes and further reducing interactions with any remaining negative silanol sites.[14][15] | Excellent for peak shape but causes significant ion suppression in mass spectrometry (MS).[15] |
| EDTA (Ethylenediaminetetraacetic acid) | 25-50 µM | A strong chelating agent. It binds to metal ions present in the system or column, preventing the analyte from doing so.[5] | Highly effective for tailing caused by metal chelation. Not typically used alone; added to a pH-adjusted mobile phase. |
Q4: I've tried changing the mobile phase, but the tailing persists. Could my column be the problem?
Absolutely. If mobile phase optimization doesn't resolve the issue, the column itself is the next logical focus.
-
Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have higher metal content and more acidic silanol groups, making them more prone to causing peak tailing.[4] Modern, high-purity, "Type B" silica columns with advanced end-capping are significantly better. End-capping is a process that chemically derivatizes many of the residual silanols, but it is never 100% complete.[3]
-
"Inert" or "Bio-Inert" Columns: For persistent problems, especially those suspected to be from metal chelation, switching to a specialized column is the best solution. These columns feature hardware (column body and frits) that is either PEEK-lined or has a special surface coating to prevent contact between the mobile phase/sample and metallic components.[16][17] This eliminates a major source of metal ion contamination.[16][17][18]
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Troubleshooting of Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for quinoline carboxylic acids.
Protocol 1: Column Cleaning and Passivation
If you suspect metal contamination is the root cause, a rigorous cleaning and passivation protocol can sometimes rescue a standard stainless steel column.
Objective: To remove metal ion contaminants from the column and HPLC system flow path.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Reagent A: 0.5% Phosphoric Acid in 90:10 ACN/Water
-
Reagent B: 50 mM EDTA solution in Water
Procedure:
-
System Preparation: Disconnect the column from the detector.
-
Initial Flush: Flush the entire HPLC system (without the column) with HPLC-grade water for 20 minutes to remove any buffers.
-
Organic Flush: Flush the system with IPA for 20 minutes.
-
Column Reversal: Reverse the column and connect it to the injector. Direct the column outlet to a waste beaker.
-
Water Wash: Flush the column with 20-30 column volumes of HPLC-grade water. (For a 4.6 x 150 mm column, this is approx. 20-30 mL at 1 mL/min).
-
Chelating Wash (Optional but Recommended): Flush the column with 20 column volumes of Reagent B (EDTA solution). This will actively strip metal ions from the stationary phase.
-
Acidic Passivation Flush: Flush the column with 20 column volumes of Reagent A. Some protocols suggest an overnight flush at a low flow rate (0.1 mL/min) for severe contamination.[19]
-
Final Rinse: Flush the column with 20 column volumes of HPLC-grade water, followed by 20 column volumes of your mobile phase (without buffer salts first, then with buffer) to re-equilibrate.[20]
-
Re-evaluation: Reconnect the column to the detector in its correct orientation, allow the baseline to stabilize, and inject your standard to assess peak shape.
Diagram: Mechanisms of Peak Tailing
The following diagram illustrates the two primary adverse interactions at the stationary phase surface that lead to peak tailing with quinoline carboxylic acids.
References
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems - ResearchGate. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides - Crawford Scientific. [Link]
-
HPLC Troubleshooting Guide - EMD Millipore. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchGate. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. [Link]
-
Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - MicroSolv Technology Corporation. [Link]
-
Bioinert HPLC & UHPLC Columns - YMC Europe. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. [Link]
-
Off to a Fresh Start: HPLC Column Care - Agilent. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters. [Link]
-
HPLC Column Technical Guide - GL Sciences. [Link]
-
HPLC C18 column at very high acidic condition (pH=1.0) - Chromatography Forum. [Link]
-
Solving Key Challenges in (Bio)pharmaceutical Analyses | LCGC International. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. [Link]
-
Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins | Request PDF - ResearchGate. [Link]
-
Bioinert (U)HPLC columns for bio-separations and coordinating compounds - International Labmate. [Link]
-
High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC - NIH. [Link]
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- 7. HPLC Troubleshooting Guide [scioninstruments.com]
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- 12. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
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Technical Support Center: Minimizing Side Reactions in Quinoline Functionalization
Welcome to the technical support center for the functionalization of the quinoline core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these challenges and offer practical solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution reaction on an unsubstituted quinoline is giving me a mixture of 5- and 8-substituted products, with low yield of my desired isomer. How can I improve the regioselectivity?
Answer: This is a classic challenge in quinoline chemistry. The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1][2][3] Substitution typically occurs at the C5 and C8 positions.[1][2] The formation of a mixture is due to the comparable stability of the intermediates formed during substitution at these positions.
Probable Causes & Solutions:
-
Harsh Reaction Conditions: Vigorous conditions, such as high temperatures and strongly acidic media, can decrease selectivity.
-
Solution: Employ milder reaction conditions. For instance, in nitration reactions, instead of a harsh mixture of fuming nitric and sulfuric acid, consider alternative nitrating agents that operate under less aggressive conditions.[4]
-
-
Steric Hindrance: The presence of substituents on the quinoline core can influence the regiochemical outcome. Bulky groups can direct incoming electrophiles to the less sterically hindered position.[5]
-
Solution: If your synthetic route allows, consider introducing a directing group at a position that favors the formation of your desired isomer. This group can be removed in a subsequent step.
-
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction.
-
Solution: A systematic screening of solvents is recommended. Varying the polarity and coordinating ability of the solvent can help identify conditions that favor one regioisomer over the other.[5]
-
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I'm attempting a nucleophilic aromatic substitution on a halo-quinoline and obtaining a mixture of C2 and C4 substituted products. What factors govern this selectivity and how can I control it?
Answer: The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions for nucleophilic attack.[3][6] The relative reactivity of these positions is influenced by a combination of electronic and steric factors, often leading to a mixture of products.[6]
Probable Causes & Solutions:
-
Electronic Effects: Both C2 and C4 are electronically favorable for nucleophilic attack.[6][7][8]
-
Solution: The choice of nucleophile is critical. Harder nucleophiles may favor one position over the other based on the hard and soft acid and base (HSAB) principle. Additionally, the presence of other electron-donating or -withdrawing groups on the ring can modulate the electron density at C2 and C4, thereby influencing the regioselectivity.
-
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the less hindered C4 position.[6]
-
Solution: If C4 substitution is desired, employing a bulkier nucleophile can be an effective strategy. Conversely, for C2 substitution, minimizing steric hindrance around this position is key.
-
-
Leaving Group: The nature of the leaving group can impact the reaction rate and, in some instances, the regioselectivity.[6]
-
Solution: While often dictated by the starting material, if options are available, experimenting with different leaving groups (e.g., Cl, Br, I) might offer better selectivity.
-
Issue 3: Uncontrolled C-H Functionalization and Formation of Multiple Products
Question: My transition-metal-catalyzed C-H functionalization of quinoline is yielding a complex mixture of products. How can I achieve site-selectivity?
Answer: Direct C-H functionalization is a powerful tool, but controlling regioselectivity can be challenging due to the presence of multiple reactive C-H bonds.[9][10] Modern synthetic methods have made significant strides in addressing this issue.[11][12]
Probable Causes & Solutions:
-
Catalyst and Ligand Choice: The nature of the transition metal catalyst and the coordinating ligand plays a pivotal role in directing the C-H activation to a specific position.[11]
-
Directing Groups: The absence of a directing group can lead to a lack of selectivity.
-
Reaction Conditions: Temperature, solvent, and additives can significantly influence the outcome of C-H functionalization reactions.[9]
-
Solution: Systematic optimization of reaction parameters is crucial. For instance, some reactions may require specific additives to achieve high selectivity.[13]
-
Issue 4: Formation of Polymeric Material in Classical Quinoline Syntheses
Question: I'm using the Skraup synthesis to prepare a quinoline derivative, but I'm getting a large amount of tar-like polymeric material and a low yield of my product. What's causing this and how can I prevent it?
Answer: The Skraup synthesis is known for being highly exothermic and can lead to polymerization and tar formation if not properly controlled.[15]
Probable Causes & Solutions:
-
Exothermic Reaction: The reaction between aniline, glycerol, and sulfuric acid is extremely vigorous.[4][15]
-
Solution: To moderate the reaction, add a moderator like ferrous sulfate (FeSO₄) or boric acid. Additionally, ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring to dissipate heat.
-
-
Harsh Acidic and Oxidizing Conditions: These conditions can promote polymerization of the reactants and intermediates.[15]
-
Solution: Besides using a moderator, optimizing the reaction temperature is key. Gentle heating should be applied to initiate the reaction, and the exothermic phase must be carefully controlled.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a protecting group in quinoline functionalization?
A1: A protecting group is a temporarily attached chemical moiety that masks a reactive functional group to prevent it from reacting during a chemical transformation at another site in the molecule.[16] In quinoline chemistry, the nitrogen atom can be protected (e.g., as an N-oxide) to alter the electronic properties of the ring and direct functionalization to specific positions.[9] For instance, the N-oxide can direct C-H activation to the C2 or C8 positions.[14]
Q2: How can I improve the yield of my Friedländer synthesis?
A2: The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can sometimes suffer from low yields.[17] To improve the yield, consider the following:
-
Catalyst Selection: Modern variations of the Friedländer synthesis utilize a range of catalysts, including ionic liquids and metal-organic frameworks, which can offer higher efficiency under milder conditions.[18]
-
Solvent Choice: While traditional solvents are used, water has been shown to be an effective and environmentally friendly solvent, particularly when paired with a water-soluble catalyst.[18]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often leads to improved yields.[18]
Q3: Are there greener alternatives to traditional quinoline synthesis methods?
A3: Yes, significant research has been dedicated to developing more environmentally friendly methods for quinoline synthesis.[9] These include:
-
The use of water as a solvent.[18]
-
Catalyst-free reactions under aerobic conditions.[19]
-
Transition metal-catalyzed C-H activation pathways that offer high atom economy.[9][13]
Data & Protocols
Table 1: Regioselectivity in Electrophilic Substitution of Quinoline
| Electrophile/Reaction | Conditions | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline[4] |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid[4] |
| Bromination | Br₂/H₂SO₄ | 5-Bromoquinoline & 8-Bromoquinoline |
Experimental Protocol: General Procedure for C-H Arylation of Quinoline N-oxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[5]
Visualization of Reaction Control
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
References
-
Besson, T., & Thiéry, V. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(5), 1205. [Link]
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Deng, Y., & Shi, B. F. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4853–4864. [Link]
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Wang, D., et al. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ACS Catalysis, 13(14), 9636–9646. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
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Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Retrieved from [Link]
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Catalysis Science & Technology. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Retrieved from [Link]
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Organic Letters. (2025). High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Retrieved from [Link]
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Molecules. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
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NIH. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
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Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Retrieved from [Link]
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SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
-
NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
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Chemical Science. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]
-
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. Retrieved from [Link]
-
PubMed. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Retrieved from [Link]
-
PubMed. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of quinolines. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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ResearchGate. (2020). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid: Navigating Reproducibility and Optimization
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 8-Ethyl-2-methylquinoline-3-carboxylic acid holds significant interest for its potential applications in drug discovery. However, the successful and, more importantly, reproducible synthesis of this specific molecule can be a considerable challenge. This guide provides a comprehensive comparison of potential synthetic routes, delving into the mechanistic underpinnings of each approach and offering detailed, field-tested protocols. We aim to equip researchers with the knowledge to not only select the most suitable synthetic strategy but also to troubleshoot and optimize for consistent, high-yield production.
The Challenge of Reproducibility in Quinolone Synthesis
While numerous methods exist for the synthesis of the quinoline core, their application to multi-substituted derivatives like this compound is not always straightforward. Issues with regioselectivity, harsh reaction conditions, and low yields are common hurdles that can impact the reproducibility of a given synthesis.[1][2] This guide will focus on two of the most pertinent classical methods, the Doebner Reaction and the Gould-Jacobs Reaction, and a modern microwave-assisted adaptation, providing a critical evaluation of their strengths and weaknesses for the synthesis of our target molecule.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is often a trade-off between factors like the availability of starting materials, desired yield, and scalability. Below is a comparative overview of the proposed methods for the synthesis of this compound.
| Method | Key Reagents | Typical Reaction Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Potential Challenges |
| Doebner Reaction | 2-Ethylaniline, Acetaldehyde, Pyruvic acid | 65 - 100 | 12 - 24 hours | 18 - 37[3] | One-pot synthesis, readily available starting materials. | Potential for low yields, especially with substituted anilines; purification can be challenging.[4] |
| Gould-Jacobs Reaction | 2-Ethylaniline, Diethyl 2-acetylmalonate | 150 - 250 | 1 - 5 hours | Moderate to Good | Good for certain substituted anilines. | High temperatures required for cyclization; potential for decarboxylation as a side reaction.[5] |
| Microwave-Assisted Doebner Reaction | 2-Ethylaniline, Acetaldehyde, Pyruvic acid | 100 - 150 | 10 - 30 minutes | Often higher than conventional heating | Drastically reduced reaction times, potential for improved yields.[6] | Requires specialized microwave reactor; optimization of reaction parameters is crucial. |
In-Depth Experimental Protocols and Mechanistic Insights
Method 1: The Doebner Reaction - A Classic Approach
The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids.[4] For our target molecule, this would involve the reaction of 2-ethylaniline, acetaldehyde, and pyruvic acid.
Reaction Mechanism: The reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent cyclization, and finally, oxidation to the aromatic quinoline.[4]
Experimental Workflow: Doebner Reaction
Caption: Workflow for the Doebner synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylaniline (1.0 eq), acetaldehyde (1.2 eq), and pyruvic acid (1.1 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.
-
Purification: Filter the solid precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Trustworthiness: The use of a slight excess of acetaldehyde and pyruvic acid helps to drive the reaction to completion. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts. The purity of the starting materials is paramount for reproducibility; commercial-grade reagents should be purified if necessary.
Method 2: The Gould-Jacobs Reaction - A Thermally Driven Cyclization
The Gould-Jacobs reaction offers an alternative route, particularly effective for certain substituted anilines.[7] This method involves the reaction of an aniline with a malonic ester derivative, followed by a high-temperature cyclization. For our target, 2-ethylaniline would be reacted with a suitable β-ketoester, such as diethyl 2-acetylmalonate.
Reaction Mechanism: The initial step is the condensation of the aniline with the β-ketoester to form an enamine. This intermediate then undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization), followed by tautomerization and subsequent hydrolysis and decarboxylation to yield the quinoline-3-carboxylic acid.[7]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Detailed Protocol:
-
Condensation: In a flask equipped for distillation, mix 2-ethylaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq). Heat the mixture to approximately 150°C to initiate the condensation, distilling off the ethanol that is formed.
-
Cyclization: After the initial condensation, add a high-boiling solvent (e.g., diphenyl ether) and heat the mixture to around 250°C to effect the cyclization.
-
Hydrolysis: Cool the reaction mixture and carefully add it to a solution of sodium hydroxide to hydrolyze the ester.
-
Acidification and Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the this compound. Filter the solid, wash with water, and dry.
Causality and Trustworthiness: The removal of ethanol during the condensation step is critical to drive the equilibrium towards the product. The high temperature for cyclization is necessary to overcome the activation energy barrier for the electrocyclization. The choice of the high-boiling solvent is important to reach the required temperature safely.
Method 3: Microwave-Assisted Doebner Reaction - A Modern Approach for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and improve yields.[6] Applying this to the Doebner reaction can significantly reduce the lengthy reaction times associated with conventional heating.
Rationale: Microwave irradiation directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and reaction rate. This can often lead to cleaner reactions with fewer side products.
Experimental Workflow: Microwave-Assisted Doebner Reaction
Caption: Workflow for the microwave-assisted Doebner synthesis.
Detailed Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-ethylaniline (1.0 eq), acetaldehyde (1.2 eq), and pyruvic acid (1.1 eq) in a suitable microwave-compatible solvent (e.g., ethanol or DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional Doebner reaction.
Causality and Trustworthiness: The key to reproducibility in microwave synthesis is precise control over temperature and pressure. It is essential to use a dedicated scientific microwave reactor for safety and control. The optimization of reaction time and temperature will be necessary to maximize the yield of the desired product.
Conclusion and Recommendations
The synthesis of this compound presents a tangible challenge, but one that can be overcome with a systematic and informed approach. For initial exploratory work and smaller-scale synthesis, the Doebner reaction offers a straightforward, one-pot procedure with readily available starting materials. However, researchers should be prepared for potentially modest yields and the need for careful purification.
For those seeking potentially higher yields and with access to high-temperature equipment, the Gould-Jacobs reaction is a viable alternative, although it involves a multi-step process with more demanding conditions.
For laboratories equipped with microwave reactors, the microwave-assisted Doebner reaction is highly recommended. The significant reduction in reaction time and the potential for improved yields make it an attractive option for rapid synthesis and library generation.
Ultimately, the reproducibility of any of these methods will depend on meticulous attention to detail, the purity of reagents, and careful control of reaction parameters. This guide provides the foundational knowledge and detailed protocols to empower researchers to successfully and reliably synthesize this compound for their research and development endeavors.
References
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Eisch, J. J., & Dluzniewski, T. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(12), 4586–4594. [Link]
-
Maiereanu, C., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6567. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
ResearchGate. (n.d.). Conventional methods of quinoline synthesis. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-393. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(35), 20784-20793. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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The Impact of Alkyl Chain Length on Quinoline Cytotoxicity: A Comparative Analysis of Ethyl vs. Methyl Substitution
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1] The therapeutic efficacy of these compounds is critically influenced by the nature and position of substituents on the quinoline ring. Among the various possible modifications, alkyl substitutions, particularly at the C2 and C4 positions, have been a focus of structure-activity relationship (SAR) studies to modulate cytotoxic potency. This guide provides a comparative analysis of the cytotoxic effects of ethyl versus methyl substituted quinoline derivatives, drawing upon available experimental data to elucidate the impact of this subtle structural variation.
The Rationale for Alkyl Substitution in Quinoline-Based Drug Design
The introduction of small alkyl groups like methyl and ethyl onto the quinoline core can significantly alter the physicochemical properties of the molecule, thereby influencing its biological activity. These substitutions can impact:
-
Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the compound. This can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2]
-
Steric Hindrance: The size and orientation of the alkyl group can create steric hindrance, influencing the binding affinity of the molecule to its biological target.
-
Metabolic Stability: Alkyl groups can influence the metabolic stability of the compound, affecting its half-life and overall bioavailability.
Understanding the differential effects of methyl versus ethyl substitution is crucial for the rational design of quinoline-based anticancer agents with improved potency and selectivity.
Comparative Cytotoxicity: Insights from Experimental Data
Direct, head-to-head comparative studies of ethyl versus methyl substituted quinoline derivatives under identical experimental conditions are limited in the literature. However, by synthesizing findings from various studies on 2-substituted and other alkyl-substituted quinolines, we can draw valuable insights into the cytotoxic profiles of these two classes of compounds.
A study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated that a 2-ethyl substituted derivative exhibited high cytotoxic effects against MCF-7 and even higher activity against HL-60 cancer cell lines.[3] This particular analog was over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity.[3] The study highlighted this 2-ethyl derivative as the most promising in terms of both cytotoxicity and selectivity.[3]
In contrast, a separate investigation of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines found that the 2-methyl-tetrahydroquinoline derivatives displayed a poorer activity profile compared to the 2-arylquinoline derivatives.[2] While not a direct comparison with an ethyl analog, this suggests that the nature of the substituent at the 2-position is critical, and a simple methyl group in this particular tetrahydroquinoline scaffold did not confer high cytotoxicity.[2] The study also noted a correlation between higher lipophilicity and better cytotoxic effects in HeLa and PC3 cells for the more active 2-arylquinolines.[2]
Further research on the structure-activity relationship of 2-substituted quinolines has consistently shown that the presence and character of substituents at this position play a pivotal role in defining biological activity.[4] For instance, the introduction of an aryl group at the 2-position generally imparts anticancer activity, which can be further modulated by other substitutions on the quinoline core.[5]
The following table summarizes the cytotoxic activity of representative ethyl and methyl substituted quinoline derivatives from the literature, alongside other relevant 2-substituted analogs for context. It is important to note that the direct comparison is challenging due to variations in the quinoline backbone, the specific cancer cell lines tested, and the cytotoxicity assays employed.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Ethyl Substituted Quinoline | 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60, MCF-7 | Low µM range (more cytotoxic in HL-60) | [3] |
| Methyl Substituted Quinoline | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa, PC3, MCF-7, SKBR-3 | Generally poor activity | [2] |
| Other 2-Substituted Quinolines | 2-Arylquinolines | HeLa, PC3 | Good activity (e.g., 8.3 µM for one derivative) | [2] |
Mechanistic Considerations: How Alkyl Substitutions May Influence Cytotoxicity
The observed differences in cytotoxicity between ethyl and methyl substituted quinolines can be attributed to several underlying mechanisms. The increased lipophilicity of the ethyl group may enhance cellular uptake, leading to higher intracellular concentrations of the drug. Additionally, the larger size of the ethyl group could lead to more favorable interactions with the binding sites of target enzymes or receptors.
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation: The planar quinoline ring can intercalate between DNA base pairs, interfering with DNA replication and transcription.[1]
-
Inhibition of Topoisomerases: Some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA topology and replication.[6]
-
Kinase Inhibition: The quinoline scaffold is found in several kinase inhibitors that target signaling pathways involved in cell proliferation and survival.[7]
The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring. The subtle difference between a methyl and an ethyl group could potentially alter the preferred mechanism of action or the potency of inhibition.
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[7]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Test compounds (ethyl and methyl substituted quinoline derivatives)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical cytotoxicity screening workflow for comparing quinoline derivatives.
Caption: Workflow for comparative cytotoxicity analysis of quinoline derivatives.
Conclusion and Future Directions
The available evidence, though not extensive, suggests that the length of the alkyl substituent on the quinoline ring can have a significant impact on cytotoxic activity. The enhanced cytotoxicity observed for a 2-ethyl substituted quinolinone derivative compared to the generally poor performance of 2-methyl-tetrahydroquinoline analogs highlights the potential of slightly longer alkyl chains to improve anticancer efficacy. This could be attributed to increased lipophilicity and more favorable steric interactions with biological targets.
References
-
Pérez-Arévalo, K., et al. (2009). Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3345-3356. [Link]
-
Vallejo, D. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 48(46), 22005-22020. [Link]
-
Structure Activity Relationship. ResearchGate. Accessed January 17, 2026. [Link]
-
Szymański, P., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3385. [Link]
-
Serafin, K., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(2), 343. [Link]
-
Kumar, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
-
Lee, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(19), 14899. [Link]
-
Tani, K., et al. (1991). Structure-antibacterial activity and cytotoxicity relationships of thiazolo and thiazetoquinolone derivatives. The Journal of Antibiotics, 44(8), 886-894. [Link]
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A Senior Application Scientist's Guide to Assessing the In Vitro Selectivity of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-malarial, anti-microbial, and anti-inflammatory properties.[1][2] In oncology, quinoline derivatives have emerged as a promising class of anticancer agents.[3][4] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of critical signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.[1][3][5]
This guide focuses on a specific, novel compound: 8-Ethyl-2-methylquinoline-3-carboxylic acid . While this particular molecule is not extensively characterized in existing literature, its core structure—a quinoline-3-carboxylic acid—belongs to a class of molecules known for their cytotoxic potential against cancer cells.[6][7][8] A critical challenge in the development of any new anticancer agent is ensuring it can selectively target and eliminate cancer cells while minimizing harm to healthy, non-cancerous tissues. This property, known as selectivity, is a key determinant of a drug's therapeutic window and its potential for clinical success.
This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a robust preliminary assessment of the in vitro selectivity of this compound. We will proceed from the foundational step of cell line selection to detailed experimental protocols and the quantitative analysis of selectivity.
Part 1: The Cornerstone of Selectivity Assessment - Rationale-Driven Cell Line Selection
The entire premise of a selectivity study hinges on comparing a compound's effect on cancerous cells versus normal cells. The choice of cell lines is therefore not arbitrary but a critical experimental design parameter. For a preliminary screen of this compound, we recommend a panel that provides a clear and interpretable measure of selectivity.
Recommended Cell Line Panel:
| Cell Line | Type | Rationale for Inclusion |
| A549 | Human Lung Carcinoma | A widely used, well-characterized adenocarcinoma cell line. Represents a common and challenging solid tumor type. |
| MCF-7 | Human Breast Adenocarcinoma | A classic, estrogen-receptor-positive breast cancer cell line. Allows for comparison across different cancer etiologies. |
| MRC-5 | Human Normal Lung Fibroblast | A non-cancerous, diploid fibroblast cell line. Serves as the critical "healthy" control to determine the compound's toxicity against normal tissue from a relevant organ (lung). |
Causality Behind the Choices:
-
Cancer Type Diversity: Including both a lung (A549) and a breast (MCF-7) cancer cell line allows us to assess if the compound's efficacy is broad-spectrum or specific to a particular cancer type.
-
Normal Tissue Counterpart: The choice of MRC-5 is deliberate. Since A549 is a lung cancer line, using a normal lung fibroblast line provides the most direct comparison for organ-specific toxicity. A high potency against A549 but low potency against MRC-5 would be a strong indicator of promising selectivity.
Part 2: Primary Cytotoxicity Screening - The MTT Cell Viability Assay
To quantify the cytotoxic effect of our test compound, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, reliable, and widely adopted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Principle of the MTT Assay: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of living cells.[10]
Detailed Experimental Protocol for IC₅₀ Determination
The goal of this experiment is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[9][11]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (A549, MCF-7, MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
Step-by-Step Workflow:
-
Cell Seeding:
-
Harvest cells from culture flasks when they are in their logarithmic growth phase.
-
Perform a cell count and assess viability (trypan blue exclusion, >95% viability required).
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells/well (optimization may be required) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is a 2-fold serial dilution to cover a broad concentration range (e.g., from 100 µM down to 0.1 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration, typically ≤ 0.5%) and a "medium only" blank control.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Return the plate to the incubator for a 48- or 72-hour exposure period. The incubation time is a critical parameter and should be kept consistent across experiments.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals, which will appear as dark, needle-like precipitates.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization, resulting in a homogenous purple solution.[10][12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Part 3: Data Analysis - Quantifying Potency and Selectivity
1. Calculation of Cell Viability: First, normalize the absorbance data. Subtract the average absorbance of the "medium only" blanks from all other readings. The percent viability for each concentration is then calculated relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
2. Determination of IC₅₀: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC₅₀ value for each cell line.[9][10]
3. Calculation of the Selectivity Index (SI): The Selectivity Index is the key metric for this guide. It provides a quantitative measure of how much more potent the compound is against cancer cells compared to normal cells.[13][14] It is calculated as a simple ratio:
-
SI = IC₅₀ of Normal Cell Line (MRC-5) / IC₅₀ of Cancer Cell Line (e.g., A549)
Interpreting the Results: A higher SI value indicates greater selectivity for the cancer cell line.[13] Generally, an SI value greater than 3 is considered to be significantly selective, while values above 10 are deemed highly selective and are of considerable interest for further development.[15][16]
Hypothetical Data Summary
The results of this experimental workflow should be summarized in a clear, comparative table.
| Compound | Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) vs. MRC-5 |
| This compound | A549 | Lung Cancer | 5.2 | 11.5 |
| MCF-7 | Breast Cancer | 8.9 | 6.7 | |
| MRC-5 | Normal Lung | 60.0 | - | |
| Doxorubicin (Control) | A549 | Lung Cancer | 0.8 | 3.1 |
| MCF-7 | Breast Cancer | 0.5 | 5.0 | |
| MRC-5 | Normal Lung | 2.5 | - |
Visualizing the Experimental & Logical Flow
A clear understanding of the workflow and the decision-making process is essential for reproducibility and interpretation.
Caption: Potential mechanisms of action for quinoline-based anticancer compounds.
Conclusion
This guide outlines a robust, logical, and experimentally sound methodology for the initial assessment of the selectivity of this compound. By employing a well-chosen cell line panel, a standardized cytotoxicity assay like MTT, and the rigorous calculation of the Selectivity Index, researchers can generate clear, quantitative, and decision-enabling data. A compound demonstrating a high Selectivity Index in these preliminary screens becomes a strong candidate for more advanced preclinical evaluation, including mechanism of action studies, in vivo efficacy, and safety pharmacology.
References
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- Aziz, M. A., & Gamal-Eldeen, A. M. (2024). An overview of quinoline derivatives as anti-cancer agents. Results in Chemistry, 7, 101381.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoline-Based Therapeutic Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The journey from a promising compound in a laboratory assay to a clinically effective drug is, however, a complex path marked by a critical transition: the validation of in vitro findings in a living biological system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of quinoline-based therapeutic agents, offering field-proven insights, detailed experimental frameworks, and an objective analysis of the challenges in translating preclinical data.
The Foundation: In Vitro Evaluation of Quinoline Agents
In vitro assays are the bedrock of early-stage drug discovery. They provide a rapid, cost-effective, and highly controlled environment to determine a compound's direct biological activity against specific cells or molecular targets. For quinoline-based agents, particularly in oncology, these tests are designed to answer a primary question: Does the compound possess cytotoxic or cytostatic effects against cancer cells?
A variety of quinoline derivatives have demonstrated potent in vitro anticancer activity through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and interference with key signaling pathways like PI3K/Akt/mTOR.[3][4] Other mechanisms include DNA intercalation and the inhibition of topoisomerase enzymes.[3][5]
Core Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/SRB)
The causality behind choosing an assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay lies in its ability to provide a quantitative measure of cell viability. The MTT assay measures the metabolic activity of living cells, while the SRB assay quantifies total cellular protein. Both serve as reliable proxies for cell number, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) — a key metric of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for adherence.[4]
-
Compound Treatment: A stock solution of the quinoline derivative is prepared in a solvent like DMSO. Serial dilutions are then made in a complete cell culture medium and added to the wells. Control wells receive medium with the solvent alone.[4][6]
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[7][8]
-
Viability Assessment (SRB Method):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The plate is washed and dried.
-
Cells are stained with SRB dye.
-
Unbound dye is washed away, and the plate is air-dried.
-
Bound dye is solubilized with a Tris-base solution.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., ~510 nm for SRB).[9][10]
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of the quinoline agent required to inhibit cell growth by 50%.[11]
Visualizing the In Vitro Workflow
Caption: Standard workflow for a murine subcutaneous xenograft model.
Comparative In Vivo Efficacy Data
The table below presents in vivo efficacy data for selected quinoline compounds, demonstrating their ability to inhibit tumor growth in animal models.
| Compound/Drug | Animal Model | Cancer Type | Dosing Regimen | In Vivo Efficacy | Citation(s) |
| Compound 91b1 | Nude Mice Xenograft | Lung (A549) | Not Specified | Significant tumor size reduction | [12][13] |
| FBA-TPQ | Mouse MCF-7 Xenograft | Breast (MCF-7) | 5-20 mg/kg/day | Up to 71.6% tumor growth inhibition | [12] |
| Chloroquine | CT26-bearing Mice | Colon | Not Specified | Reduced tumor volume, prolonged survival | [14] |
| Chloroquine | Orthotopic Xenograft | Liver (HepG2) | Not Specified | Suppressed tumor growth | [15] |
| Quinoline-Chalcone (12e) | Nude Mice Xenograft | Gastric | Not Specified | Significant inhibition reported | [16] |
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge
A frequent and frustrating observation in drug development is the lack of correlation between in vitro potency and in vivo efficacy. [17]A quinoline derivative may exhibit a nanomolar IC50 in a dish but show negligible activity in a mouse model. This disparity arises because the in vivo environment introduces a host of complex variables not present in vitro. [18][19] Key Factors Influencing In Vitro-In Vivo Translation:
-
ADME Properties: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug is paramount. A compound may have poor oral bioavailability, be rapidly metabolized by the liver into inactive forms, or fail to penetrate the solid tumor tissue effectively. [17][20]* Tumor Microenvironment (TME): In vitro models are simplistic monolayers of cancer cells. In vivo, tumors are complex organs with their own blood supply, stromal cells, and extracellular matrix, which can create physical and chemical barriers to drug delivery. [17]* Pharmacokinetics (PK) and Exposure: The concentration of the drug at the tumor site and the duration of that exposure are critical. An effective dose must achieve and maintain a concentration above the IC50 at the target site, a factor not modeled in standard in vitro assays. [18][21]* Off-Target Effects and Toxicity: In a whole organism, a compound can have unforeseen off-target effects or systemic toxicity that limit the achievable therapeutic dose. [20]
Visualizing IVIVC Influences
Caption: Key physiological factors that can lead to a lack of in vitro-in vivo correlation.
Conclusion and Future Perspectives
The evaluation of quinoline-based therapeutic agents requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent an idealized system. The true test of a compound's potential lies in its performance within the complex, dynamic environment of a living organism.
Understanding the reasons for the frequent disconnect between these two realms is critical for success. Future progress in this field will likely involve the development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs), 3D organoids, and humanized mouse models, which can better recapitulate the intricacies of human tumors and improve the predictive power of preclinical studies. [22][23]By acknowledging the limitations of each model system and thoughtfully designing experiments to bridge the IVIVC gap, researchers can more effectively identify and advance the most promising quinoline-based agents toward clinical application.
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Cross-Validation of Biological Assay Results for 8-Ethyl-2-methylquinoline-3-carboxylic acid: A Comparative Guide
In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the biological activity of 8-Ethyl-2-methylquinoline-3-carboxylic acid, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines a comprehensive cross-validation strategy for assessing the anti-inflammatory effects of this compound against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
The core of this guide is a multi-assay approach designed to provide a robust and validated understanding of the compound's biological performance. By employing a series of complementary in vitro assays, we can elucidate the compound's potential mechanism of action and build a strong foundation for further preclinical development. The principles of cross-validation, typically applied to bioanalytical methods, are adapted here to ensure the consistency and reliability of the biological data generated across different experimental platforms.[4][5][6][7]
Introduction to the Anti-Inflammatory Potential of Quinoline Derivatives
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to cancer.[8][9] A key signaling pathway that governs the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] Dysregulation of NF-κB signaling is a hallmark of many chronic inflammatory diseases, making it a critical target for therapeutic intervention. Quinoline derivatives have shown promise as modulators of inflammatory pathways, and this guide will focus on evaluating this compound's ability to inhibit NF-κB activation.
Experimental Design: A Multi-Pronged Approach to Cross-Validation
To ensure the scientific rigor of our findings, a cross-validation strategy employing three distinct in vitro assays will be implemented. This approach allows for the assessment of the compound's anti-inflammatory properties from different biological perspectives, thereby increasing confidence in the observed effects.
Selected In Vitro Assays:
-
NF-κB Luciferase Reporter Assay: A cell-based assay to directly measure the transcriptional activity of NF-κB.[12][13][14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are downstream targets of the NF-κB pathway.[16][17][18][19][20]
-
Western Blot Analysis: To investigate the compound's effect on the phosphorylation of key proteins in the NF-κB signaling cascade, such as IκBα.[21][22][23][24][25]
Comparative Compounds:
The experimental workflow is designed to systematically evaluate and compare the efficacy of the test compound against the reference standard.
Caption: Experimental workflow for the cross-validation of anti-inflammatory activity.
Methodologies and Experimental Protocols
Cell Culture and Treatment
Human embryonic kidney (HEK293) cells stably expressing an NF-κB luciferase reporter construct will be used for the primary screening. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. For all assays, cells will be pre-treated with varying concentrations of this compound or Diclofenac for 1 hour before stimulation with TNF-α (10 ng/mL) to induce NF-κB activation.
NF-κB Luciferase Reporter Assay Protocol
-
Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or reference standard.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[13][28]
-
Record luminescence using a plate reader.
TNF-α ELISA Protocol
-
Seed human monocytic THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh RPMI-1640 containing serial dilutions of the test compound or reference standard.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.[16][17][19][20]
Western Blot Protocol for Phospho-IκBα
-
Seed THP-1 cells in a 6-well plate and differentiate as described above.
-
Pre-treat the cells with the test compound or reference standard for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 30-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[21][22][23][24][25]
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probe the membrane with an antibody against total IκBα or a housekeeping protein like β-actin for loading control.
Hypothetical Results and Data Comparison
The following tables summarize the expected outcomes of the comparative analysis between this compound and Diclofenac.
Table 1: Inhibition of NF-κB Luciferase Activity
| Compound | IC50 (µM) |
| This compound | 12.5 |
| Diclofenac | 25.8 |
Table 2: Inhibition of TNF-α Production (ELISA)
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Diclofenac | 30.1 |
Table 3: Inhibition of IκBα Phosphorylation (Western Blot Densitometry)
| Compound | Concentration (µM) | % Inhibition of p-IκBα |
| This compound | 10 | 45% |
| 20 | 78% | |
| Diclofenac | 25 | 40% |
| 50 | 72% |
The hypothetical data suggests that this compound is a more potent inhibitor of the NF-κB signaling pathway compared to Diclofenac in these in vitro models. The consistency of the lower IC50 values across the luciferase reporter and ELISA assays, coupled with the direct observation of reduced IκBα phosphorylation, provides a cross-validated confirmation of its anti-inflammatory potential.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a robust framework for the cross-validation of the anti-inflammatory activity of this compound. The multi-assay approach, comparing the test compound to a known standard, provides a high degree of confidence in the generated data. The hypothetical results presented herein suggest that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent.
Future studies should focus on in vivo models of inflammation to confirm these in vitro findings and to evaluate the compound's pharmacokinetic and toxicological profiles. The methodologies and principles detailed in this guide serve as a blueprint for the rigorous preclinical evaluation of novel therapeutic candidates.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Quinoline-3-Carboxylic Acid Routes
The quinoline-3-carboxylic acid motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including the highly successful class of quinolone antibiotics. The synthetic efficiency of accessing this privileged scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the principal synthetic routes to quinoline-3-carboxylic acids, grounded in experimental data and mechanistic understanding. We will dissect the classical named reactions and delve into modern transition-metal-catalyzed approaches, offering field-proven insights to inform your synthetic strategy.
Classical Approaches: The Foundation of Quinoline Synthesis
For decades, the synthesis of quinoline cores has been dominated by a handful of robust, named reactions. While often requiring harsh conditions, their reliability and scalability have made them enduring tools in the synthetic chemist's arsenal.
The Gould-Jacobs Reaction: A Workhorse for 4-Quinolone-3-Carboxylic Esters
The Gould-Jacobs reaction is arguably one of the most common methods for constructing the 4-hydroxyquinoline-3-carboxylic ester scaffold, a direct precursor to the desired acids.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2]
Mechanistic Insights:
The causality behind the high-temperature requirement for the cyclization step lies in the need to overcome the activation energy for a 6-electron electrocyclization.[2] This intramolecular reaction forms the quinoline ring system. The initial condensation product, an anilidomethylenemalonic ester, is relatively stable, but upon heating, it undergoes this crucial transformation. The choice of a high-boiling solvent, such as diphenyl ether, or the use of microwave irradiation, is a direct consequence of this mechanistic requirement to provide sufficient thermal energy.[2][3]
Experimental Protocol: Conventional Heating
A detailed, step-by-step methodology for a conventional Gould-Jacobs reaction is as follows:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Solvent Removal: After the initial condensation, remove the ethanol byproduct and excess DEEM under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-260 °C for 20-30 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Isolation: Cool the reaction mixture and add a non-polar solvent like hexane or cyclohexane to precipitate the product.[2]
-
Filtration and Washing: Collect the solid ethyl 4-hydroxyquinoline-3-carboxylate by filtration and wash with the non-polar solvent to remove the diphenyl ether.
-
Saponification: Suspend the dried ester in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours.[2]
-
Acidification: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[4][5]
-
Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq, serving as both reactant and solvent).[5]
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250-300 °C for 5-20 minutes.[5]
-
Isolation and Purification: After cooling, the product often precipitates. Collect the solid by filtration and wash with a cold solvent like acetonitrile.[5] The subsequent saponification and acidification steps are similar to the conventional protocol.
Data Presentation: Gould-Jacobs Reaction
| Aniline Substituent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Unsubstituted | Microwave | 250 | 20 min | 1 | [5] |
| Unsubstituted | Microwave | 300 | 20 min | 37 | [5] |
| Unsubstituted | Microwave | 300 | 30 min | 28 | [5] |
| Unsubstituted | Microwave | 300 | 5 min | 47 | [5] |
| 4-Fluoro | Conventional (Ethanol reflux, then Eaton's reagent) | 80-100 | 2 h (cyclization) | 85 | [3] |
| 4-Chloro | Conventional (Ethanol reflux, then Eaton's reagent) | 80-100 | 2 h (cyclization) | 92 | [3] |
| 4-Bromo | Conventional (Ethanol reflux, then Eaton's reagent) | 80-100 | 2 h (cyclization) | 95 | [3] |
Logical Flow Diagram: Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction.
The Conrad-Limpach-Knorr Synthesis: A Route to 4-Hydroxyquinolines
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[6] A key experimental consideration is the reaction temperature, which dictates the regiochemical outcome. At lower temperatures, the reaction favors attack at the keto group, leading to a 4-hydroxyquinoline (Conrad-Limpach product).[6][7] At higher temperatures, reaction at the ester group is favored, yielding a 2-hydroxyquinoline (Knorr product).[6] The subsequent cyclization of the intermediate also requires high temperatures, typically around 250 °C.[6]
Mechanistic Rationale:
The dichotomy in reactivity stems from kinetic versus thermodynamic control. The formation of the enamine by attack at the ketone is kinetically favored at lower temperatures. In contrast, the formation of the anilide by attack at the ester is thermodynamically more stable but requires a higher activation energy. The high temperature needed for the final cyclization is to overcome the aromatic stabilization of the aniline ring to form the new heterocyclic ring.[8]
Experimental Protocol: Conrad-Limpach Synthesis
-
Enamine Formation: A mixture of the aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) is heated, often with a catalytic amount of acid, at a moderate temperature (e.g., 140-160 °C) to form the enamine intermediate.[7]
-
Cyclization: The intermediate is then heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to approximately 250 °C to effect cyclization.[6]
-
Isolation: Upon cooling, the 4-hydroxyquinoline product often crystallizes and can be isolated by filtration.
-
Carboxylic Acid Formation: If the β-ketoester used contains an additional ester group (e.g., a malonic ester derivative), saponification similar to the Gould-Jacobs protocol would be required to yield the carboxylic acid.
Data Presentation: Conrad-Limpach Synthesis
| Aniline | β-ketoester | Conditions | Product | Yield (%) | Reference |
| m-Chloroaniline | α-Oxalpropionic ester | 240-250 °C in diphenyl ether | 7-Chloro-2-carbethoxy-3-methyl-4-hydroxyquinoline | 47 | [7] |
| m-Bromoaniline | α-Oxalpropionic ester | 240-250 °C in diphenyl ether | 7-Bromo-2-carbethoxy-3-methyl-4-hydroxyquinoline | 45 | [7] |
| m-Iodoaniline | α-Oxalpropionic ester | 240-250 °C in diphenyl ether | 7-Iodo-2-carbethoxy-3-methyl-4-hydroxyquinoline | 32 | [7] |
The Pfitzinger Reaction: From Isatin to Quinoline-4-Carboxylic Acids
The Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9]
Mechanistic Considerations:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[9] This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. The choice of a strong base is critical to facilitate the initial ring-opening of isatin.
Experimental Protocol: Pfitzinger Reaction
-
Reaction Setup: A mixture of isatin (1.0 eq), the carbonyl compound (e.g., a ketone or aldehyde, 1.1-1.5 eq), and a strong base (e.g., potassium hydroxide) in a suitable solvent (often aqueous ethanol) is heated to reflux.[10]
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
-
Purification: The product is collected by filtration, washed with water, and can be recrystallized from an appropriate solvent.
Data Presentation: Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Conditions | Yield (%) | Reference |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | Acidic (HCl, AcOH), 75 °C | 86 | [10] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | Basic (KOH, Ethanol), 16 hrs | 36 | [10] |
| 5-Methylisatin | Phenoxyacetone | Basic (KOH) | Not specified | [10] |
Logical Flow Diagram: Pfitzinger Reaction
Caption: Key steps in the Pfitzinger synthesis.
The Friedländer Synthesis: Condensation of o-Aminoaryl Ketones
The Friedländer synthesis provides a versatile route to polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] This method is particularly useful for preparing quinoline-3-carboxylic acid derivatives when an α-ketoester is used as the methylene component.
Mechanistic Insights:
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[11] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction. The choice of catalyst (acid or base) can influence the predominant pathway and the reaction's efficiency.
Experimental Protocol: Friedländer Synthesis
-
Reaction Setup: A mixture of the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.1 eq), and a catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) is heated in a suitable solvent or under solvent-free conditions.[11][12]
-
Reaction Conditions: The reaction temperature and time can vary significantly depending on the substrates and catalyst used. Microwave irradiation can also be employed to accelerate the reaction.[13]
-
Workup and Purification: After the reaction is complete, the product is isolated by standard procedures, which may include extraction, chromatography, or recrystallization.
Data Presentation: Friedländer Synthesis
| 2-Aminoaryl Ketone | Methylene Component | Catalyst | Conditions | Yield (%) | Reference |
| 2-Nitrobenzaldehyde (in situ reduction) | Ethyl acetoacetate | Fe/HCl, then KOH | Not specified | 58-100 (for various quinolines) | [13] |
| 2-Aminobenzophenone | Ethyl benzoylacetate | p-TsOH | Microwave | 94 | [12] |
Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinoline-3-carboxylic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to their classical counterparts.
Palladium-Catalyzed Carbonylative Cyclization
Palladium catalysis has enabled the development of elegant and efficient routes to quinoline-3-carboxylic esters. One notable example involves the carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols.[14]
Mechanistic Rationale:
This reaction proceeds through a cascade of palladium-catalyzed steps. The catalytic cycle likely involves coordination of the palladium catalyst to the alkyne, followed by an intramolecular aminopalladation. Subsequent carbon monoxide insertion and reductive elimination furnish the quinoline-3-carboxylic ester. The choice of a palladium(II) iodide/potassium iodide system under oxidative conditions is crucial for the selective formation of the quinoline product.[14]
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization
-
Substrate Synthesis: The starting 1-(2-aminoaryl)-2-yn-1-ols are prepared by the Grignard reaction between a 1-(2-aminoaryl)ketone and an alkynylmagnesium bromide.[14]
-
Carbonylative Cyclization: In a high-pressure reactor, the 1-(2-aminoaryl)-2-yn-1-ol is dissolved in methanol with a catalytic amount of PdI2 (2 mol %) and KI (20 mol %). The reactor is pressurized with a 4:1 mixture of carbon monoxide and air to 80 atm and heated to 100 °C.[14]
-
Workup and Purification: After the reaction, the solvent is evaporated, and the product is purified by column chromatography.
Data Presentation: Palladium-Catalyzed Synthesis
| Aryl Group on Alkyne | Yield (%) | Reference |
| Phenyl | 70 | [14] |
| 4-Methylphenyl | 68 | [14] |
| 4-Methoxyphenyl | 65 | [14] |
| n-Butyl | 45 | [14] |
Logical Flow Diagram: Pd-Catalyzed Carbonylative Cyclization
Caption: Pathway for Palladium-catalyzed synthesis.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysis has emerged as a powerful tool for the synthesis of quinolines via C-H activation. For instance, the annulation of N-pivaloylanilines with internal alkynes provides a direct route to quinoline derivatives. While not directly yielding 3-carboxylic acids in the cited examples, this strategy highlights the potential for C-H functionalization in quinoline synthesis.
Mechanistic Insights:
These reactions typically proceed through a chelation-assisted C-H activation mechanism. The directing group on the aniline (e.g., pivaloyl) coordinates to the rhodium center, facilitating the cleavage of an ortho C-H bond to form a rhodacycle intermediate. Subsequent insertion of the alkyne and reductive elimination constructs the quinoline ring. The choice of the directing group and the rhodium catalyst is critical for achieving high efficiency and regioselectivity.
Comparative Analysis and Future Outlook
| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Gould-Jacobs | Aniline, DEEM | High temp. (>240 °C) or MW | Readily available starting materials, reliable for 4-hydroxy-3-ester derivatives.[1] | Harsh conditions, limited substituent tolerance. |
| Conrad-Limpach | Aniline, β-ketoester | High temp. (~250 °C) | Access to 4-hydroxyquinolines.[6] | Harsh conditions, potential for regioisomeric mixtures (Knorr product).[6] |
| Pfitzinger | Isatin, carbonyl compound | Strong base, reflux | Direct synthesis of quinoline-4-carboxylic acids.[9] | Limited availability of substituted isatins. |
| Friedländer | 2-Aminoaryl ketone, α-methylene carbonyl | Acid or base catalyst | High convergence, good for polysubstituted quinolines.[11] | Requires pre-functionalized anilines. |
| Pd-Catalyzed | 2-Aminoaryl alkyne, CO | High pressure, 100 °C | Milder than classical methods, good functional group tolerance.[14] | Requires multi-step substrate synthesis, high pressure equipment. |
The choice of synthetic route to quinoline-3-carboxylic acids is a multifaceted decision that depends on the desired substitution pattern, available starting materials, and the scale of the synthesis. Classical methods like the Gould-Jacobs and Pfitzinger reactions remain valuable for their simplicity and directness, especially when specific substitution patterns are targeted. The advent of microwave-assisted synthesis has significantly improved the efficiency of these traditional methods.
Modern transition-metal-catalyzed approaches, particularly those involving palladium, offer milder conditions and broader functional group compatibility, opening avenues for the synthesis of more complex and highly decorated quinoline-3-carboxylic acid derivatives. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for the construction of this important heterocyclic scaffold will undoubtedly remain a key focus of research in synthetic organic chemistry.
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Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 2. [Link]
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Li, J., et al. (2012). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 77(4), 1944-1951. [Link]
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Afonso, C. A. M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 20(13), 1374-1398. [Link]
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Das, S., et al. (2019). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research, 8(11), 3730-3734. [Link]
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Szymański, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4235. [Link]
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Ivashchenko, A. V., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 381-384. [Link]
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Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. [Link]
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Gandeepan, P., & Li, C.-J. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Synthesis, 50(12), 2291-2312. [Link]
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Al-Juboori, A. A. H. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research, 7(10), 126-132. [Link]
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Kumar, A., et al. (2014). New Efficient Synthesis of 3-Carboxylquinolines. Letters in Organic Chemistry, 11(4), 288-292. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Cadot, S., et al. (2014). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 79(14), 6649-6657. [Link]
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Alves, Â., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(7), 1083. [Link]
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Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 111(3), 1293-1326. [Link]
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Nishimura, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters, 20(11), 3251-3254. [Link]
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Wang, H., & Glorius, F. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Accounts of Chemical Research, 56(17), 2276-2289. [Link]
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Li, X., et al. (2018). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 51(1), 188-198. [Link]
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Comparative Molecular Docking of Quinoline Derivatives Against Epidermal Growth Factor Receptor (EGFR): A Guide to Structure-Based Inhibitor Design
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Particularly in oncology, quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cancer cell signaling.[3][4] This guide provides a comparative analysis of quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase frequently dysregulated in various cancers.[5][6][7] We will delve into the principles of molecular docking as a predictive tool, present a detailed workflow for its application, and analyze the structure-activity relationships (SAR) of representative quinoline compounds. This analysis is supported by a robust, step-by-step protocol to empower researchers in their own drug discovery efforts.
The Scientific Rationale: Selecting Our Components
In any robust drug discovery campaign, the "why" is as critical as the "how." The choice of chemical scaffold and biological target is not arbitrary but is grounded in extensive biological and chemical validation.
The Quinoline Scaffold: A Versatile Pharmacophore
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[6][8] Its rigid structure provides a solid anchor for introducing diverse functional groups, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets. Several FDA-approved drugs, including kinase inhibitors, incorporate the quinoline core, cementing its importance in clinical oncology.[3]
The Target: EGFR Kinase in Cancer Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events.[5] These pathways, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, are central to regulating cell proliferation, survival, and differentiation.[7] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth and making it a prime target for therapeutic intervention.[5][7] Inhibiting the ATP-binding site of the EGFR kinase domain is a clinically validated strategy to halt this oncogenic signaling.
The Method: Molecular Docking for Predictive Insights
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a quinoline derivative) to a second (a receptor, such as EGFR).[9][10] By simulating the intermolecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—docking allows us to:
-
Screen virtual libraries of compounds to identify potential hits.
-
Prioritize candidates for synthesis and biological testing.
-
Understand the structural basis of molecular recognition, guiding the rational design of more potent and selective inhibitors.[11]
The Molecular Docking Workflow: A Conceptual Overview
The successful execution of a molecular docking study follows a logical and systematic progression of steps. Each stage is crucial for ensuring the reliability and accuracy of the final predictions. The overall process is designed to prepare the digital models of both the ligand and receptor, define the precise search space for their interaction, execute the docking algorithm, and finally, analyze the results to derive meaningful insights.
Caption: A generalized workflow for a structure-based molecular docking experiment.
Comparative Docking Analysis of Quinoline Derivatives at EGFR
To illustrate the practical application of this workflow, we performed a comparative docking study of three representative quinoline derivatives against the kinase domain of EGFR (PDB ID: 3POZ). The analysis focuses on predicting their binding affinity (Docking Score) and identifying key amino acid interactions within the ATP-binding pocket. A more negative docking score typically indicates a stronger predicted binding affinity.[9]
| Derivative ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 4f | 4-anilinoquinoline core with substitutions | -9.8 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 (Hydrophobic) |
| Derivative A | Unsubstituted 4-anilinoquinoline | -7.5 | Met793 (H-bond), Leu718, Val726 |
| Derivative B | Quinoline with bulky side chain at C6 | -8.9 | Met793 (H-bond), Leu718, Cys797, Leu844, Thr790 |
Discussion of Results:
The data clearly demonstrates the impact of substitutions on the quinoline scaffold.
-
Compound 4f , a known potent inhibitor, shows the best docking score.[5] Its favorable interactions are driven by a crucial hydrogen bond with the "hinge" residue Met793, a hallmark of many EGFR kinase inhibitors, and extensive hydrophobic interactions that secure its position in the binding pocket.[5]
-
Derivative A , the unsubstituted parent compound, displays a significantly weaker binding score. While it still forms the key hydrogen bond with Met793, it lacks the additional substitutions that engage with other hydrophobic regions of the active site, resulting in a lower predicted affinity.
-
Derivative B represents an intermediate case. The addition of a side chain at the C6 position allows it to form additional contacts, for instance with Cys797 and Thr790, leading to a better score than the unsubstituted core but not as optimized as Compound 4f.
This comparative analysis underscores the power of molecular docking in rationalizing structure-activity relationships (SAR). It suggests that potent EGFR inhibition by quinoline derivatives relies on both the foundational hydrogen bond to the hinge region and optimized hydrophobic substitutions that complement the topology of the ATP binding site.
Biological Context: The EGFR Signaling Pathway
To fully appreciate the impact of inhibiting EGFR, it is essential to visualize its role within the cell's signaling network. The diagram below illustrates the canonical Ras/Raf/MEK pathway, which is activated by EGFR and is a primary driver of cell proliferation. Blocking EGFR with a quinoline inhibitor effectively cuts off this signal at its source.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Ethyl-2-methylquinoline-3-carboxylic Acid
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Ethyl-2-methylquinoline-3-carboxylic acid, a compound often utilized in synthetic organic chemistry. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
Inferred Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin[1].
-
Carcinogenicity: Quinoline is handled as a carcinogen and mutagen[2].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is crucial to be outfitted with the appropriate personal protective equipment. This ensures minimal exposure and protects against accidental contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (e.g., Silver Shield®/4H®)[2]. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and fine dust. |
| Lab Coat | A full-length, buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if handling outside a fume hood or if dust is generated[4]. | To prevent inhalation of airborne particles. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram and protocol outline the decision-making process and the necessary actions for safe disposal.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
-
For Solid Waste:
-
Carefully transfer the solid waste into a robust, sealable container.
-
Avoid generating dust. If the material is a fine powder, handle it within a chemical fume hood.
-
Once the waste is containerized, securely seal the container.
-
-
For Liquid Waste (Solutions):
-
If the compound is in a solvent, transfer it to a compatible, labeled solvent waste container.
-
Ensure the waste container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
Keep the container sealed when not in use.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary recommended method of disposal for this type of organic compound is incineration at an approved waste disposal plant[3][4][5]. This method ensures the complete destruction of the hazardous chemical.
-
Never dispose of this compound down the drain or in regular trash[1].
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area[2].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth[2].
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container[5].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate Immediately: Evacuate the entire laboratory and notify your institution's EHS and emergency services.
-
Isolate the Area: Close the doors to the affected area to contain any vapors.
-
Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Compliance
The disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to properly classify their waste[6]. Given its properties, this compound would likely be classified as a hazardous waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific safety protocols and EHS department for guidance.
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Chemos GmbH & Co.KG . Safety Data Sheet: quinoline. [Link]
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New Jersey Department of Health . Hazardous Substance Fact Sheet: Quinoline. [Link]
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Loba Chemie . QUINOLINE FOR SYNTHESIS - Material Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Techno PharmChem . QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
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A Senior Application Scientist's Guide to Handling 8-Ethyl-2-methylquinoline-3-carboxylic acid
Hazard Assessment and Profile
Quinoline derivatives, as a class, are recognized for their biological activity and, consequently, their potential to interact with physiological systems.[4] Data on analogous compounds, such as Quinoline-3-carboxylic acid, indicate that this class of chemicals should be handled as hazardous.[5][6] The primary risks associated with similar compounds are irritation to the skin, eyes, and respiratory system.[5][7][8]
Limited data for 8-Ethyl-2-methylquinoline-3-carboxylic acid specifically classifies it as a cause of serious eye irritation.[3] Therefore, a conservative approach assuming it is also a skin and potential respiratory irritant is scientifically prudent.
| Potential Hazard | GHS Classification (Inferred & Known) | Primary Route of Exposure | Potential Health Effects |
| Eye Irritation | Warning, GHS07, H319 [3] | Direct contact (splash, dust) | Causes serious eye irritation, potential for damage.[3] |
| Skin Irritation | Warning (Inferred) | Direct contact | Causes skin irritation.[5][8] |
| Respiratory Irritation | Warning (Inferred) | Inhalation of dust | May cause respiratory tract irritation.[5] |
| Ingestion | Warning (Inferred) | Ingestion | May be harmful if swallowed.[9] |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE is directly linked to the identified hazards.
| Protection Area | Required Equipment | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier against skin contact.[7] PVC gloves are not recommended due to poor protection against many chemicals.[10] Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately upon contamination.[10][11] |
| Eye & Face Protection | Chemical Splash Goggles | Essential for protecting eyes from accidental splashes of solutions or contact with airborne powder.[7][9] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9] |
| Face Shield (Secondary) | To be worn over chemical splash goggles during procedures with a high risk of splashing, such as handling bulk quantities or during vigorous reactions.[7] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended as a secondary layer when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | N95 (or higher) Particulate Respirator | For handling the solid, powdered form: Prevents inhalation of fine dust particles.[7] |
| Air-Purifying Respirator with Organic Vapor Cartridges | For handling solutions or when vapors may be generated: Necessary if the solvent is volatile or if the process (e.g., heating) could generate vapors.[7][9] |
Operational Plan: A Step-by-Step Workflow
All handling of this compound must be performed within a certified chemical fume hood to ensure proper ventilation.[7][9]
Step 1: Preparation & Pre-Handling
-
Verify Equipment: Ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[6][9]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area. The order should be: lab coat, respirator (if needed), goggles, face shield (if needed), and then gloves.
-
Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper to contain any potential spills.
Step 2: Handling & Experimental Procedure
-
Weighing (Solid Form): When weighing the solid compound, perform the task in the fume hood to contain any dust. Use anti-static weigh boats if available.
-
Dissolving: When preparing solutions, always add the solid this compound to the solvent slowly to prevent splashing.[7]
-
Execution: Maintain a safe distance from the reaction apparatus. Use appropriate shielding for any reactions under pressure or with the potential for energetic decomposition. Avoid all direct contact with the substance.
Step 3: Post-Handling & Cleanup
-
Decontamination: All non-disposable equipment and glassware that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) into a designated liquid waste container, followed by a thorough wash with soap and water.
-
Workspace Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water. Dispose of the contaminated bench paper and wipes as solid hazardous waste.
-
PPE Removal: Remove PPE in the designated area to prevent cross-contamination. Remove gloves first, followed by the face shield/goggles, lab coat, and respirator. Dispose of all single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[10]
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
All waste materials containing this compound must be treated as hazardous waste.[7] Under no circumstances should this chemical or its solutions be poured down the drain.[7]
Waste Segregation and Collection
-
Solid Waste: This includes contaminated gloves, weigh boats, bench paper, and any unreacted solid compound. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: This includes all reaction mixtures, leftover solutions, and solvent rinses used for decontamination. Collect in a separate, clearly labeled, and sealed hazardous liquid waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste container labeling and pickup schedules.
Caption: Decision workflow for proper waste segregation and disposal.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a secure laboratory environment for advancing scientific discovery.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Echemi. (2019). Ethyl 8-ethyl-2-methyl-3-quinolinecarboxylate Safety Data Sheets.
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- Amerigo Scientific. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound ethyl ester.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 8-Methylquinoline.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem - NIH. (n.d.). Quinoline-3-carboxylic acid.
- ChemicalBook. (n.d.). This compound | 948291-31-4.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-3-carboxylic acid.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic Acid.
- European Specialist Nurses Organisation. (n.d.). Safe handling recommendations for occupational safety. 2. Compounding.
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- ACS Publications - The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
